CAY10464
Description
Properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZIQMQLZBUKX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of CAY10464
For Immediate Release: A Deep Dive into the Antagonistic Action of CAY10464 on the Aryl Hydrocarbon Receptor Signaling Pathway
GRAND CAYMAN, Cayman Islands – In the intricate landscape of cellular signaling, the Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of xenobiotic metabolism, immune responses, and tumorigenesis. A potent and selective antagonist of this receptor, this compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, a stilbene (B7821643) derivative of resveratrol, exhibits high-affinity binding to the AhR, effectively blocking the downstream signaling cascade initiated by receptor agonists. Its primary mechanism involves the inhibition of the expression of Cytochrome P450 1A1 (CYP1A1) mRNA, a key enzyme involved in the metabolism of various endogenous and exogenous compounds.[1][2][3]
Core Mechanism of Action: Competitive Antagonism of the AhR
This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor. In its quiescent state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist, such as a xenobiotic compound, the receptor translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding event initiates the transcription of target genes, most notably CYP1A1.
This compound disrupts this process by competing with agonists for binding to the AhR. By occupying the ligand-binding pocket of the receptor, this compound prevents the conformational changes necessary for nuclear translocation and subsequent gene transcription. This antagonistic action effectively silences the AhR signaling pathway.
Quantitative Profile of this compound
The potency and selectivity of this compound have been quantified in various studies. A summary of the key quantitative data is presented below.
| Parameter | Value | Species/System | Reference |
| Ki | 1.4 nM | Rabbit liver cytosol | [4] |
| Estrogen Receptor Ligand Activity | Inactive at 100 µM | Not specified | [4] |
The AhR Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical AhR signaling pathway and the specific point at which this compound exerts its inhibitory effect.
Experimental Protocols
A foundational experiment to determine the antagonistic properties of this compound involves a competitive binding assay. The following provides a generalized protocol based on the principles of such assays.
Objective: To determine the binding affinity (Ki) of this compound for the Aryl Hydrocarbon Receptor.
Materials:
-
Rabbit liver cytosol preparation (as a source of AhR)
-
Radiolabeled AhR agonist (e.g., [³H]TCDD)
-
This compound
-
Scintillation fluid
-
Scintillation counter
-
Buffer solutions
-
Glass fiber filters
Methodology:
-
Preparation of Cytosol: Rabbit liver is homogenized and centrifuged to isolate the cytosolic fraction containing the AhR.
-
Competitive Binding Assay:
-
A constant concentration of the radiolabeled agonist is incubated with the cytosol preparation in the presence of increasing concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then passed through glass fiber filters to separate the protein-bound radiolabel from the unbound radiolabel.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radiolabel is plotted against the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled agonist) is determined from the resulting dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
-
Experimental Workflow for Assessing this compound Activity
The logical flow for evaluating the efficacy of this compound as an AhR antagonist is depicted in the following diagram.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action, centered on the competitive inhibition of agonist binding and subsequent blockade of the AhR signaling pathway, makes it a valuable tool for studying the physiological and pathological roles of this receptor. The potential antitumor activity of this compound, likely stemming from its ability to inhibit CYP1A1 expression, warrants further investigation in preclinical and clinical settings for cancer and other metabolic diseases.[1][2][3] Future research should focus on elucidating the full spectrum of its downstream effects and its therapeutic potential in various disease models.
References
CAY10464: An In-Depth Technical Guide to a Potent Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This compound, also known as (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene, is a stilbene (B7821643) derivative of resveratrol (B1683913) designed to selectively modulate AhR activity. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Quantitative Data
The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity as an AhR antagonist.
| Parameter | Value | Species/System | Assay Type | Reference |
| Binding Affinity (Ki) | 1.4 nM | Rabbit Liver Cytosol | Competitive Radioligand Binding Assay | [1] |
| Estrogen Receptor α (ERα) Binding | Inactive | Human Recombinant | Competitive Binding Assay | [1] |
| Estrogen Receptor β (ERβ) Binding | Inactive | Human Recombinant | Competitive Binding Assay | [1] |
| CYP1A1 mRNA Expression Inhibition | Effective at 100 nM | Human Hepatoma (HepG2) Cells | Gene Expression Analysis | [2] |
Mechanism of Action
This compound functions as a direct competitive antagonist of the Aryl Hydrocarbon Receptor. It binds with high affinity to the ligand-binding pocket of the AhR, preventing the binding of endogenous and exogenous agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). By occupying the receptor without initiating the conformational changes required for activation, this compound effectively blocks the downstream signaling cascade. This includes the translocation of the AhR to the nucleus, its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and the subsequent binding of this complex to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1. The net effect is the inhibition of the transcriptional activation of these target genes.
Signaling Pathway
The canonical AhR signaling pathway and the antagonistic action of this compound are depicted below.
Caption: Canonical AhR signaling pathway and antagonism by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Competitive Radioligand Binding Assay for AhR
This protocol is used to determine the binding affinity (Ki) of this compound for the Aryl Hydrocarbon Receptor.
Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Detailed Methodology:
-
Preparation of Cytosol: Rabbit liver cytosol is prepared as a source of the Aryl Hydrocarbon Receptor.
-
Incubation: A constant concentration of the radiolabeled AhR agonist, [³H]-TCDD, is incubated with the liver cytosol in the presence of increasing concentrations of unlabeled this compound. A control group with no this compound is included to determine total binding, and a non-specific binding group containing a large excess of unlabeled TCDD is also included.
-
Equilibration: The incubation is carried out for a sufficient time (e.g., 18 hours) at a low temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: A suspension of dextran-coated charcoal is added to the incubation mixture. The charcoal binds to the free, unbound radioligand.
-
Quantification: The mixture is centrifuged, and the supernatant, containing the AhR-bound radioligand, is collected. The amount of radioactivity in the supernatant is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-TCDD (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
AhR-Mediated Gene Expression Assay (Cell-Based)
This protocol assesses the ability of this compound to antagonize the agonist-induced expression of AhR target genes, such as CYP1A1, in a cellular context.
Workflow:
Caption: Workflow for the AhR-mediated gene expression assay.
Detailed Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells, which endogenously express the AhR, are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-treated with this compound at various concentrations for a short period (e.g., 1 hour) to allow for cell penetration and receptor binding.
-
Agonist Treatment: An AhR agonist, such as TCDD or Benzo[a]pyrene, is then added to the cell culture medium at a concentration known to induce a robust response.
-
Incubation: The cells are incubated for a period sufficient to allow for the transcriptional activation and accumulation of the target mRNA (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
qRT-PCR: The expression level of the target gene (CYP1A1) and a housekeeping gene (for normalization) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated and compared between the agonist-only treated group and the groups treated with the agonist plus this compound. A dose-dependent decrease in CYP1A1 mRNA levels in the presence of this compound indicates its antagonistic activity.[2]
Conclusion
This compound is a well-characterized, high-affinity antagonist of the Aryl Hydrocarbon Receptor. Its selectivity and potency make it a valuable tool for researchers investigating the physiological and pathophysiological roles of the AhR. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of studies utilizing this compound in the fields of toxicology, immunology, and drug development.
References
CAY10464 (CAS Number 688348-37-0): A Technical Guide to a Potent and Selective Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10464, with CAS number 688348-37-0, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Identified as compound 4j in the seminal work by de Medina et al., this stilbene (B7821643) derivative demonstrates high affinity for the AhR with a Ki of 1.4 nM.[1] Notably, it is devoid of affinity for the estrogen receptor, highlighting its selectivity.[1] this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of the AhR signaling pathway. Its ability to inhibit the expression of downstream targets, such as Cytochrome P450 1A1 (CYP1A1), makes it a compound of interest in toxicology, oncology, and immunology research. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with this compound.
Physicochemical and Biological Properties
This compound is a synthetic, small molecule stilbene derivative with the formal name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene.[1] Its primary mechanism of action is the competitive antagonism of the Aryl Hydrocarbon Receptor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| CAS Number | 688348-37-0 | N/A | [1] |
| Molecular Formula | C₁₅H₁₂Cl₂O | N/A | [1] |
| Molecular Weight | 279.2 g/mol | N/A | [1] |
| Ki for AhR | 1.4 nM | Rabbit liver cytosol preparation | [1] |
| Estrogen Receptor (ER) Affinity | Inactive at 100 µM | Not specified | [1] |
| CYP1A1 mRNA Expression | Inhibits expression at 100 nM | HepG2 cells |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This protocol is based on the methodology for determining the binding affinity of compounds to the AhR.
-
Objective: To determine the binding affinity (Ki) of this compound for the Aryl Hydrocarbon Receptor.
-
Materials:
-
Rabbit liver cytosol preparation (as a source of AhR)
-
Radiolabeled AhR agonist (e.g., [³H]-TCDD)
-
This compound
-
Incubation buffer
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the rabbit liver cytosol preparation with a fixed concentration of the radiolabeled AhR agonist.
-
Add the different concentrations of this compound to the wells. Include a control group with no this compound.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a suitable method (e.g., filtration or charcoal adsorption).
-
Quantify the amount of bound radioligand in each well using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
CYP1A1 mRNA Expression Analysis in HepG2 Cells
This protocol outlines the methodology to assess the antagonistic effect of this compound on AhR-mediated gene expression.
-
Objective: To determine the effect of this compound on the expression of the AhR target gene, CYP1A1.
-
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
AhR agonist (e.g., Benzo[a]pyrene)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes for CYP1A1 and a housekeeping gene)
-
-
Procedure:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Treat the cells with this compound (e.g., at 100 nM) for a predetermined pre-incubation period.
-
Following pre-incubation, add a known AhR agonist to the wells to induce CYP1A1 expression. Include control groups (vehicle control, agonist alone, this compound alone).
-
Incubate the cells for a sufficient period to allow for mRNA transcription.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR to quantify the relative expression levels of CYP1A1 mRNA, normalized to a housekeeping gene.
-
Analyze the data to determine the extent of inhibition of agonist-induced CYP1A1 expression by this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
References
CAY10464: A Technical Guide to a Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in various physiological and pathological processes, including cancer. This document provides a comprehensive overview of the available technical data on this compound, with a focus on its biochemical activity and in vitro effects. While in vivo data on pharmacokinetics, efficacy, and toxicology are not currently available in the public domain, this guide summarizes the foundational knowledge of this compound and the general methodologies relevant to its study.
Core Compound Data
This compound is a stilbene (B7821643) derivative that has been identified as a high-affinity ligand for the AhR. Its primary mechanism of action is the competitive inhibition of ligand binding to the AhR, thereby preventing the downstream transcriptional activation of target genes.
| Parameter | Value | Reference |
| Chemical Name | (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene | [1] |
| Molecular Formula | C₁₅H₁₂Cl₂O | [1] |
| Molecular Weight | 279.16 g/mol | [1] |
| Binding Affinity (Ki) | 1.4 nM | [1] |
| Receptor Selectivity | Selective for AhR; devoid of affinity for the Estrogen Receptor (ER) | [1] |
In Vitro Activity
The primary reported in vitro activity of this compound is the inhibition of the expression of Cytochrome P450 1A1 (CYP1A1), a well-characterized AhR target gene.
| Cell Line | Assay | Effect of this compound | Reference |
| HepG2 (Human hepatocellular carcinoma) | CYP1A1 mRNA expression | Inhibition of agonist-induced CYP1A1 mRNA expression | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the context in which this compound operates, the following diagrams illustrate the canonical AhR signaling pathway and a general workflow for characterizing AhR modulators.
Caption: Canonical AhR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of an AhR modulator like this compound.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize AhR inhibitors. The specific parameters for the experiments that generated the existing this compound data are not publicly available.
Competitive Radioligand Binding Assay for AhR
Objective: To determine the binding affinity (Ki) of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compound (e.g., this compound)
-
Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD)
-
Cytosolic protein extract from a source rich in AhR (e.g., rabbit liver cytosol)
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol, pH 7.5)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Prepare a working solution of the radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.
-
Add varying concentrations of the unlabeled test compound.
-
Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of a high-affinity unlabeled ligand).
-
Initiate the binding reaction by adding the radiolabeled ligand to all tubes.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice with intermittent mixing.
-
Centrifuge to pellet the HAP.
-
Discard the supernatant containing the unbound ligand.
-
Wash the HAP pellet with cold wash buffer.
-
-
Quantification:
-
Resuspend the final HAP pellet in scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Quantification of CYP1A1 mRNA Expression in HepG2 Cells by RT-qPCR
Objective: To measure the effect of an AhR modulator on the transcript levels of the target gene CYP1A1.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
AhR agonist (e.g., TCDD or Benzo[a]pyrene)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Treat cells with the test compound at various concentrations, an AhR agonist as a positive control, and a vehicle control. For antagonist testing, co-treat with the agonist and the test compound.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of CYP1A1 to the housekeeping gene and then to the vehicle control.
-
Future Directions
The potent and selective AhR antagonism of this compound makes it a valuable research tool for elucidating the roles of the AhR in various biological processes. However, to fully assess its therapeutic potential, further studies are required. The lack of publicly available in vivo data represents a significant gap in the current understanding of this compound. Future research should focus on:
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various cancer xenograft or syngeneic models.
-
Toxicology and safety assessment: Establishing the maximum tolerated dose (MTD) and identifying any potential adverse effects.
The generation of this data will be critical in determining the translational potential of this compound as a novel therapeutic agent.
References
CAY10464: A Technical Guide to a Potent Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including cancer. This technical guide provides an in-depth overview of the function and mechanism of action of this compound, with a focus on its potential as an anti-tumor agent. Detailed experimental protocols and a summary of its biochemical and cellular activities are presented to facilitate further research and drug development efforts.
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[1][2] While historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), emerging evidence has highlighted its role in cancer progression.[1][3] The AhR signaling pathway can influence cell proliferation, apoptosis, and cell cycle regulation, making it a compelling target for cancer therapy.[1][4][5]
This compound has emerged as a high-affinity AhR antagonist, offering a valuable tool to probe the function of the AhR and as a potential therapeutic candidate.[6] This guide will detail the current understanding of this compound's mechanism of action, its effects on downstream signaling, and provide practical guidance for its use in a research setting.
Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex, which is associated with chaperone proteins such as heat shock protein 90 (HSP90).[7] Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.[2] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[2] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8] One of the most well-characterized target genes is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[9]
This compound functions as a competitive antagonist, binding to the AhR with high affinity and preventing the binding of agonist ligands.[6] This blockade inhibits the nuclear translocation of the AhR and the subsequent transcription of its target genes.
In addition to the canonical pathway, the AhR can also engage in non-canonical signaling, interacting with other pathways such as NF-κB and influencing cellular processes independent of XRE-mediated transcription.[4] The antagonistic action of this compound is expected to modulate these non-canonical pathways as well, although this remains an active area of investigation.
Figure 1: Canonical AhR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
This compound exhibits high-affinity binding to the Aryl Hydrocarbon Receptor and potent functional antagonism.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Ki) | 1.4 nM | Rabbit liver cytosol preparations | [6] |
| Functional Activity | Inhibits CYP1A1 mRNA expression | 100 nM in HepG2 cells | [6] |
| Functional Activity | Reverses the suppressive effect of Benzo[a]pyrene on apolipoprotein A-I (apo A-I) gene expression | HepG2 cells | [6][8] |
Downstream Effects in Cancer
The antagonism of the AhR signaling pathway by this compound has several potential downstream effects that contribute to its anti-tumor activity.
Inhibition of Cell Proliferation
Activation of the AhR has been linked to increased cell proliferation in some cancer types.[5] By blocking AhR signaling, antagonists like this compound can lead to a decrease in the expression of genes that promote cell cycle progression.[4][5]
Induction of Apoptosis
The AhR has been shown to mediate resistance to apoptosis in breast cancer cells.[3][10] AhR antagonists can therefore sensitize cancer cells to apoptotic stimuli.[3][10] This can occur through the modulation of pro- and anti-apoptotic proteins.[4]
Cell Cycle Arrest
AhR signaling can influence cell cycle checkpoints.[4][7] Inhibition of this pathway by antagonists can lead to cell cycle arrest, preventing cancer cells from dividing.[4] For instance, some AhR antagonists have been shown to induce G2/M phase arrest by modulating the levels of proteins such as CDC2 and cyclin B1.[4]
References
- 1. Role of AhR in positive regulation of cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in the regulation of various physiological and pathological processes, including cancer. With a high affinity for the AhR, exhibiting a Ki of 1.4 nM, this compound serves as a critical tool for investigating the role of the AhR signaling pathway in tumorigenesis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cancer research, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by competitively binding to the AhR, thereby preventing the binding of endogenous and exogenous agonists. This antagonism blocks the subsequent translocation of the AhR to the nucleus, its dimerization with the AhR Nuclear Translocator (ARNT), and the transcription of target genes, most notably the cytochrome P450 family member, CYP1A1. The inhibition of CYP1A1 expression is a hallmark of AhR antagonism and a key indicator of this compound's activity.
Quantitative Data Summary
| Cell Line | Compound | Concentration | Effect | Reference |
| HepG2 | This compound | 100 nM | Inhibition of CYP1A1 mRNA expression | [1] |
| HepG2 | This compound | 100 nM | Reversal of Benzo[a]pyrene-induced suppression of apolipoprotein A-I (apoA-I) gene expression | [1] |
Signaling Pathways
The primary signaling pathway modulated by this compound is the Aryl Hydrocarbon Receptor (AhR) signaling cascade. The following diagram illustrates the canonical AhR pathway and the point of intervention by this compound.
Caption: Canonical AhR signaling pathway and antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in cancer research. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression levels of specific proteins, such as those involved in the AhR pathway or apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AhR, anti-CYP1A1, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
This protocol is used to measure the effect of this compound on the mRNA expression levels of target genes, such as CYP1A1.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the instrument and master mix used.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of this compound in cancer research.
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The underlying pathophysiology of these conditions is complex, involving a web of genetic, environmental, and lifestyle factors. A key player that has emerged in the regulation of metabolic homeostasis is the Aryl Hydrocarbon Receptor (AhR). Initially studied for its role in mediating the toxicity of environmental pollutants, the AhR is now recognized as a critical regulator of diverse physiological processes, including immune responses, cell differentiation, and metabolism.
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor, with a reported Ki of 1.4 nM in rabbit liver cytosol preparations.[1] Its high affinity and selectivity make it a valuable research tool for elucidating the role of AhR in various biological systems and a potential therapeutic candidate for diseases where AhR signaling is dysregulated. This technical guide will delve into the established link between AhR and metabolic diseases, the therapeutic potential of AhR antagonism, and provide detailed experimental protocols for investigating compounds like this compound in this context.
The Aryl Hydrocarbon Receptor in Metabolic Homeostasis
The AhR is a ligand-activated transcription factor that, upon binding to a diverse array of molecules, translocates to the nucleus and regulates the expression of a wide range of genes. While historically associated with xenobiotic metabolism, emerging evidence strongly implicates AhR signaling in the control of glucose and lipid metabolism.
Activation of the AhR by environmental toxins and certain endogenous ligands has been linked to an increased risk of developing metabolic disorders. Conversely, studies utilizing genetic knockout models and pharmacological antagonists have demonstrated that inhibition of AhR signaling can be protective against diet-induced obesity, insulin (B600854) resistance, and hepatic steatosis. This suggests that targeting the AhR with antagonists like this compound could be a viable therapeutic strategy for metabolic diseases.
The Promise of AhR Antagonists in Metabolic Disease
Research utilizing various AhR antagonists has provided compelling evidence for their therapeutic potential in metabolic disorders. Studies in animal models have shown that treatment with AhR antagonists can prevent weight gain, reduce adiposity, and improve glucose tolerance in the context of a high-fat diet.
Table 1: Effects of AhR Antagonists in Preclinical Models of Metabolic Disease
| AhR Antagonist | Model System | Key Findings | Reference |
| α-Naphthoflavone | C57BL/6J mice on a Western diet | Prevented and reversed diet-induced obesity and liver steatosis. | [1](--INVALID-LINK--) |
| CH-223191 | C57BL/6J mice on a Western diet | Reduced obesity and adiposity, and ameliorated liver steatosis. | [2](--INVALID-LINK--) |
| HBU651 | High-fat diet-induced obese mice | Alleviated obesity, insulin resistance, glucose intolerance, and dyslipidemia. | [3](--INVALID-LINK--) |
While direct studies on this compound in metabolic disease models are not yet widely published, its high potency as an AhR antagonist suggests it could elicit similar or even more pronounced beneficial effects.
Key Signaling Pathways
The mechanism by which AhR antagonism improves metabolic health is multifaceted. It involves the regulation of key genes involved in lipid metabolism, glucose homeostasis, and inflammation. The following diagrams illustrate the canonical AhR signaling pathway and a proposed workflow for evaluating AhR antagonists like this compound.
Caption: Canonical AhR Signaling Pathway.
Caption: Workflow for this compound Evaluation.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in the context of metabolic disease.
In Vitro: AhR Reporter Gene Assay
Objective: To determine the antagonistic activity of this compound on the AhR signaling pathway in a cell-based system.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
A known AhR agonist (e.g., TCDD or β-naphthoflavone).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Add a fixed, sub-maximal concentration of the AhR agonist to the wells. Include appropriate controls (vehicle control, agonist-only control).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound and determine the IC50 value.
In Vivo: Diet-Induced Obesity Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in preventing or reversing diet-induced obesity and associated metabolic dysfunctions.
Materials:
-
Male C57BL/6J mice (5-6 weeks old).
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet.
-
This compound.
-
Vehicle for this compound administration (e.g., corn oil).
-
Metabolic cages.
-
Glucometer and insulin ELISA kit.
-
Equipment for body composition analysis (e.g., DEXA or NMR).
Procedure (Prevention Study):
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to experimental groups (e.g., Chow + Vehicle, HFD + Vehicle, HFD + this compound).
-
Administer this compound or vehicle daily via oral gavage or by incorporating it into the diet.
-
Provide the respective diets (chow or HFD) ad libitum.
-
Monitor body weight and food intake 2-3 times per week.
-
Perform metabolic assessments at regular intervals (e.g., every 4 weeks):
-
Glucose tolerance test (GTT).
-
Insulin tolerance test (ITT).
-
Fasting blood glucose and insulin levels.
-
-
At the end of the study (e.g., 12-16 weeks), euthanize the mice and collect blood and tissues (liver, adipose tissue, muscle) for further analysis (histology, gene expression, etc.).
Procedure (Reversal Study):
-
Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-10 weeks).
-
Establish a baseline for body weight and metabolic parameters.
-
Randomize the obese mice into treatment groups (e.g., HFD + Vehicle, HFD + this compound).
-
Initiate treatment with this compound or vehicle while continuing the high-fat diet.
-
Monitor body weight, food intake, and metabolic parameters as described in the prevention study.
-
Collect tissues for analysis at the end of the treatment period.
Conclusion
The Aryl Hydrocarbon Receptor has emerged as a significant regulator of metabolic homeostasis, with its overactivation contributing to the pathogenesis of metabolic diseases. This compound, as a potent and selective AhR antagonist, holds considerable promise as a research tool and a potential therapeutic agent. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the efficacy of this compound and other AhR antagonists in the context of obesity, diabetes, and related metabolic disorders. Further research in this area is crucial to unlock the full therapeutic potential of targeting the AhR signaling pathway.
References
CAY10464: A Technical Guide to its Antagonistic Effect on CYP1A1 Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of CAY10464 on the expression of Cytochrome P450 1A1 (CYP1A1). This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1A1 transcription. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect on CYP1A1 expression by antagonizing the Aryl Hydrocarbon Receptor (AhR). Under normal physiological conditions, the binding of an agonist to AhR triggers a signaling cascade that leads to the transcriptional activation of the CYP1A1 gene. This compound, by acting as an antagonist, prevents this activation and the subsequent expression of the CYP1A1 enzyme.
The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins such as Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[1][2][3] Upon binding of an agonist, the AhR complex translocates to the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][2][3] This AhR/ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, including CYP1A1, initiating their transcription.[1][2][3]
This compound, with a high affinity for AhR, competitively blocks the binding of agonists, thereby preventing the nuclear translocation and transcriptional activity of the AhR/ARNT complex. This leads to a downstream reduction in CYP1A1 mRNA and subsequent protein expression.
Quantitative Data
This compound has been identified as a high-affinity AhR antagonist. The available quantitative data on its effect on CYP1A1 expression is summarized below.
| Compound | Parameter | Value | Cell Line | Notes | Reference |
| This compound | K_i_ (AhR binding) | 1.4 nM | Rabbit liver cytosol | A measure of the compound's binding affinity to the Aryl Hydrocarbon Receptor. | [4] |
| This compound | Inhibition of CYP1A1 mRNA expression | Effective at 100 nM | HepG2 | This concentration was shown to inhibit CYP1A1 mRNA expression and reverse the suppressive effect of Benzo[a]pyrene (B130552) on apolipoprotein A-I (apo A-I) gene expression. | [4] |
| Amiodarone + this compound | Inhibition of CYP1A1/CYP1A2 activity | Effective | HepG2 | Cotreatment with this compound effectively inhibited Amiodarone-induced CYP1A1 and CYP1A2 activity. | [5][6] |
Note: A comprehensive literature search did not yield a full dose-response curve or a specific IC50 value for the inhibition of CYP1A1 expression by this compound.
Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway and the point of intervention for the antagonist this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on CYP1A1 expression in a human hepatoma cell line, such as HepG2. These protocols are based on standard techniques reported in the literature.
Cell Culture and Treatment
-
Cell Line: Human Hepatocellular Carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
For antagonist studies, pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Following pre-treatment, add a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at 1 nM or benzo[a]pyrene (B[a]P) at 1 µM, to induce CYP1A1 expression.
-
Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and this compound-only controls.
-
Incubate the cells for a specified duration (e.g., 6-24 hours for mRNA analysis, 24-48 hours for protein analysis).
-
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
-
RNA Isolation:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human CYP1A1 and a reference gene (e.g., GAPDH or ACTB).
-
An example of qPCR cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the comparative C_T_ (ΔΔC_T_) method to determine the relative fold change in CYP1A1 mRNA expression, normalized to the reference gene and compared to the vehicle-treated control.
-
Western Blot Analysis for CYP1A1 Protein Expression
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human CYP1A1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Normalize the CYP1A1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on CYP1A1 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aryl Hydrocarbon Receptor (AhR)-Independent Amiodarone (AMD) Toxicity in HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CAY10464: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including cancer and metabolic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in utilizing this compound for in vitro and in vivo studies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor that mediates the toxic and biological effects of a wide range of environmental contaminants, such as polycyclic aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of target genes, including cytochrome P450 enzymes like CYP1A1.
Given the role of AhR in cellular processes such as proliferation, differentiation, and apoptosis, the development of selective AhR modulators has become an area of significant interest for therapeutic intervention. This compound emerged from a medicinal chemistry effort to develop stilbene (B7821643) derivatives of resveratrol (B1683913) with improved affinity and selectivity for the AhR.
Discovery and Synthesis
This compound, also referred to as compound 4j in its discovery publication, was developed and characterized by de Medina and colleagues in 2005. It was identified as a selective and high-affinity AhR antagonist with a Ki of 1.4 nM.[1]
Synthesis Protocol
The synthesis of this compound is based on the modification of the resveratrol scaffold. While the full detailed protocol from the original publication is not publicly available, the general synthetic strategy for stilbene derivatives often involves a Wittig or Horner-Wadsworth-Emmons reaction between a substituted benzylphosphonium salt or phosphonate (B1237965) ester and a substituted benzaldehyde.
General Reaction Scheme (Hypothetical based on common stilbene syntheses):
Mechanism of Action
This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor. It binds to the ligand-binding pocket of the AhR, preventing the binding of endogenous or exogenous agonists. This inhibition blocks the subsequent conformational changes, nuclear translocation, and transcriptional activation of AhR target genes.
In Vitro Studies
This compound has been utilized in a variety of in vitro cell-based assays to probe the function of the AhR and to investigate its potential therapeutic effects.
Quantitative Data
| Assay Type | Cell Line | Parameter | Value | Reference |
| AhR Binding Affinity | Rabbit Liver Cytosol | Ki | 1.4 nM | [1] |
| CYP1A1 mRNA Expression | HepG2 | Inhibition | - | [1] |
| Apolipoprotein A-I (apo A-I) Gene Expression | HepG2 | Reversal of Benzo[a]pyrene suppression | - | [1] |
Experimental Protocols
While specific protocols for experiments using this compound are not always detailed in the literature, the following are generalized protocols for common assays in which this compound has been used. Researchers should optimize these protocols for their specific experimental conditions.
-
Cell Lines: HepG2 (human liver carcinoma), HT-22 (mouse hippocampal neuronal), SH-SY5Y (human neuroblastoma).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
This protocol is a general guideline for assessing the effect of this compound on the expression of target proteins (e.g., AhR, CYP1A1).
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound and/or an AhR agonist for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.15 mg/mL.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
This assay quantifies the activity of caspases, which are key mediators of apoptosis.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or an apoptosis-inducing agent.
-
Lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) conjugated to a chromophore or fluorophore.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
In Vivo Studies
Based on a comprehensive search of publicly available scientific literature, there is a notable lack of published in vivo efficacy or pharmacokinetic data for this compound. Researchers planning to use this compound in animal models should consider conducting preliminary studies to determine its pharmacokinetic profile, tolerability, and effective dose range.
Conclusion
This compound is a valuable research tool for investigating the role of the Aryl Hydrocarbon Receptor in various biological processes. Its high affinity and selectivity make it a potent antagonist for in vitro studies. While in vivo data is currently limited, the information provided in this guide serves as a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the AhR pathway with this compound.
References
Introduction to the Aryl Hydrocarbon Receptor (AHR)
An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other polycyclic aromatic hydrocarbons (PAHs), the AHR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes.[3][4][5] It functions as a cellular sensor for a wide array of small molecules, including dietary compounds, microbial metabolites, and endogenous ligands.[6][7]
Structurally, the AHR protein contains several key functional domains: an N-terminal bHLH domain, a central PAS domain (with PAS-A and PAS-B repeats), and a C-terminal transactivation domain.[2] The bHLH domain is critical for DNA binding, while the PAS domain mediates interactions with chaperone proteins, the ligand, and its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2] In its inactive state, the AHR resides in the cytoplasm, complexed with a suite of chaperone proteins, including two molecules of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[2][8][9] This complex maintains the AHR in a conformation ready to bind ligands with high affinity.[9][10]
Upon ligand binding, the AHR undergoes a conformational change, leading to its nuclear translocation and the initiation of a transcriptional program. This classic signaling route is known as the canonical pathway. However, emerging research has uncovered a variety of non-canonical signaling mechanisms that expand the AHR's functional repertoire, including interactions with other signaling pathways and transcription factors.[11][12] This guide provides a detailed overview of the core AHR signaling pathways, quantitative data on ligand interactions, and key experimental protocols for studying AHR function.
The Canonical AHR Signaling Pathway
The canonical pathway is the best-characterized mechanism of AHR action. It involves a series of well-defined molecular events leading to the transcriptional activation of target genes.
-
Ligand Binding: Hydrophobic ligands diffuse across the cell membrane and bind to the PAS-B domain of the cytosolic AHR.[2][13] This binding event triggers a conformational change in the AHR protein.[2]
-
Nuclear Translocation: The conformational shift exposes a nuclear localization sequence (NLS) within the bHLH region of the AHR.[14] This allows the entire AHR-chaperone complex to be imported into the nucleus.[2]
-
Dimerization and DNA Binding: Once in the nucleus, the chaperone proteins dissociate, exposing the PAS-A and bHLH domains for dimerization. The ligand-activated AHR then forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH/PAS protein.[5][15]
-
Transcriptional Activation: The AHR/ARNT heterodimer is a transcriptionally active complex that binds to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter and enhancer regions of target genes.[5][16] The core XRE consensus sequence is 5'-GCGTG-3'.[11][17]
-
Gene Expression: Upon binding to an XRE, the AHR/ARNT complex recruits various co-activators, such as CBP/p300 and SRC-1, to initiate the transcription of a battery of target genes.[18][19] Prominent target genes include Phase I metabolizing enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), Phase II enzymes (e.g., GST, NQO1), and the AHR Repressor (AHRR).[16][20]
-
Signal Termination: The signaling is terminated through multiple mechanisms. The AHR protein is exported from the nucleus and targeted for proteasomal degradation.[18][19] Furthermore, the induced AHRR protein acts as a negative feedback regulator by competing with AHR for binding to ARNT, thereby repressing AHR-mediated transcription.[19][21]
Non-Canonical AHR Signaling Pathways
Beyond the classic XRE-driven transcription, the AHR engages in multiple non-canonical signaling pathways that are independent of ARNT dimerization or XRE binding.[11][12] These pathways significantly broaden the biological impact of AHR activation.
-
Interaction with Other Transcription Factors: The activated AHR can physically interact with and modulate the activity of other key transcription factors.
-
NF-κB: AHR can interact directly with the RelA subunit of NF-κB, leading to either synergistic or inhibitory effects on the transcription of inflammatory genes in a context-dependent manner.[8][20]
-
Estrogen Receptor (ER): AHR activation can repress ER signaling by several mechanisms, including direct interaction with the ER at Estrogen Response Elements (EREs) or promoting ER degradation.[16]
-
Retinoblastoma Protein (RB): AHR can associate with RB to repress E2F-responsive genes, contributing to cell cycle inhibition.[16]
-
KLF6: A recently identified non-canonical pathway involves AHR interacting with Krüppel-like Factor 6 (KLF6) to bind to non-canonical XREs (NC-XREs) with a 5'-(GGGA)n-3' motif, regulating a different set of genes, such as p21.[11]
-
-
Non-Genomic Cytoplasmic Signaling: AHR can exert rapid effects directly within the cytoplasm. In its cytosolic complex, AHR is associated with the non-receptor tyrosine kinase c-Src.[8][10] Ligand binding can lead to the release and activation of c-Src, initiating downstream kinase cascades independent of nuclear translocation.[10]
-
E3 Ubiquitin Ligase Activity: The AHR itself possesses intrinsic E3 ubiquitin ligase activity, which can target other proteins for proteasomal degradation, representing another layer of non-genomic regulation.[10]
Quantitative Data: Ligand-Receptor Interactions
The affinity of a ligand for the AHR is a key determinant of its potency. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating higher affinity. The half-maximal effective concentration (EC50) from reporter gene assays is used to measure functional potency.
| Ligand | Receptor Species/System | Method | Binding Affinity (Kd) | Reference |
| TCDD | Recombinant human AHR-ARNT | Radioligand Binding | 39 ± 20 nM | [22] |
| TCDD | Recombinant human AHR-ARNT | Microscale Thermophoresis (MST) | 139 ± 99 nM | [22] |
| FICZ | Recombinant human AHR-ARNT | Microscale Thermophoresis (MST) | 79 ± 36 nM | [22] |
| TCDD | Human AhR-LBD (modeled) | In Silico Docking | -4.84 kcal/mol (Binding Energy) | [23] |
| FICZ | Human AhR-LBD (modeled) | In Silico Docking | -4.12 kcal/mol (Binding Energy) | [24] |
| ITE | Human AhR-LBD (modeled) | In Silico Docking | -3.46 kcal/mol (Binding Energy) | [24] |
Experimental Protocols
Studying the AHR signaling pathway requires a variety of specialized molecular and cellular techniques. Below are detailed methodologies for key experiments.
AHR Activation Luciferase Reporter Gene Assay
This is a widely used high-throughput method to screen for AHR agonists and antagonists by quantifying the transcriptional activation of an XRE-driven reporter gene.[1][25]
Principle: Cells are engineered to express the AHR and contain a plasmid where the luciferase gene is controlled by a promoter with multiple XREs. AHR activation by a ligand drives luciferase expression, which is measured as light output upon addition of a substrate.[1]
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable reporter cell line (e.g., HepG2 stably transfected with an XRE-luciferase construct) in the recommended medium (e.g., DMEM with 10% FBS).[1]
-
Trypsinize and count cells. Seed the cells into a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.[1]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds, a reference agonist (e.g., TCDD), and a reference antagonist (e.g., CH-223191) in the appropriate cell culture medium.[26] Include a vehicle control (e.g., DMSO).
-
For antagonist screening, pre-incubate cells with the test compounds for 30-60 minutes before adding a fixed concentration of a reference agonist (typically at its EC80 value).
-
Gently remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.[26]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the treatment medium and wash each well once with 100 µL of PBS.
-
Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete cell lysis.[1]
-
Measure luminescence using a plate luminometer according to the manufacturer's instructions for the luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System). Typically, this involves injecting the luciferase substrate and measuring light output for 2-10 seconds.[1]
-
If using a co-transfected control reporter (e.g., Renilla luciferase), inject the second substrate (e.g., Stop & Glo®) and measure its luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) to control for transfection efficiency and cell number.[1]
-
Calculate fold induction by dividing the normalized signal of each treatment by the average normalized signal of the vehicle control.[27]
-
Plot the fold induction against the log of the compound concentration and use non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists) values.[28]
-
Microscale Thermophoresis (MST) for Ligand Binding
MST is a biophysical technique to quantify molecular interactions in solution by measuring the motion of molecules along a microscopic temperature gradient. It is a powerful method to determine the Kd of AHR-ligand binding.[22]
Principle: A fluorescently labeled AHR protein is mixed with a serial dilution of an unlabeled ligand. The binding of the ligand to the AHR changes its size, charge, or solvation shell, which in turn alters its thermophoretic movement. This change is detected and used to calculate the binding affinity.[22]
Detailed Methodology:
-
Protein Preparation:
-
Express and purify recombinant AHR protein (e.g., a construct containing the ligand-binding domain) or the AHR/ARNT complex.[22] The protein must have an intrinsic fluorophore (like tryptophan) or be fluorescently labeled.
-
Ensure the protein is in a suitable buffer and at a constant concentration for the experiment (e.g., 250 nM).[22]
-
-
Ligand Preparation:
-
Prepare a 16-point serial dilution of the unlabeled test ligand in the same buffer as the protein.
-
-
MST Measurement:
-
Mix the constant concentration of labeled AHR with each dilution of the ligand.
-
Load the samples into hydrophilic glass capillaries.
-
Place the capillaries into the MST instrument (e.g., a Monolith NT.115).
-
The instrument applies a precise infrared laser to create a temperature gradient in the capillaries and records the change in fluorescence as molecules move out of the heated spot.
-
-
Data Analysis:
-
The instrument software records the change in normalized fluorescence (ΔFnorm) from the MST time traces.
-
Plot the ΔFnorm as a function of the ligand concentration.
-
Fit the resulting binding curve using the Kd model (non-linear regression) to determine the dissociation constant.[22]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a genome-wide technique used to identify the DNA binding sites of a transcription factor like AHR.[29]
Principle: Cells are treated with a ligand to activate AHR. DNA-protein complexes are then cross-linked, the chromatin is sheared, and an antibody specific to AHR is used to immunoprecipitate the AHR-bound DNA fragments. The DNA is then purified and sequenced to map the binding sites across the entire genome.[17]
Detailed Methodology:
-
Cell Culture and Cross-linking:
-
Culture cells (e.g., MCF-7) to ~80% confluency. Treat with an AHR ligand (e.g., 10 nM TCDD) or vehicle for a time course representing maximal binding (e.g., 45 minutes).[17]
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclei in a suitable buffer and sonicate the chromatin to generate DNA fragments in the range of 200-500 bp.[17]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against AHR (or ARNT). Include a non-specific IgG control.[17]
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Data Analysis:
-
Align the sequence reads to the appropriate reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the AHR IP sample compared to the IgG control.
-
Perform downstream analysis, such as motif discovery (to find XREs), peak annotation (to associate binding sites with genes), and integration with gene expression data (e.g., RNA-Seq).[29]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are AHR agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. A factor binding to the xenobiotic responsive element (XRE) of P-4501A1 gene consists of at least two helix-loop-helix proteins, Ah receptor and Arnt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. puracyp.com [puracyp.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. High-resolution genome-wide mapping of AHR and ARNT binding sites by ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10464: A Comprehensive Technical Review of a Potent Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10464, also known as AHR antagonist 7 or (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Its ability to inhibit the AhR signaling pathway has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the field of oncology. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, experimental protocols, and its effects on key signaling pathways.
Core Properties and Data
This compound is a stilbene (B7821643) derivative with a high affinity for the AhR.[1] Quantitative data regarding its physicochemical and pharmacological properties are summarized below.
| Property | Value | Reference |
| Formal Name | 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene | [1] |
| CAS Number | 688348-37-0 | [1] |
| Molecular Formula | C₁₅H₁₂Cl₂O | [1] |
| Formula Weight | 279.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Ki for AhR | 1.4 nM (in rabbit liver cytosol) | [1] |
| Solubility (DMF) | 30 mg/mL | [1] |
| Solubility (DMSO) | 30 mg/mL | [1] |
| Solubility (Ethanol) | 10 mg/mL | [1] |
| λmax | 212, 326 nm | [1] |
Mechanism of Action: Antagonism of the Aryl Hydrocarbon Receptor
This compound exerts its biological effects by acting as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various physiological and pathological processes, including cancer.[2][3][4] The canonical AhR signaling pathway is initiated by the binding of a ligand, which leads to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.
This compound competitively binds to the AhR, preventing the binding of agonist ligands and subsequent downstream signaling events. This antagonism leads to the inhibition of CYP1A1 mRNA expression, a hallmark of AhR activation.[2][3][4]
Signaling Pathways
The antagonistic action of this compound on the AhR has significant implications for cellular signaling. The following diagram illustrates the canonical AhR signaling pathway and the point of intervention by this compound.
Furthermore, there is significant crosstalk between the AhR and other signaling pathways, notably the NF-κB pathway, which plays a crucial role in inflammation and cancer. While direct studies on this compound's effect on NF-κB are limited, the antagonism of AhR is known to modulate NF-κB activity, suggesting an additional layer of regulatory control.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving this compound, based on the foundational work in the field.
Synthesis of this compound
The synthesis of this compound, as a stilbene derivative, typically involves a Wittig or Horner-Wadsworth-Emmons reaction. A general workflow is presented below.
Detailed Protocol (Hypothetical, based on similar syntheses):
-
To a solution of (4-methoxybenzyl)triphenylphosphonium bromide in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base (e.g., sodium hydride or n-butyllithium) is added dropwise at 0°C under an inert atmosphere.
-
The resulting ylide solution is stirred for a specified time at room temperature.
-
A solution of 3,5-dichlorobenzaldehyde (B167965) in the same solvent is then added, and the reaction mixture is stirred, often overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a solid.
Competitive Radioligand Binding Assay for AhR
This assay is used to determine the binding affinity (Ki) of this compound for the AhR.
Protocol:
-
Prepare rabbit liver cytosol as a source of AhR.
-
Incubate a fixed concentration of a radiolabeled AhR agonist (e.g., [³H]TCDD) with the cytosol preparation in the presence of varying concentrations of this compound.
-
After incubation to reach equilibrium, separate the bound from unbound radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CYP1A1 Reporter Gene Assay
This cell-based assay measures the ability of this compound to antagonize the induction of CYP1A1 gene expression by an AhR agonist.
Protocol:
-
Culture a suitable cell line (e.g., human hepatoma HepG2 cells) that has been stably or transiently transfected with a reporter vector containing the CYP1A1 promoter upstream of a reporter gene (e.g., luciferase).
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a known AhR agonist (e.g., TCDD or benzo[a]pyrene) in the presence and absence of various concentrations of this compound.
-
Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.
-
The results will show a dose-dependent inhibition of agonist-induced reporter activity by this compound.
In Vivo Studies and Antitumor Potential
While the initial characterization of this compound focused on its in vitro properties, its potent AhR antagonism suggests significant potential for in vivo applications, particularly in cancer research. The AhR pathway is increasingly implicated in tumor progression, immune evasion, and resistance to therapy. By blocking this pathway, this compound may inhibit tumor growth and enhance the efficacy of other anticancer agents.
Although specific in vivo studies detailing the use of this compound in xenograft models are not widely available in the public literature, the general approach for such studies is well-established.
General Protocol for In Vivo Xenograft Studies:
-
Cell Line Selection: Choose a cancer cell line known to have active AhR signaling.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size, and then randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis (e.g., histology, western blotting for AhR target genes).
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. Its ability to block the AhR signaling pathway makes it an invaluable tool for dissecting the roles of this receptor in various biological processes. The provided data and experimental protocols offer a solid foundation for researchers interested in utilizing this compound.
Future research should focus on elucidating the in vivo efficacy of this compound in various cancer models, exploring its potential as a standalone therapy or in combination with existing treatments. Furthermore, a deeper investigation into its impact on the tumor microenvironment and immune cell function is warranted to fully understand its therapeutic potential. The continued study of this compound and other AhR modulators will undoubtedly contribute to the development of novel therapeutic strategies for cancer and other diseases where the AhR pathway is implicated.
References
- 1. mdpi.com [mdpi.com]
- 2. The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Environmental exposure and the role of AhR in the tumor microenvironment of breast cancer [frontiersin.org]
- 4. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
CAY10464: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS for CAY10464 before handling this compound.
Introduction
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] It is a stilbene (B7821643) derivative, identified as 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene.[1] Due to its potential for use in cancer and metabolic disease research, understanding its safety profile and proper handling procedures is critical for laboratory personnel.[2][3][4] This guide provides a detailed overview of the available safety information, recommended handling protocols, and relevant biological pathways.
Safety and Toxicological Data
While specific quantitative toxicological data such as LD50 or LC50 values for this compound are not publicly available in the provided search results, general safety precautions for potent small molecules should be strictly followed. The toxicological properties have not been thoroughly investigated.[5]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Formal Name | 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene | [1] |
| CAS Number | 688348-37-0 | [1] |
| Molecular Formula | C15H12Cl2O | [1] |
| Molecular Weight | 279.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | [1] |
| Storage | -20°C | [3][4] |
| Stability | ≥ 4 years | [1] |
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | Warning | May be harmful if swallowed, in contact with skin, or if inhaled. | P261, P280, P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Not Classified | Warning | May cause skin irritation. | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation | Not Classified | Warning | May cause serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Not Classified | Warning | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
*Note: This classification is based on general recommendations for handling research chemicals of unknown toxicity. The official SDS from the supplier should be consulted for definitive hazard information.
Experimental Protocols: Safe Handling Procedures
The following are generalized experimental protocols for the safe handling of potent research compounds like this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn. For procedures with a risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is required.
3.2. Engineering Controls
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood.
-
Ensure adequate ventilation in all storage and handling areas.
3.3. Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Visualizations
4.1. Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.
4.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is an antagonist of the AhR signaling pathway. Understanding this pathway is crucial for interpreting its biological effects and potential toxicological profile. The diagram below provides a simplified overview of the AhR signaling cascade.
References
The Aryl Hydrocarbon Receptor (AhR) in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged from the field of toxicology to become a pivotal regulator of the immune system.[1][2][3][4] Initially identified as the receptor for environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), it is now understood that AhR can be activated by a diverse range of endogenous and exogenous ligands, including dietary compounds, microbial metabolites, and products of host metabolism.[2][3][5] This unique characteristic positions AhR as a critical sensor of the microenvironment, translating these external and internal cues into profound effects on both innate and adaptive immunity.[5][6] Its expression across a wide array of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages, underscores its integral role in orchestrating immune homeostasis and response.[1][2][7][8] Dysregulation of the AhR signaling pathway has been implicated in the pathogenesis of autoimmune diseases, cancer, and allergic responses, making it an attractive therapeutic target.[1][9][10][11] This technical guide provides an in-depth exploration of the core aspects of AhR's role in immunology, with a focus on its signaling pathways, quantitative effects on immune cell function, and the experimental methodologies used to elucidate its complex functions.
The AhR Signaling Pathway
The canonical AhR signaling pathway is initiated upon ligand binding to the cytosolic AhR complex. In its inactive state, AhR is associated with chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and the co-chaperone p23.[2][3] Ligand binding induces a conformational change in the AhR, leading to the dissociation of these chaperones and the exposure of a nuclear localization signal.[4][6] The ligand-AhR complex then translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT).[1][4] This AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6]
Beyond this canonical pathway, AhR can also exert its effects through non-canonical signaling mechanisms. These include interactions with other transcription factors, such as NF-κB and STAT proteins, and functioning as an E3 ubiquitin ligase to target proteins for degradation.[1][12] The specific signaling cascade and downstream effects are highly dependent on the activating ligand, the cellular context, and the surrounding microenvironment.[9]
References
- 1. The role of STAT3 and AhR in the differentiation of CD4+ T cells into Th17 and Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
- 4. Frontiers | Transcriptomic signatures reveal a shift towards an anti-inflammatory gene expression profile but also the induction of type I and type II interferon signaling networks through aryl hydrocarbon receptor activation in murine macrophages [frontiersin.org]
- 5. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution genome-wide mapping of AHR and ARNT binding sites by ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional genomic analysis of non-canonical DNA regulatory elements of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AhR Activation Leads to Attenuation of Murine Autoimmune Hepatitis: Single-Cell RNA-Seq Analysis Reveals Unique Immune Cell Phenotypes and Gene Expression Changes in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
CAY10464: A Comprehensive Technical Guide for Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to a wide array of environmental xenobiotics and endogenous ligands. With a high binding affinity, this compound serves as a valuable research tool for elucidating the role of the AhR signaling pathway in toxicological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its application in in vitro toxicology studies. Furthermore, it explores the broader context of the AhR pathway in toxicology and showcases the utility of this compound in dissecting AhR-mediated toxicities.
Introduction to this compound
This compound is a small molecule identified as a selective and high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] Its ability to block the activation of the AhR pathway makes it an indispensable tool for investigating the toxicological effects of a variety of compounds that act through this receptor. The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, as well as in various physiological processes such as immune responses and cell cycle regulation.[2] Dysregulation of the AhR signaling pathway has been implicated in the toxicity of numerous environmental pollutants, including dioxins and polycyclic aromatic hydrocarbons (PAHs).[3]
By competitively inhibiting the binding of agonists to the AhR, this compound allows researchers to differentiate between AhR-mediated and non-AhR-mediated toxic effects of test compounds. This guide will delve into the technical details of using this compound as a research tool in toxicology.
Physicochemical and Binding Properties
A clear understanding of the physical, chemical, and binding characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Formal Name | 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene | [4] |
| CAS Number | 688348-37-0 | [4][5] |
| Molecular Formula | C₁₅H₁₂Cl₂O | [4][5] |
| Formula Weight | 279.2 g/mol | [4][5] |
| Purity | ≥98% | [5] |
| Binding Affinity (Ki) | 1.4 nM (for rabbit liver cytosol preparations) | [4] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |
Selectivity: this compound is reported to be a selective AhR antagonist. For instance, it is inactive as an estrogen receptor ligand even at concentrations up to 100 µM.[4]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Toxicology
The AhR signaling pathway is a critical mechanism by which cells respond to a wide range of chemical compounds. Understanding this pathway is fundamental to appreciating the utility of this compound in toxicological research.
Canonical Pathway:
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand (e.g., a xenobiotic), the AhR translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1). While this response is a crucial detoxification mechanism, its aberrant or sustained activation by certain ligands can lead to toxic outcomes.
Role in Toxicity:
The AhR pathway is a double-edged sword. While it facilitates the clearance of harmful chemicals, the metabolic activation of some compounds by AhR-induced enzymes can generate reactive metabolites that are more toxic than the parent compound. Furthermore, the persistent activation of AhR by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) can disrupt normal cellular processes, leading to a wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental defects.
Mechanism of this compound Action:
This compound acts as a competitive antagonist, binding to the ligand-binding pocket of the AhR and preventing its activation by agonist ligands. This blockade of the initial step in the signaling cascade makes this compound a powerful tool to investigate whether the toxicity of a compound is mediated through the AhR pathway.
AhR Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in in vitro toxicology studies. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
General Handling and Stock Solution Preparation
-
Storage: Store this compound as a solid at -20°C for up to 3 years.
-
Stock Solution: Prepare a stock solution in a suitable solvent such as DMSO at a concentration of 10-30 mg/mL. For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). Store stock solutions at -20°C or -80°C.
In Vitro CYP1A1 Induction Assay using HepG2 Cells
This assay is used to determine if a test compound induces the expression of CYP1A1, a classic AhR target gene, and whether this induction can be blocked by this compound.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Test compound
-
This compound
-
AhR agonist (e.g., Benzo[a]pyrene or TCDD)
-
RNA extraction kit
-
qRT-PCR reagents (primers for CYP1A1 and a housekeeping gene, e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 100 nM) for 1 hour.
-
Add the AhR agonist (e.g., 1 µM Benzo[a]pyrene) to the wells, with and without this compound pre-treatment.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers for CYP1A1 and a housekeeping gene.
-
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA, normalized to the housekeeping gene. A significant reduction in agonist-induced CYP1A1 expression in the presence of this compound indicates AhR antagonism.
Workflow for CYP1A1 Induction Assay.
Cytotoxicity Assays
To determine if the toxicity of a compound is AhR-mediated, cytotoxicity assays can be performed in the presence and absence of this compound.
Materials:
-
Relevant cell line (e.g., HepG2, primary hepatocytes)
-
Cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead cell staining kit)
-
Test compound
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Pre-treat a set of wells with this compound at a concentration known to inhibit AhR activation (e.g., 100 nM - 1 µM) for 1 hour.
-
Add a concentration range of the test compound to both this compound-pre-treated and untreated wells.
-
Include vehicle and positive controls.
-
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Compare the dose-response curves for the test compound in the presence and absence of this compound. A rightward shift in the dose-response curve in the presence of this compound suggests that the toxicity of the test compound is at least partially mediated by the AhR.
Applications in Toxicology Research
This compound is a versatile tool with several applications in toxicology:
-
Mechanism of Action Studies: To definitively determine if a compound's toxic effects are mediated through the AhR pathway.
-
Screening and Hazard Identification: To differentiate between AhR-dependent and AhR-independent toxicants in a compound library.
-
Structure-Activity Relationship (SAR) Studies: To investigate how chemical structure influences AhR-mediated toxicity.
-
Investigating Endogenous Roles of AhR: To explore the physiological and pathophysiological roles of the AhR in the absence of exogenous ligands.
In Vivo Studies
Currently, there is limited publicly available information on the in vivo pharmacokinetics and toxicology of this compound. Researchers planning in vivo studies should conduct preliminary dose-ranging and toxicity assessments to determine appropriate and safe dosing regimens.
Conclusion
This compound is a potent and selective AhR antagonist that serves as an essential tool for toxicological research. Its ability to specifically block the AhR signaling pathway allows for the clear elucidation of AhR-mediated toxicities. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies to advance our understanding of the toxicological roles of the Aryl Hydrocarbon Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 3. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 688348-37-0 | MOLNOVA [molnova.com]
Methodological & Application
CAY10464: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism, immune responses, and cell differentiation. With a high affinity for the AhR, this compound serves as a valuable tool for investigating the physiological and pathological roles of the AhR signaling pathway. Its ability to inhibit the expression of target genes, such as Cytochrome P450 1A1 (CYP1A1), makes it particularly useful for studies in toxicology, oncology, and metabolic diseases.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Aryl Hydrocarbon Receptor (AhR) | [1] |
| Ki | 1.4 nM | |
| Known In Vitro Working Concentration | 100 nM (in HepG2 cells) |
Table 2: this compound Physical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂Cl₂O | |
| Molecular Weight | 279.2 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ≥100 mg/mL (≥358.22 mM) | |
| DMF: 30 mg/mL | ||
| Ethanol: 10 mg/mL |
Mechanism of Action
This compound exerts its effects by competitively binding to the Aryl Hydrocarbon Receptor, thereby preventing the binding of endogenous and exogenous AhR ligands. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon agonist binding, the AhR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription. The most well-characterized of these target genes is CYP1A1, an enzyme involved in the metabolism of xenobiotics. By blocking the initial ligand-binding step, this compound effectively inhibits the entire downstream signaling cascade, leading to a reduction in the expression of AhR-responsive genes.
Signaling Pathway Diagram
Caption: this compound inhibits the AhR signaling pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell culture. Optimization may be required for specific cell lines and experimental designs.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the crystalline solid in sterile DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Cell Culture and Treatment
This protocol is a general guideline for treating adherent cells with this compound. A common cell line for studying AhR signaling is the human hepatoma cell line, HepG2.
Materials:
-
Cultured cells of interest (e.g., HepG2)
-
Complete cell culture medium (e.g., EMEM supplemented with 10% FBS for HepG2)[2]
-
This compound stock solution (10 mM in DMSO)
-
AhR agonist (e.g., TCDD or Benzo[a]pyrene) for co-treatment experiments
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Treatment Media:
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. A starting concentration of 100 nM is recommended based on previous studies. It is advisable to perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and endpoint.
-
For antagonist activity assays, prepare media containing both this compound and a known AhR agonist. The concentration of the agonist should be predetermined to elicit a submaximal response (e.g., EC50 or EC80).
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media (this compound alone, this compound with agonist, agonist alone, or vehicle control) to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the assay being performed (e.g., 6-24 hours for gene expression analysis).
-
Harvesting and Analysis: After incubation, harvest the cells or supernatant for downstream analysis.
Experimental Workflow Diagram
Caption: General workflow for this compound cell culture experiments.
Protocol 3: Analysis of CYP1A1 mRNA Expression by qRT-PCR
This assay is used to quantify the inhibitory effect of this compound on the transcription of the AhR target gene, CYP1A1.
Materials:
-
Cells treated according to Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix, cDNA, and primers for both CYP1A1 and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in all samples.
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A significant decrease in CYP1A1 mRNA levels in the presence of an AhR agonist and this compound, compared to the agonist alone, indicates successful antagonism.
-
Protocol 4: AhR-Dependent Luciferase Reporter Assay
This assay provides a quantitative measure of AhR activation and its inhibition by this compound. This protocol assumes the use of a cell line stably or transiently transfected with a luciferase reporter construct containing XREs.
Materials:
-
AhR reporter cell line
-
Complete cell culture medium
-
This compound stock solution
-
AhR agonist
-
Vehicle control (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the AhR reporter cells in a 96-well plate at a density recommended by the supplier and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound and the AhR agonist in culture medium.
-
For antagonist mode, add the this compound dilutions to the wells first, followed by a constant, sub-maximal concentration of the AhR agonist.
-
Include controls for vehicle, agonist alone, and this compound alone.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the wells.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting
-
Low Inhibition:
-
Suboptimal Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.
-
Incubation Time: Optimize the incubation time for your specific assay.
-
Agonist Concentration: Ensure the agonist concentration is not too high, as it may overcome the inhibitory effect of this compound.
-
-
Cell Toxicity:
-
High Concentration: High concentrations of this compound or the DMSO vehicle may be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity.
-
Solvent Effects: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).
-
-
Variability in Results:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
Conclusion
This compound is a potent and selective AhR antagonist that is a critical tool for elucidating the role of the AhR signaling pathway in various biological processes. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in cell culture experiments. Careful optimization of experimental conditions for specific cell lines and research questions will ensure reliable and reproducible results.
References
Application Notes and Protocols for CAY10464 In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This document includes detailed protocols for key experiments to characterize the antagonistic activity and cellular effects of this compound.
Introduction
This compound is a high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins, regulation of immune responses, and tumorigenesis. With a binding affinity (Ki) of 1.4 nM for the AhR, this compound serves as a valuable tool for investigating the physiological and pathological roles of the AhR signaling pathway.[1] These notes provide detailed protocols for the preparation and use of this compound in cell-based assays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Synonyms | AHR antagonist 7 | [1] |
| Ki | 1.4 nM | [1] |
| Molecular Weight | 279.16 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Recommended Working Concentrations
| Application | Cell Line | Agonist | This compound Concentration | Incubation Time | Reference |
| Inhibition of CYP1A1 mRNA expression | HepG2 | Benzo[a]pyrene | 100 nM | 4-24 hours | [1] |
| AhR Antagonist Screening | H1G1.1c3 | 100 nM β-Naphthoflavone | 1-5 µM | 24, 48, 72 hours | |
| EROD Assay | SH-SY5Y | TDBP-TAZTO | Not specified | Not specified |
Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where the AhR dissociates from its chaperones and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription. This compound, as an antagonist, competitively binds to the AhR, preventing its activation by agonists and subsequent downstream signaling.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the antagonist activity of this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 2.79 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Cell Culture and Treatment
Materials:
-
Human hepatoma (HepG2) cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 6-well or 96-well)
-
AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or Benzo[a]pyrene (B[a]P))
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound and the AhR agonist in complete cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.
-
Add the AhR agonist to the wells containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) depending on the downstream application.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression
Materials:
-
Treated cells from Protocol 2
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Following treatment, wash the cells with ice-cold PBS and lyse them according to the RNA extraction kit manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 mRNA expression normalized to the housekeeping gene.
Protocol 4: 7-Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
Materials:
-
Treated cells from Protocol 2 in a 96-well plate (black, clear-bottom)
-
7-Ethoxyresorufin (B15458) (EROD substrate)
-
Dicumarol (B607108) (to inhibit DT-diaphorase)
-
NADPH
-
Resorufin (B1680543) (for standard curve)
-
Fluorescence microplate reader
Procedure:
-
After the treatment period, aspirate the culture medium.
-
Wash the cells gently with warm PBS.
-
Prepare a reaction mixture containing 7-ethoxyresorufin and dicumarol in a suitable buffer.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm for 10-30 minutes.
-
Generate a resorufin standard curve to calculate the rate of resorufin formation, which is proportional to CYP1A1 activity.
Protocol 5: MTT Cell Viability Assay
Materials:
-
Treated cells from Protocol 2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
This compound is a potent and selective AhR antagonist that can be effectively used in a variety of in vitro assays to investigate the role of the AhR signaling pathway. The protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments to elucidate the biological functions of the AhR and to screen for novel modulators of this important receptor. As with any experimental system, optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and research questions.
References
Application Notes and Protocols for CAY10464 Treatment in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a high affinity, exhibiting a Ki of 1.4 nM in rabbit liver cytosol preparations.[1][2] The AhR is a ligand-activated transcription factor implicated in a variety of cellular processes, and its role in cancer is complex, showing both tumor-suppressive and pro-tumorigenic functions depending on the context.[3][4][5][6] In hepatocellular carcinoma (HCC), including the HepG2 cell line, the AhR signaling pathway is active and can influence cell proliferation, drug metabolism, and angiogenesis.[3][7][8][9] Specifically, in HepG2 cells, AhR activation is known to induce the expression of cytochrome P450 enzymes like CYP1A1 and CYP3A5.[7] Furthermore, under conditions of glucose deprivation, AhR can promote the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[9][10]
These application notes provide a comprehensive guide for investigating the effects of this compound on the human hepatocellular carcinoma cell line, HepG2. Given the role of the AhR pathway in liver cancer, this compound presents a valuable tool for studying the therapeutic potential of AhR antagonism in this context. While direct studies of this compound on HepG2 cell proliferation are not extensively documented, its known inhibitory effect on CYP1A1 mRNA expression at a concentration of 100 nM in these cells provides a strong rationale for further investigation.[2]
Data Presentation
As no specific quantitative data for this compound concentration on HepG2 cell viability is readily available in published literature, the following table provides a proposed concentration range for initial screening experiments. This range is derived from the known potency of this compound and the effective concentrations of other AhR antagonists in similar in vitro settings.[11][12][13][14]
| Parameter | Value | Rationale/Reference |
| This compound Ki | 1.4 nM | High-affinity binding to AhR.[1][2] |
| Proposed Starting Concentration Range for Viability Assays | 1 nM - 10 µM | To cover a broad dose-response curve, starting from the Ki value. |
| Reported Effective Concentration | 100 nM | Inhibition of CYP1A1 mRNA expression in HepG2 cells.[2] |
| Comparative AhR Antagonist (CH-223191) IC50 | 30 nM | Inhibition of TCDD-induced AhR transcription in HepG2 cells.[13] |
| Comparative AhR Antagonist (BAY-2416964) IC50 | 22 nM | In U87 cells.[14] |
Signaling Pathways and Experimental Workflow
To facilitate the experimental design, the following diagrams illustrate the canonical AhR signaling pathway and a general workflow for assessing the impact of this compound on HepG2 cells.
Caption: Canonical AhR signaling pathway and the antagonistic action of this compound.
Caption: A general experimental workflow for evaluating this compound in HepG2 cells.
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain HepG2 cells in T-75 flasks with complete DMEM medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
HepG2 cells
-
Complete DMEM medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HepG2 cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
This protocol is designed to assess the effect of this compound on the expression of an AhR target gene, such as CYP1A1, in the presence of an AhR agonist (e.g., TCDD or benzo[a]pyrene).
Materials:
-
HepG2 cells
-
Complete DMEM medium
-
This compound
-
AhR agonist (e.g., TCDD)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add a known AhR agonist (e.g., 10 nM TCDD) to the wells and incubate for a further 6-24 hours. Include appropriate controls: vehicle control, agonist-only control, and this compound-only controls.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 expression, normalized to the housekeeping gene. A reduction in agonist-induced CYP1A1 expression in the presence of this compound would confirm its antagonistic activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aryl hydrocarbon receptor promotes hepatocellular carcinoma tumorigenesis by targeting intestine-specific homeobox expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ah receptor has a tumor suppressor function in liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Polycyclic aromatic hydrocarbons induce CYP3A5 gene expression via aryl hydrocarbon receptor in HepG2 cells [jstage.jst.go.jp]
- 8. AhR expression is increased in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An aryl hydrocarbon receptor induces VEGF expression through ATF4 under glucose deprivation in HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. invivogen.com [invivogen.com]
- 13. AhR Antagonist [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
Application Notes and Protocols for CAY10464 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and various cellular processes.[1] Proper solubilization and handling of this compound are critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and their application in cell-based assays, along with a summary of its solubility and physicochemical properties.
Data Presentation
This compound Physicochemical Properties and Solubility
| Property | Value | Reference |
| Formal Name | 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene | [1] |
| Molecular Formula | C₁₅H₁₂Cl₂O | [1] |
| Formula Weight | 279.2 g/mol | [1] |
| Purity | ≥98% | |
| Formulation | A crystalline solid | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Signaling Pathway
This compound functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand (agonist), the complex translocates to the nucleus. Inside the nucleus, AhR dissociates from the chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This compound competitively binds to AhR, preventing the binding of agonists and subsequent nuclear translocation and gene activation, such as the expression of CYP1A1.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 279.2 g/mol = 2.792 mg
-
-
-
Weigh this compound:
-
Accurately weigh 2.792 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube securely and vortex the solution at room temperature until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Protocol for a Cell-Based AhR Reporter Assay
This protocol provides a general guideline for assessing the antagonistic activity of this compound on AhR signaling using a cell line containing an XRE-driven reporter gene (e.g., luciferase).
Materials:
-
Cells stably or transiently expressing an AhR-responsive reporter construct (e.g., HepG2-XRE-Luciferase)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
AhR agonist (e.g., TCDD or Benzo[a]pyrene) stock solution in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Prepare a solution of the AhR agonist at a concentration known to induce a submaximal response (e.g., the EC₅₀ concentration).
-
Pre-treat the cells with the various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add the AhR agonist to the wells containing this compound. Include appropriate controls:
-
Vehicle control (medium with the same final concentration of DMSO)
-
Agonist control (medium with agonist and DMSO)
-
This compound only controls (to assess any potential agonist activity)
-
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Incubation:
-
Incubate the plate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced reporter activity for each concentration of this compound.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
References
Application Notes and Protocols for the Preparation of CAY10464 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a CAY10464 stock solution for use in life science research. This compound is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] It is a valuable tool for studying the roles of AhR in various physiological and pathological processes. Accurate and reproducible experimental results depend on the proper preparation and handling of this compound.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂Cl₂O | [1][2] |
| Formula Weight | 279.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Solubility Data
The choice of an appropriate solvent is critical for preparing a stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common concentration for a stock solution that can be further diluted to working concentrations for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compound and solvent in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 2.792 mg of this compound (Molecular Weight = 279.2 g/mol ).
-
Dissolving this compound: Transfer the weighed this compound powder to a sterile amber vial or microcentrifuge tube. Add the calculated volume of DMSO. For a 10 mM stock solution from 2.792 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the appropriate volume of the 10 mM this compound stock solution to the pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous solution while gently vortexing to prevent precipitation.
-
Example for a 10 µM working concentration: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is not toxic to the cells or experimental system. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control with the same DMSO concentration should be included in the experiment.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately, as the stability of this compound in aqueous solutions for extended periods is not guaranteed.
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
References
CAY10464: A Potent Tool for Investigating Xenobiotic Metabolism
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in the regulation of xenobiotic metabolism.[1][2] Upon activation by various environmental pollutants and endogenous ligands, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This signaling cascade upregulates the expression of numerous drug-metabolizing enzymes, most notably cytochrome P450 (CYP) isoforms such as CYP1A1 and CYP1A2, which play a critical role in the biotransformation of foreign compounds.[3][4] By inhibiting AhR activation, this compound serves as an invaluable tool for elucidating the mechanisms of xenobiotic metabolism, assessing the toxicological profiles of novel compounds, and investigating the role of the AhR pathway in various physiological and pathological processes.
Mechanism of Action
This compound acts as a competitive antagonist of the AhR. It binds with high affinity to the ligand-binding pocket of the receptor, thereby preventing the binding and subsequent activation by AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene. This blockade of ligand binding inhibits the downstream signaling cascade, leading to a suppression of the transcriptional activation of AhR target genes, including those encoding for key xenobiotic-metabolizing enzymes.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating the design of experiments to probe xenobiotic metabolism.
| Parameter | Value | Species/System | Reference |
| Kᵢ (Inhibition Constant) | 1.4 nM | Rabbit liver cytosol | [1][2] |
| Effect on Gene Expression | 100 nM inhibits CYP1A1 mRNA expression | Human HepG2 cells | |
| Effect on apoA-I Expression | 100 nM reverses benzo[a]pyrene-induced suppression | Human HepG2 cells |
Signaling Pathway Diagram
The following diagram illustrates the canonical AhR signaling pathway and the point of intervention by this compound.
Caption: this compound competitively inhibits AhR activation.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are generalized and may require optimization for specific cell types or experimental conditions.
In Vitro AhR Competitive Binding Assay
This protocol determines the ability of this compound to compete with a radiolabeled AhR agonist for binding to the receptor.
Materials:
-
This compound
-
Radiolabeled AhR agonist (e.g., [³H]TCDD)
-
Cytosolic protein extract containing AhR (e.g., from rabbit liver or cultured cells)
-
Assay Buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)
-
Hydroxyapatite (B223615) (HAP) slurry
-
Wash Buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.
-
Add the this compound dilutions to the respective tubes. For total binding, add assay buffer without any competitor. For non-specific binding, add a saturating concentration of a known high-affinity unlabeled ligand.
-
Initiate the binding reaction by adding the radiolabeled AhR agonist to all tubes.
-
Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.
-
Separate receptor-bound from unbound ligand using a hydroxyapatite assay.
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
-
Calculate the IC₅₀ value for this compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.
Cell-Based AhR Reporter Gene Assay
This assay measures the ability of this compound to inhibit agonist-induced transactivation of a reporter gene under the control of an XRE.
Materials:
-
This compound
-
AhR agonist (e.g., TCDD or benzo[a]pyrene)
-
Hepatoma cell line (e.g., HepG2) transiently or stably transfected with an XRE-driven luciferase reporter plasmid
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Add a fixed concentration of the AhR agonist to the wells (a concentration that gives a robust induction of the reporter gene).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percent inhibition of agonist-induced reporter activity for each concentration of this compound and determine the IC₅₀ value.
CYP1A1 Induction and Activity (EROD) Assay
This protocol assesses the effect of this compound on the induction and catalytic activity of CYP1A1, a key xenobiotic-metabolizing enzyme. The activity is measured by the O-deethylation of 7-ethoxyresorufin (B15458) (EROD) to the fluorescent product resorufin (B1680543).
Materials:
-
This compound
-
AhR agonist (e.g., TCDD)
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
7-Ethoxyresorufin
-
NADPH
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Add the AhR agonist to induce CYP1A1 expression and incubate for 24-72 hours.
-
Remove the medium and wash the cells with buffer.
-
Add the EROD reaction mixture containing 7-ethoxyresorufin and NADPH to each well.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence of the resorufin product using a microplate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Calculate the percent inhibition of TCDD-induced EROD activity for each this compound concentration.
Experimental Workflow Diagram
The following diagram outlines a general workflow for studying the effect of this compound on xenobiotic metabolism.
Caption: Workflow for this compound in xenobiotic metabolism studies.
Conclusion
This compound is a highly effective and selective tool for dissecting the role of the Aryl Hydrocarbon Receptor in xenobiotic metabolism. Its ability to potently inhibit the induction of key drug-metabolizing enzymes makes it an essential compound for researchers in toxicology, pharmacology, and drug development. The protocols and data presented here provide a solid foundation for utilizing this compound to advance our understanding of the complex interplay between environmental chemicals, drug candidates, and the metabolic machinery of the cell.
References
- 1. Hepatic xenobiotic metabolism of cylindrospermopsin in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist FICZ as a mechanism for activation of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo(a)pyrene affects proliferation with reference to metabolic genes and ROS/HIF-1α/HO-1 signaling in A549 and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are AHR antagonists and how do they work? [synapse.patsnap.com]
Application Notes: CAY10464 for Aryl Hydrocarbon Receptor (AhR) Activation Blockade
Introduction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating biological responses to a variety of environmental toxins and endogenous molecules.[1][2] Residing in the cytoplasm in an inactive complex, AhR, upon binding to a ligand, translocates to the nucleus, dimerizes with the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs).[3][4][5][6] This action initiates the transcription of a battery of genes, most notably those in the Cytochrome P450 family 1 (e.g., CYP1A1, CYP1B1), which are involved in xenobiotic metabolism.[1][5] Dysregulation of the AhR pathway is implicated in various pathological conditions, including cancer and inflammatory diseases.[2][7]
CAY10464 is a potent and selective antagonist of the AhR.[8][9] By competitively binding to the AhR, it prevents the binding of agonists and subsequent downstream signaling, making it an invaluable tool for researchers studying the physiological and pathological roles of the AhR pathway. These application notes provide detailed protocols for utilizing this compound to effectively block AhR activation in both in vitro and in vivo research settings.
This compound: Properties and Mechanism of Action
This compound, also known as AHR antagonist 7, is a stilbene (B7821643) derivative that demonstrates high-affinity binding to the AhR.[10] Its primary mechanism of action is competitive antagonism; it occupies the ligand-binding pocket of the AhR, thereby preventing agonist-induced conformational changes, nuclear translocation, and target gene transcription.[2][] A key advantage of this compound is its selectivity; it has been shown to be inactive as an estrogen receptor ligand, even at high concentrations.[8][9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene | [8] |
| CAS Number | 688348-37-0 | [8][12] |
| Molecular Formula | C₁₅H₁₂Cl₂O | [8][12][13] |
| Formula Weight | 279.2 g/mol | [8] |
| Purity | ≥98% | [8][12] |
| Formulation | A crystalline solid | [8][13] |
| Storage | -20°C | [8][10] |
| Stability | ≥ 4 years (when stored as directed) | [8] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [8][13] |
| DMSO | 30 mg/mL | [8][13] |
| Ethanol | 10 mg/mL | [8][13] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8][13] |
Visualizing the Mechanism of Action
The Canonical AhR Signaling Pathway
The AhR pathway is initiated by ligand binding in the cytoplasm, leading to a cascade of events culminating in the transcription of target genes.
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Inhibition of AhR Signaling by this compound
This compound acts as a competitive inhibitor, preventing the initial ligand-binding step required for pathway activation.
Caption: this compound competitively binds to AhR, blocking ligand binding and pathway activation.
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays, highlighting its potency.
Table 3: Biological Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 1.4 nM | Competitive binding assay in rabbit liver cytosol preparations | [8][9][10] |
| Effective Concentration | 100 nM | Inhibition of CYP1A1 mRNA expression in HepG2 cells | [10] |
Note: The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency, representing the concentration needed to inhibit 50% of the maximal biological response of an agonist.[14][15] While a specific IC50 value for this compound from a dose-response curve is not detailed in the provided search results, its low nanomolar Ki value indicates high potency.
Experimental Protocols
Protocol 1: In Vitro AhR Antagonism Assay
Objective: To quantify the ability of this compound to inhibit agonist-induced expression of the AhR target gene CYP1A1 in a human cell line.
Workflow:
Caption: Workflow for assessing this compound's in vitro efficacy against AhR activation.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or Benzo[a]pyrene (B[a]P))
-
Human Hepatoma Cells (HepG2), which endogenously express AhR.[16]
-
Complete cell culture medium (e.g., EMEM + 10% FBS)
-
DMSO (for stock solutions)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR Master Mix (e.g., SYBR Green)[16]
-
Primers for human CYP1A1 and a reference gene (e.g., GAPDH)[16]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 10 µM stock solution of TCDD (or other agonist) in DMSO. Store appropriately.
-
Create serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).
-
-
Cell Culture and Seeding:
-
Culture HepG2 cells according to standard protocols.
-
Seed cells into 12-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10⁵ cells/well).
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Remove the medium and replace it with medium containing the desired concentrations of this compound. Include a "vehicle control" well with DMSO at the same final concentration as the highest this compound dose.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add the AhR agonist to all wells (except for a "no-agonist" control) to a final concentration known to elicit a strong response (e.g., 10 nM TCDD).
-
Incubate for a period determined to be optimal for CYP1A1 mRNA induction (typically 4 to 24 hours).
-
-
Endpoint Analysis: Gene Expression:
-
After incubation, wash the cells with PBS and lyse them directly in the well.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform Real-Time Quantitative PCR (RT-qPCR) to measure the relative expression levels of CYP1A1.[16] Normalize the data to a stable housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the agonist-induced CYP1A1 expression as a function of this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced CYP1A1 expression.[17]
-
Protocol 2: General Protocol for In Vivo Evaluation of AhR Antagonism
Objective: To determine if this compound can block agonist-induced AhR activation in a preclinical animal model. This is a conceptual protocol based on standard practices for in vivo studies.[18]
Workflow:
Caption: General workflow for assessing the in vivo efficacy of an AhR antagonist like this compound.
Materials:
-
This compound
-
AhR agonist (e.g., TCDD, B[a]P)
-
Appropriate animal model (e.g., 8-10 week old C57BL/6 mice)
-
Biocompatible vehicle for dosing (e.g., corn oil, carboxymethylcellulose)
-
Equipment for dosing (e.g., gavage needles, syringes)
-
Tissue collection and processing equipment
Methodology:
-
Animal Handling and Grouping:
-
Acclimate animals to the facility for at least one week before the experiment.
-
Randomly assign animals to treatment groups (n=5-8 per group):
-
Group 1: Vehicle only
-
Group 2: AhR Agonist only
-
Group 3: this compound only
-
Group 4: this compound + AhR Agonist
-
-
-
Dosing Preparation and Administration:
-
Formulate this compound and the AhR agonist in a suitable vehicle. The dose and route of administration (e.g., oral gavage, intraperitoneal injection) must be determined through pilot studies or from literature.
-
Administer this compound (or its vehicle) to Groups 3 and 4.
-
After a pre-determined interval (e.g., 1-2 hours), administer the AhR agonist (or its vehicle) to Groups 2 and 4.
-
-
Monitoring and Tissue Collection:
-
Monitor animals for any adverse effects throughout the study.
-
At a pre-determined endpoint (e.g., 24 hours post-agonist administration), euthanize the animals according to approved protocols.
-
Promptly collect target tissues, such as the liver, which has high AhR expression. Snap-freeze tissues in liquid nitrogen for later analysis.
-
-
Endpoint Analysis:
-
Homogenize the collected tissues to extract RNA or protein.
-
Analyze the expression of AhR target genes (e.g., Cyp1a1) via RT-qPCR or the protein levels of CYP1A1 via Western blot or ELISA.
-
-
Data Analysis:
-
Compare the biomarker levels in the this compound + Agonist group to the Agonist-only group. A significant reduction in the induction of CYP1A1 would indicate successful in vivo antagonism by this compound. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 3. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, 25MG | Labscoop [labscoop.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. This compound | 688348-37-0 | MOLNOVA [molnova.com]
- 13. This compound | 688348-37-0 [m.chemicalbook.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for CAY10464 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation. Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription. A key target gene in this pathway is Cytochrome P450 1A1 (CYP1A1). Luciferase reporter assays are a highly sensitive and quantitative method for studying the activation or inhibition of the AhR signaling pathway.[3] These assays typically utilize a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple DREs. Activation of the AhR pathway drives the expression of luciferase, and the resulting luminescence is proportional to the level of AhR activation. This compound can be used in these assays to competitively inhibit the binding of AhR agonists and reduce luciferase expression, allowing for the quantification of its antagonistic activity.
Mechanism of Action
This compound acts as a competitive antagonist of the Aryl Hydrocarbon Receptor. It binds to the receptor with high affinity, preventing the binding of agonist ligands. This inhibition blocks the subsequent conformational changes required for nuclear translocation, dimerization with ARNT, and binding to DREs. Consequently, the transcription of AhR-responsive genes, such as CYP1A1, is suppressed. In a DRE-driven luciferase reporter assay, this compound will reduce the luminescence signal induced by an AhR agonist in a dose-dependent manner. This allows for the determination of the compound's inhibitory potency, typically expressed as an IC50 value.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Source |
| Binding Affinity (Ki) | 1.4 nM | Rabbit liver cytosol preparations[2] |
| Purity | ≥98% | HPLC |
| Molecular Formula | C₁₅H₁₂Cl₂O | [2] |
| Molecular Weight | 279.2 g/mol | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | [2] |
Note: The IC50 value in a cell-based luciferase reporter assay may vary depending on the cell line, agonist used, and other experimental conditions. This can be determined by following the protocol outlined below.
Signaling Pathway and Experimental Workflow
Canonical AhR Signaling Pathway
Caption: Canonical AhR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for AhR Antagonist Luciferase Reporter Assay
Caption: Workflow for determining the IC50 of this compound in an AhR luciferase assay.
Experimental Protocols
Protocol: Determining the IC50 of this compound in an AhR Luciferase Reporter Assay
This protocol describes how to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-induced luciferase expression in a stable AhR reporter cell line.
Materials:
-
Cell Line: A human hepatoma cell line (e.g., HepG2) or other suitable cell line stably transfected with a DRE-driven firefly luciferase reporter plasmid.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound: Stock solution in DMSO.
-
AhR Agonist: A known AhR agonist such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or 6-Formylindolo[3,2-b]carbazole (FICZ). Stock solution in DMSO.
-
Assay Plates: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Promega ONE-Glo™).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
DMSO: Cell culture grade.
Procedure:
Day 1: Cell Seeding
-
Culture the AhR reporter cells under standard conditions (37°C, 5% CO₂).
-
When cells are approximately 80-90% confluent, harvest them using standard trypsinization methods.
-
Resuspend the cells in fresh culture medium and perform a cell count to ensure viability.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Compound Treatment
-
Prepare this compound Dilutions: Prepare a serial dilution series of this compound in cell culture medium. A typical starting point for the highest concentration could be 1 µM, with 8-10 points in the series (e.g., using a 1:3 or 1:5 dilution factor). The final DMSO concentration in the well should not exceed 0.5%. Prepare a vehicle control with the same final DMSO concentration.
-
Prepare Agonist Solution: Prepare a solution of the AhR agonist (e.g., TCDD) in cell culture medium at a concentration that elicits a submaximal (EC₈₀) response. This concentration should be predetermined from an agonist dose-response curve. A typical concentration for TCDD is 1-5 nM.
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the this compound dilutions (and vehicle control) to the respective wells.
-
Immediately add 50 µL of the prepared AhR agonist solution to all wells except for a "no agonist" control well (which should receive 50 µL of medium instead).
-
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically but 24 hours is a common duration.[4]
Day 3: Luciferase Assay
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Gently remove the treatment medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add cell lysis buffer (if required by the kit) and incubate as recommended.
-
Add 100 µL of the prepared luciferase assay reagent to each well.
-
Incubate for 2-10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalization: If a co-reporter like Renilla luciferase is used, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
Calculate Percent Inhibition:
-
Subtract the background luminescence (from "no agonist" control wells) from all other readings.
-
The signal from the "agonist-only" wells represents 0% inhibition.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 x [1 - (Signal_with_this compound / Signal_agonist_only)]
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced luciferase activity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate. |
| Low Luminescence Signal | Low cell viability; Insufficient incubation time; Low agonist activity. | Check cell health and viability; Perform a time-course experiment (4-48h) to optimize incubation; Use a potent agonist like TCDD as a positive control. |
| High Background Signal | Contamination of reagents; Intrinsic activity of the reporter plasmid's promoter. | Use fresh, sterile reagents; Ensure the reporter plasmid has a minimal promoter with low basal activity. |
Conclusion
This compound is a valuable tool for investigating the Aryl Hydrocarbon Receptor signaling pathway. The provided protocol for a DRE-driven luciferase reporter assay offers a robust and sensitive method to quantify the antagonistic potency of this compound and other potential AhR modulators. This information is critical for researchers in toxicology, pharmacology, and drug development studying the roles of the AhR in health and disease.
References
Application Notes and Protocols for Western Blot Analysis of AhR Target Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Aryl Hydrocarbon Receptor (AhR) and its target genes using Western blotting. This powerful technique is essential for understanding the mechanism of action of novel compounds and their potential therapeutic applications by assessing the modulation of the AhR signaling pathway.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating biological responses to a variety of environmental contaminants and endogenous ligands.[1] Upon ligand binding, AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to changes in their transcription.[1][2] Key target genes include cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[3]
Western blotting is a fundamental technique used to investigate the AhR signaling pathway by examining changes in protein levels of AhR itself, its subcellular localization (cytoplasmic vs. nuclear), and the expression of its downstream targets.[1]
AhR Signaling Pathway
The canonical AhR signaling pathway begins with the binding of a ligand to the cytosolic AhR complex, which includes chaperone proteins like Hsp90, XAP2, and p23.[4][5] This binding event triggers a conformational change, leading to the translocation of the AhR complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with ARNT.[4][5] The AhR-ARNT complex then binds to XREs in the DNA, initiating the transcription of target genes.[2][5]
Caption: Canonical AhR signaling pathway.
Experimental Protocols
This section provides detailed protocols for the analysis of AhR and its target gene expression.
Protocol 1: Western Blot Analysis of Whole-Cell Lysates
This protocol is suitable for analyzing the total cellular protein levels of AhR and its downstream targets.
1. Cell Culture and Treatment:
-
Culture cells to 70-90% confluency.
-
Treat cells with the compound of interest at various concentrations and for desired time points. Include appropriate vehicle and positive controls.
2. Protein Extraction (Lysis):
-
After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[3][7]
-
Transfer the supernatant (total protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[8]
4. Sample Preparation for SDS-PAGE:
-
Take an equal amount of protein for each sample (e.g., 20-30 µg) and add 2X or 4X Laemmli sample buffer.[1][3]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
Briefly centrifuge the samples before loading.[1]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.[1]
-
Run the gel at 100-120V until the dye front reaches the bottom.[3]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3][9]
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AhR, anti-CYP1A1) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
7. Detection:
-
Prepare a chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[1]
8. Quantification and Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) in the same lane.
-
Calculate the fold change in protein expression relative to the vehicle control.
Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol is used to analyze the translocation of AhR from the cytoplasm to the nucleus upon ligand activation.
1. Cell Lysis and Fractionation:
-
Harvest cells and resuspend them in a hypotonic cytoplasmic extraction buffer.[10]
-
Gently homogenize the cell suspension.
-
Centrifuge the homogenate at a low speed (e.g., 1,000-2,000 x g) for 5-10 minutes at 4°C to pellet the nuclei.[10]
-
Collect the supernatant, which contains the cytoplasmic fraction.[10]
-
Wash the nuclear pellet with the cytoplasmic extraction buffer.[10]
-
Lyse the nuclear pellet with a nuclear extraction buffer (e.g., RIPA buffer) to solubilize nuclear proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) to pellet any remaining debris and collect the supernatant (nuclear fraction).[10]
2. Western Blot Analysis:
-
Proceed with protein quantification, SDS-PAGE, protein transfer, and immunoblotting for both cytoplasmic and nuclear fractions as described in Protocol 1.
-
Use a cytoplasmic marker (e.g., Tubulin) and a nuclear marker (e.g., Histone H3 or Lamin B1) as loading controls and to verify the purity of the fractions.[11][12]
Western Blot Workflow Diagram
Caption: Western blot experimental workflow.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and structured format. The following table provides a hypothetical example of results for CYP1A1 expression in response to treatment with a test compound.
Table 1: Relative CYP1A1 Protein Expression in a Human Cell Line Treated with a Test Compound for 24 Hours
| Treatment Group | Concentration | Mean Relative CYP1A1 Expression (Fold Change vs. Vehicle Control) | Standard Deviation |
| Vehicle Control | 0 µM | 1.00 | 0.15 |
| Test Compound | 1 µM | 3.25 | 0.28 |
| Test Compound | 5 µM | 8.76 | 0.65 |
| Test Compound | 10 µM | 15.42 | 1.23 |
| Positive Control (TCDD) | 10 nM | 18.91 | 1.57 |
Note: Data is hypothetical and for illustrative purposes only. Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. static.igem.org [static.igem.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. The AHR target gene scinderin activates the WNT pathway by facilitating the nuclear translocation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
CAY10464: Application Notes for Advanced Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in regulating the immune system. With a high affinity for the AHR, evidenced by a Ki of 1.4 nM, this compound presents a powerful tool for dissecting the intricate roles of the AHR signaling pathway in both innate and adaptive immunity. The AHR has been implicated in a spectrum of immune-mediated processes, including the differentiation of T helper cells, the function of dendritic cells, and the pathogenesis of autoimmune diseases and cancer. By blocking the AHR pathway, this compound allows for the precise investigation of these processes, offering potential therapeutic avenues for various immunological disorders. These application notes provide a comprehensive overview of the utility of this compound in immunology research, including detailed protocols and data presentation to guide experimental design.
Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway
The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, upon binding to a ligand, translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. The AHR signaling pathway is a key sensor of environmental and endogenous signals, influencing a wide array of immune cell functions. This compound, as a potent AHR antagonist, competitively binds to the AHR, preventing its activation and subsequent downstream signaling events.
Caption: AHR signaling pathway and the inhibitory action of this compound.
Quantitative Data: Comparative Analysis of AHR Antagonists
While specific immunological data for this compound is emerging, its high potency suggests effects comparable to or greater than other well-characterized AHR antagonists. The following table summarizes key quantitative parameters for this compound and other commonly used AHR antagonists.
| Compound | Target | Ki (nM) | IC50 (nM) | Application in Immunology | Reference |
| This compound | Aryl Hydrocarbon Receptor (AHR) | 1.4 | Not Reported | Potent antagonist for studying AHR in immune regulation. | --INVALID-LINK-- |
| GNF351 | Aryl Hydrocarbon Receptor (AHR) | Not Reported | 62 | Inhibition of cytokine-induced proliferation and migration in fibroblast-like synoviocytes from rheumatoid arthritis patients.[1] | --INVALID-LINK-- |
| CH-223191 | Aryl Hydrocarbon Receptor (AHR) | Not Reported | ~30 | Inhibition of TCDD-induced AHR activation and downstream effects.[2][3] | --INVALID-LINK-- |
| StemRegenin 1 (SR1) | Aryl Hydrocarbon Receptor (AHR) | Not Reported | Not Reported | Promotion of human plasmacytoid and myeloid dendritic cell development from CD34+ hematopoietic progenitor cells.[4] | --INVALID-LINK-- |
Applications in Immunology Research
Based on the known functions of the AHR in the immune system and data from studies using other AHR antagonists, this compound is a valuable tool for investigating the following areas:
T Cell Differentiation and Function
The AHR is a critical regulator of the differentiation of CD4+ T helper (Th) cells, particularly the balance between pro-inflammatory Th17 cells and immunosuppressive regulatory T cells (Tregs). AHR activation can promote the development of both subsets depending on the specific ligand and cytokine environment.
Potential Applications of this compound:
-
Modulation of Th17/Treg Balance: Investigate the role of endogenous AHR ligands in promoting or suppressing Th17 and Treg differentiation by using this compound to block AHR signaling in in vitro T cell differentiation assays.
-
Autoimmune Disease Models: Evaluate the therapeutic potential of AHR antagonism by administering this compound in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, or collagen-induced arthritis (CIA), a model for rheumatoid arthritis.
Dendritic Cell Development and Maturation
Dendritic cells (DCs) are professional antigen-presenting cells that orchestrate adaptive immune responses. AHR signaling has been shown to influence the development and function of DCs. For instance, the AHR antagonist StemRegenin 1 promotes the generation of functional plasmacytoid and myeloid DCs from human hematopoietic progenitor cells.[4]
Potential Applications of this compound:
-
In Vitro Generation of Dendritic Cells: Utilize this compound in protocols for the differentiation of monocytes or hematopoietic stem cells into various DC subsets to enhance yields and functional capacity.
-
Modulation of DC-mediated T Cell Activation: Assess the impact of AHR antagonism on the ability of DCs to process and present antigens and to stimulate T cell proliferation and cytokine production.
Experimental Protocols
Protocol 1: In Vitro T Helper Cell Differentiation Assay
This protocol outlines a method to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.
Caption: Workflow for in vitro T cell differentiation assay with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human TGF-β, IL-6, and IL-2
-
Flow cytometry antibodies: Anti-human CD4, anti-human RORγt, anti-human FoxP3
-
Intracellular staining buffers
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the isolated naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells.
-
For Th17 differentiation, add TGF-β (5 ng/mL) and IL-6 (20 ng/mL).
-
For Treg differentiation, add TGF-β (5 ng/mL) and IL-2 (100 U/mL).
-
Add this compound at various concentrations (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and perform intracellular staining for RORγt (Th17 marker) and FoxP3 (Treg marker) according to standard flow cytometry protocols.
-
Analyze the percentage of RORγt+ and FoxP3+ cells within the CD4+ T cell population by flow cytometry.
Protocol 2: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature and mature Mo-DCs from human monocytes and the use of this compound to study the role of AHR in this process.
Caption: Workflow for generating Mo-DCs with this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Human PBMCs
-
CD14 MicroBeads for monocyte isolation
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
Recombinant human GM-CSF and IL-4
-
Lipopolysaccharide (LPS) for maturation
-
Flow cytometry antibodies: Anti-human CD14, CD80, CD86, HLA-DR
Procedure:
-
Isolate CD14+ monocytes from human PBMCs using MACS.
-
Culture the monocytes at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL).
-
Add this compound at desired concentrations or a vehicle control to the culture medium at the beginning of the differentiation process.
-
Incubate for 5-7 days, replacing the medium with fresh cytokines and this compound every 2-3 days.
-
To induce maturation, add LPS (100 ng/mL) to the culture for the final 24-48 hours.
-
Harvest the cells (now immature or mature Mo-DCs) and analyze their phenotype by flow cytometry for the expression of maturation markers such as CD80, CD86, and HLA-DR.
-
Functional assays, such as mixed lymphocyte reaction (MLR) to assess T cell stimulatory capacity or cytokine secretion assays (e.g., ELISA for IL-12, IL-10), can be performed to evaluate the functional consequences of AHR antagonism during DC differentiation.
Conclusion
This compound is a highly potent and selective AHR antagonist that serves as an invaluable tool for immunology research. Its ability to block AHR signaling allows for the detailed investigation of the receptor's role in immune cell differentiation, function, and the pathogenesis of immune-mediated diseases. The provided protocols offer a framework for utilizing this compound to explore novel aspects of immunomodulation and to identify potential therapeutic targets for a range of inflammatory and autoimmune conditions. As research into the immunological functions of the AHR continues to expand, the application of specific and potent antagonists like this compound will be instrumental in advancing our understanding and developing innovative immunotherapies.
References
- 1. Aryl Hydrocarbon Receptor Antagonism Attenuates Growth Factor Expression, Proliferation, and Migration in Fibroblast-Like Synoviocytes from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
CAY10464 Treatment in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including cancer and neuroinflammation.[1][2][3][4] The AHR signaling pathway has emerged as a promising therapeutic target, and this compound represents a valuable tool for investigating the in vivo consequences of AHR inhibition. These application notes provide a comprehensive overview and generalized protocols for the utilization of this compound in preclinical mouse models of cancer and neuroinflammation.
Note: The following protocols are generalized and should be adapted based on specific experimental goals, mouse models, and institutional guidelines. Dose-response and maximum tolerated dose (MTD) studies are highly recommended prior to initiating efficacy studies.
This compound: Compound Information
| Parameter | Information |
| Mechanism of Action | Potent and selective Aryl Hydrocarbon Receptor (AHR) antagonist.[1][2][3][4] |
| Molecular Formula | C₁₅H₁₂Cl₂O |
| Molecular Weight | 279.2 g/mol |
| Solubility | Soluble in DMSO and Ethanol. |
| Storage | Store at -20°C. |
Application 1: Cancer Mouse Models
The AHR pathway is involved in tumor progression and immune evasion in various cancers. Antagonizing AHR with this compound may inhibit tumor growth and enhance anti-tumor immunity.
Experimental Workflow for Cancer Models
Protocol: Subcutaneous Xenograft Model
This protocol describes the use of this compound in a subcutaneous tumor xenograft model, a common preclinical model to evaluate anti-cancer efficacy.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Cancer cell line of interest (e.g., murine colon adenocarcinoma CT26, melanoma B16)
-
Immunocompromised or syngeneic mice (e.g., Nude, C57BL/6)
-
Sterile PBS, cell culture medium, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in PBS or culture medium at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute with a vehicle (e.g., corn oil) to the final desired concentration. The final concentration of DMSO should be minimized.
-
Suggested Starting Dose Range: 1-50 mg/kg (requires optimization).
-
Administration Route: Intraperitoneal (i.p.) injection is common. Oral gavage may also be considered depending on the formulation's bioavailability.
-
Frequency: Daily or every other day (requires optimization).
-
-
Treatment and Monitoring: Administer this compound or vehicle to the respective groups for the duration of the study. Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot, RNA sequencing).
Quantitative Data Summary (Hypothetical)
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 10 | 850 ± 120 | 43% |
| This compound (25 mg/kg) | 10 | 500 ± 90 | 67% |
Application 2: Neuroinflammation Mouse Models
Neuroinflammation is a key component of many neurodegenerative diseases. The AHR has been implicated in modulating immune responses in the central nervous system. This compound can be used to investigate the therapeutic potential of AHR antagonism in models of neuroinflammation.
Signaling Pathway: AHR in Neuroinflammation
Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This protocol describes the induction of acute systemic inflammation leading to neuroinflammation using LPS, and the assessment of this compound's anti-inflammatory effects.
Materials:
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This compound
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Vehicle (e.g., DMSO, saline)
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Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice
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Sterile saline, syringes, needles
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Anesthesia
-
Perfusion solutions (saline, paraformaldehyde)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
This compound Pre-treatment:
-
Prepare this compound as described in the cancer model protocol.
-
Suggested Starting Dose Range: 1-50 mg/kg (requires optimization).
-
Administer this compound or vehicle (i.p.) for a specified period (e.g., 3-7 days) before LPS challenge.
-
-
LPS Administration:
-
Dissolve LPS in sterile saline.
-
Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg).
-
-
Monitoring: Observe mice for signs of sickness behavior (e.g., lethargy, piloerection).
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Tissue Collection: At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
Collect blood for cytokine analysis (e.g., ELISA).
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Harvest brains and post-fix in paraformaldehyde.
-
-
Analysis:
-
Process brain tissue for histology and immunohistochemistry to assess markers of neuroinflammation such as Iba1 (microglia activation) and GFAP (astrocyte activation).
-
Perform quantitative analysis of inflammatory markers in brain homogenates (e.g., ELISA for TNF-α, IL-6).
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | N | Brain TNF-α (pg/mg protein) ± SEM | Brain IL-6 (pg/mg protein) ± SEM |
| Vehicle + Saline | 8 | 50 ± 5 | 30 ± 4 |
| Vehicle + LPS | 8 | 500 ± 60 | 350 ± 40 |
| This compound + LPS | 8 | 250 ± 45 | 180 ± 30 |
Important Considerations for In Vivo Studies
-
Animal Welfare: All animal experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
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Dose Formulation: Ensure this compound is fully dissolved and the vehicle is well-tolerated by the animals.
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Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, conduct PK/PD studies to determine the optimal dosing regimen to achieve and maintain the desired target engagement.
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Controls: Always include appropriate vehicle control groups. For studies involving a disease-inducing agent (e.g., LPS), a control group receiving only the vehicle and the disease-inducing agent is essential.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine significance.
Conclusion
This compound is a valuable research tool for investigating the role of the AHR signaling pathway in cancer and neuroinflammation. The provided protocols offer a starting point for designing in vivo studies. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult relevant literature for model-specific details. The systematic evaluation of this compound in various preclinical models will be crucial in determining its therapeutic potential.
References
Application Notes: CAY10464 in Co-Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in modulating the tumor microenvironment.[1][2][3] Activation of AhR in cancer cells and immune cells, often by tumor-derived metabolites like kynurenine (B1673888), can lead to an immunosuppressive state, facilitating tumor growth and immune evasion.[1][4] CAY10464 is a potent and selective antagonist of the AhR.[5][6] By blocking the AhR signaling pathway, this compound can potentially reverse tumor-induced immunosuppression and enhance anti-tumor immune responses. These application notes provide detailed protocols for utilizing this compound in co-culture systems to investigate its efficacy in modulating cancer-immune cell interactions.
This compound: Compound Characteristics
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Target | Aryl Hydrocarbon Receptor (AhR) | [5] |
| Ki | 1.4 nM (in rabbit liver cytosol) | [5][6] |
| Mechanism of Action | Selective, high-affinity AhR antagonist | [5] |
| Molecular Formula | C₁₅H₁₂Cl₂O | [6] |
| Formula Weight | 279.2 g/mol | [6] |
| Solubility | DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (10 mg/mL) | [6] |
AhR Signaling Pathway and this compound Inhibition
In the tumor microenvironment, ligands such as kynurenine bind to the cytoplasmic AhR complex. This triggers the dissociation of chaperone proteins and the translocation of AhR into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA. This binding initiates the transcription of target genes, such as CYP1A1 and immune checkpoint proteins like PD-L1, which contribute to an immunosuppressive environment.[4] this compound acts as a competitive antagonist, preventing ligand binding to AhR, thereby inhibiting its nuclear translocation and downstream signaling. This blockade helps restore the function of effector immune cells.
Experimental Protocols
The following section details a generalized protocol for assessing the effect of this compound on immune cell-mediated killing of tumor cells in a co-culture system.
Objective
To determine if this compound can enhance the cytotoxic activity of immune cells (e.g., T-cells, NK cells) against cancer cells in vitro.
Materials
-
Cell Lines: A tumor cell line (e.g., MC38, B16F10) and an immune cell population (e.g., activated primary T-cells, PBMCs, or an NK cell line like NK-92).
-
Reagents:
-
This compound (Cayman Chemical or equivalent).
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS, 1% Pen-Strep.
-
Cytokines for immune cell activation/maintenance (e.g., IL-2, IL-15).
-
Cell viability/cytotoxicity assay kit (e.g., Calcein-AM/EthD-1, LDH release assay, or similar).
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ELISA kits for cytokine analysis (e.g., IFN-γ, TNF-α).
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD107a, anti-Granzyme B).
-
DMSO for preparing this compound stock solution.
-
Experimental Workflow
Step-by-Step Methodology
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete culture medium to obtain working concentrations. Final concentrations typically range from 1 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound dose.
-
-
Cell Seeding (Day 0):
-
Seed target tumor cells into a 96-well flat-bottom plate at a density of 1-2 x 10⁴ cells/well in 100 µL of medium.
-
Include wells for "tumor cells only" and "immune cells only" controls.
-
Allow tumor cells to adhere overnight at 37°C, 5% CO₂.
-
-
Co-culture and Treatment (Day 1):
-
The next day, remove the medium from the adhered tumor cells.
-
Add effector immune cells at a desired Effector:Target (E:T) ratio (e.g., 1:1, 5:1, 10:1) in 100 µL of medium.
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Immediately add 100 µL of the 2X this compound working dilutions (or vehicle control) to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the co-culture plate for a period of 24 to 72 hours, depending on the specific assay and cell types used.
-
-
Endpoint Analysis:
-
Tumor Cell Cytotoxicity:
-
At the end of the incubation, gently centrifuge the plate and collect 100 µL of supernatant for cytokine analysis.
-
Measure tumor cell viability in the remaining volume using an appropriate method. For adherent cells, a fluorescence-based assay like Calcein-AM is often preferred as it is not affected by suspension immune cells.
-
-
Cytokine Release (ELISA):
-
Use the collected supernatants to quantify the secretion of key cytokines like IFN-γ and TNF-α via ELISA, following the manufacturer’s protocol.
-
-
Immune Cell Activation (Flow Cytometry):
-
For a more detailed analysis, cells can be harvested and stained for flow cytometry.
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Markers for degranulation (CD107a) and cytotoxic protein expression (Granzyme B, Perforin) can be used to assess the functional status of CD8+ T-cells or NK cells.
-
-
Data Presentation
Results should be tabulated to clearly display the dose-dependent effects of this compound. Below is a table with hypothetical data illustrating potential outcomes.
| This compound Conc. (nM) | Tumor Viability (%) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) | CD107a+ CD8+ T-cells (%) (Mean ± SD) |
| 0 (No T-cells) | 100 ± 4.5 | < 10 | N/A |
| 0 (Vehicle) | 75.2 ± 5.1 | 125.6 ± 15.2 | 18.3 ± 2.5 |
| 1 | 70.1 ± 4.8 | 198.4 ± 20.1 | 25.6 ± 3.1 |
| 10 | 58.6 ± 6.2 | 350.9 ± 25.8 | 42.1 ± 4.0 |
| 100 | 42.3 ± 5.5 | 610.2 ± 45.3 | 65.7 ± 5.2 |
| 1000 | 35.8 ± 4.9 | 750.5 ± 51.7 | 78.4 ± 6.3 |
Conclusion
This compound serves as a critical research tool for investigating the therapeutic potential of AhR antagonism in oncology. The provided protocols offer a robust framework for studying the effects of this compound on cancer-immune cell interactions in a controlled in vitro environment. By blocking the immunosuppressive AhR pathway, this compound is expected to enhance immune cell effector functions, leading to increased tumor cell killing and pro-inflammatory cytokine production. These co-culture models are essential for the preclinical evaluation of AhR inhibitors in cancer immunotherapy.
References
- 1. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Aryl Hydrocarbon Receptor and Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor suppresses immunity to oral squamous cell carcinoma through immune checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: CAY10464
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. If you are experiencing issues with this compound in your assay, this guide will help you identify and resolve common problems.
Troubleshooting Guide: this compound Not Working in My Assay
Experiencing a lack of expected activity with this compound can be frustrating. This guide provides a systematic approach to troubleshooting, from simple checks to more complex experimental considerations.
Initial Checks
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Did you correctly prepare the this compound stock solution?
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Solubility is critical. this compound is a crystalline solid with specific solubility limits in common laboratory solvents.[1] Ensure you have completely dissolved the compound. Precipitates in your stock solution will lead to inaccurate dosing in your experiment.
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Use the right solvent. According to the manufacturer, this compound has the following solubilities:
-
DMF: 30 mg/ml
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DMSO: 30 mg/ml
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Ethanol: 10 mg/ml
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DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
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-
Recommended Practice: Prepare a high-concentration stock solution in 100% DMSO or DMF. For your experiment, dilute this stock into your aqueous assay buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
-
-
Is your this compound stored correctly?
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This compound should be stored at -20°C as a crystalline solid.[1][3] At this temperature, it is stable for at least four years.[1]
-
Once in solution, the stability can be reduced. It is best practice to prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Experimental Design & Assay Conditions
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Is the AhR pathway active in your experimental system?
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This compound is an antagonist of the Aryl Hydrocarbon Receptor (AhR). For it to show an effect, the AhR pathway must first be activated by an agonist.
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Positive Control: Your experiment should include a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or β-naphthoflavone, to induce a response that this compound can then inhibit. Without an agonist, you will not observe an inhibitory effect.
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Cell Type: Ensure the cell line you are using expresses AhR and is responsive to AhR agonists.
-
-
Are you using the correct concentration of this compound?
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This compound is a potent antagonist with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] However, the effective concentration in a cell-based assay (the IC50) may be higher due to factors like cell permeability and protein binding.
-
Dose-Response Curve: It is essential to perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific assay.
-
-
Could the compound be degrading in your assay medium?
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Small molecules can be unstable in aqueous solutions, especially over long incubation times.[2]
-
Test for Stability: You can assess the stability of this compound in your cell culture medium by incubating it for the duration of your experiment, and then testing its ability to inhibit AhR activation in a short-term assay.
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Metabolism: Cells can metabolize small molecules, reducing their effective concentration over time.[4] Consider this possibility if your experiments involve long incubation periods.
-
Data Interpretation
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Are your controls behaving as expected?
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Vehicle Control: This should show the baseline level of AhR activity in your system.
-
Agonist Control (Positive Control): This should show a significant increase in AhR activity.
-
Agonist + this compound: This should show a reduction in AhR activity compared to the agonist-only control.
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If after following this guide you are still experiencing issues, consider the possibility of a problem with the batch of this compound or a more complex issue with your specific assay system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] In the canonical AhR signaling pathway, an agonist binds to the cytosolic AhR, causing it to translocate to the nucleus. There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences called Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, initiating their transcription.[1][3][5] this compound prevents this process by blocking the activation of the AhR by agonists.
Q2: How should I prepare a working solution of this compound for my cell-based assay?
A2: First, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Gently warm and vortex if necessary to ensure it is fully dissolved. Store this stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles. For your experiment, create intermediate dilutions of the stock in DMSO, and then dilute these into your cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect your cells (typically ≤ 0.5%).[2]
Q3: Can this compound be used in in vivo studies?
A3: The provided information focuses on the in vitro use of this compound. While it has potential for in vivo applications due to its potent AhR antagonism, its pharmacokinetic and pharmacodynamic properties in animal models would need to be determined.
Q4: Are there any known off-target effects of this compound?
A4: this compound is described as a selective AhR antagonist. It is reported to be inactive as an estrogen receptor ligand, even at concentrations up to 100 µM.[1] However, as with any small molecule inhibitor, it is good practice to consider the possibility of off-target effects and to use appropriate controls to validate your findings.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 688348-37-0 | [1] |
| Molecular Formula | C₁₅H₁₂Cl₂O | [1] |
| Formula Weight | 279.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Ki | 1.4 nM (in rabbit liver cytosol) | [1] |
| Storage | -20°C (as solid) | [1][3] |
| Stability | ≥ 4 years (as solid at -20°C) | [1] |
| Solubility (DMSO) | 30 mg/ml | [1] |
| Solubility (DMF) | 30 mg/ml | [1] |
| Solubility (Ethanol) | 10 mg/ml | [1] |
Experimental Protocols
Protocol: In Vitro AhR Antagonism Assay using a Reporter Gene
This protocol describes a common method for determining the inhibitory activity of this compound on AhR signaling using a cell line containing a luciferase reporter gene under the control of an AhR-responsive promoter.
1. Cell Culture and Seeding:
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Culture a suitable reporter cell line (e.g., HepG2 cells stably transfected with an XRE-luciferase plasmid) in the recommended growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Prepare a stock solution of a known AhR agonist (e.g., 1 µM TCDD in DMSO).
-
Dilute the this compound serial dilutions and the TCDD stock solution into pre-warmed cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Your experimental conditions should include:
-
Vehicle control (medium with DMSO)
-
Agonist control (medium with TCDD and DMSO)
-
A range of concentrations of this compound co-treated with a fixed concentration of TCDD.
-
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
3. Luciferase Activity Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percent inhibition of the agonist-induced response for each concentration of this compound.
-
Plot the dose-response curve and determine the IC₅₀ value for this compound.
Visualizations
Caption: A workflow diagram for troubleshooting issues with this compound.
Caption: The canonical AhR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing CAY10464 Concentration for Different Cell Lines
Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of this compound concentration for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Aryl hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that, upon binding to its ligand, translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of target genes, including several cytochrome P450 enzymes like CYP1A1. This compound works by competitively binding to the AhR, preventing its activation by agonists and subsequent downstream signaling.
Q2: What is the typical concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint being measured. Based on available data and the compound's high potency as an AhR antagonist (Ki = 1.4 nM), a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent. According to the manufacturer, this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml).[1] For cell culture experiments, a stock solution in sterile DMSO is most common. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that can be used in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines. However, it is essential to perform a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) to account for any potential effects of the solvent on cell viability and function.
Data Presentation
Due to the limited availability of direct IC50 values for this compound across a wide range of cell lines in publicly accessible literature, the following table provides suggested starting concentration ranges for initial dose-response experiments. The optimal concentration for your specific cell line and experimental conditions must be determined empirically.
| Cell Line Category | Suggested Starting Concentration Range | Notes |
| Hepatocellular Carcinoma (e.g., HepG2) | 10 nM - 1 µM | AhR is highly expressed in liver cells. Lower concentrations may be sufficient to observe an effect. |
| Breast Cancer (e.g., MCF-7, MDA-MB-231) | 100 nM - 10 µM | The response may vary depending on the estrogen receptor (ER) status and AhR expression levels of the specific breast cancer cell line. |
| Lung Carcinoma (e.g., A549) | 100 nM - 10 µM | Lung cells are a common target for AhR ligands from environmental sources. |
| Leukemia (e.g., Jurkat) | 100 nM - 10 µM | The role of AhR in hematological malignancies is an active area of research. |
| Normal/Non-Transformed Cell Lines | 1 µM - 20 µM | Higher concentrations may be required to observe effects in non-cancerous cells, and it is crucial to assess cytotoxicity alongside functional readouts. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Sterile DMSO
-
Your chosen adherent cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound-treated wells.
-
Untreated Control: Cells treated with medium only.
-
Blank Control: Wells containing medium only (no cells).
-
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions and control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | 1. Low aqueous solubility of this compound.2. High final concentration of this compound.3. Rapid dilution of the DMSO stock in aqueous media. | 1. Prepare a high-concentration stock solution in 100% DMSO.2. Perform a serial dilution in pre-warmed (37°C) cell culture medium.3. Add the compound dropwise to the medium while gently vortexing.4. Consider using a lower final concentration if precipitation persists. |
| High Cell Death in All Wells (including controls) | 1. High DMSO concentration.2. Cell culture contamination.3. Errors in cell seeding density. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity curve for your cell line.2. Visually inspect cells for signs of contamination. Use fresh, sterile reagents.3. Ensure accurate cell counting and consistent seeding in each well. |
| No Effect Observed at High Concentrations | 1. The cell line may be resistant to the effects of AhR antagonism.2. Insufficient incubation time.3. Compound instability. | 1. Confirm AhR expression in your cell line. Consider using a positive control for AhR modulation.2. Increase the incubation time (e.g., 48 or 72 hours).3. Prepare fresh dilutions of this compound for each experiment. Store the stock solution properly (-20°C or -80°C, protected from light). |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation times or reagent preparation.3. Pipetting errors. | 1. Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase.2. Standardize all experimental parameters, including incubation times and reagent preparation.3. Use calibrated pipettes and ensure proper mixing of solutions. |
Visualizations
References
CAY10464 solubility issues and solutions
Welcome to the technical support center for CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a high affinity, exhibiting a Ki of 1.4 nM in rabbit liver cytosol preparations.[1][2] It functions by blocking the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist ligand, the complex translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes. This compound competitively binds to the AhR, preventing the conformational changes required for nuclear translocation and subsequent gene activation.
Q2: In which solvents is this compound soluble?
A2: this compound is a hydrophobic compound with good solubility in several organic solvents. It is sparingly soluble in aqueous solutions. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1] Ethanol can also be used, but the solubility is lower compared to DMSO and DMF.[1]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "solvent-shifting" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent precipitation, it is crucial to employ proper dilution techniques. A recommended approach is to perform a serial dilution. Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous medium, first, create an intermediate dilution in a smaller volume of the medium. This gradual reduction in the organic solvent concentration helps to keep the compound in solution. Additionally, ensure thorough and immediate mixing upon dilution.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and for some sensitive cell lines, it may need to be 0.1% or lower. It is always recommended to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the compound.
Q5: How should I store this compound?
A5: this compound as a solid should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is not recommended to store aqueous solutions of this compound for more than one day.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous/organic solvent mixture. | - Reduce the final concentration: If your experimental design allows, try using a lower final concentration of this compound.- Optimize the dilution method: Employ a serial dilution technique as described in the FAQs and the detailed experimental protocol below. Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing. |
| Precipitation observed after a period of incubation | The initial solution was a supersaturated, thermodynamically unstable state. | - Lower the working concentration: The concentration may be too high for long-term stability in the aqueous environment.- Maintain constant temperature: Avoid temperature fluctuations, as a decrease in temperature can reduce solubility. Do not store prepared working solutions at 4°C unless their stability at this temperature has been confirmed. |
| Inconsistent experimental results | Presence of micro-precipitates, leading to a lower and more variable effective concentration of this compound. | - Visual inspection: Before adding to your experimental setup, carefully inspect the final working solution for any signs of cloudiness or precipitate against a dark background.- Filter sterilization: After preparing the final working solution, it can be sterile-filtered through a 0.22 µm syringe filter compatible with the low percentage of organic solvent. This can help remove any small, undissolved particles. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial containing solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.79 mg of this compound (Molecular Weight: 279.16 g/mol ).
-
Dissolving: Transfer the weighed this compound to a sterile amber tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for a short period can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol provides a step-by-step guide to dilute the this compound stock solution into an aqueous cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize "solvent shock," perform an intermediate dilution. For example, to prepare a 10 µM final working concentration from a 10 mM stock, first prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock into 99 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Direct Dilution (Alternative): If an intermediate dilution is not feasible, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming of the medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.
References
CAY10464 stability in cell culture media
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of CAY10464 in cell culture media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound should be stored as a crystalline solid at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least four years.[1]
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended solvents for preparing stock solutions of this compound.[1] It is soluble in DMSO and DMF at a concentration of 30 mg/mL and in ethanol at 10 mg/mL.[1] For cell culture applications, DMSO is a common choice.
Q3: What is the stability of this compound in a prepared stock solution?
Q4: Can I pre-mix this compound into my cell culture medium for long-term storage?
It is generally not recommended to store this compound in cell culture medium for extended periods without conducting a thorough stability analysis.[5] The complex and aqueous nature of cell culture media, which often contains serum and other supplements, can affect the stability of small molecules.[5] It is best practice to add the compound to the medium immediately before use.[5]
Q5: How does the stability of this compound in cell culture media affect my experiments?
The stability of this compound can directly impact the reproducibility and interpretation of your experimental results. If the compound degrades over the course of your experiment, its effective concentration will decrease, potentially leading to a diminished biological effect. Understanding its stability in your specific experimental conditions is crucial for accurate dose-response studies.
Troubleshooting Guide
Issue: I observe precipitation when I add this compound to my cell culture medium.
-
Root Cause: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[6] When a concentrated stock solution (e.g., in DMSO) is added to the medium, the rapid change in solvent polarity can cause the compound to precipitate.[6]
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line, typically ≤ 0.5% (v/v).[6]
-
Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.[6]
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Increase Mixing Efficiency: When adding the stock solution, gently agitate or swirl the medium to ensure rapid and even dispersion of the compound.[6]
-
Serial Dilutions: Prepare intermediate dilutions of the compound in pre-warmed culture medium before adding it to your cells.
-
Issue: I am not observing the expected biological effect of this compound.
-
Root Cause: This could be due to several factors, including compound instability, sub-optimal concentration, or issues with the target pathway in your cell model.
-
Solutions:
-
Verify Compound Stability: The compound may be degrading under your specific cell culture conditions (e.g., temperature, pH, light exposure). It is recommended to determine the stability of this compound in your medium empirically.
-
Confirm Cellular Pathway Activity: Ensure that the Aryl hydrocarbon Receptor (AhR) signaling pathway is active and responsive in your chosen cell model.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
Binding to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of cell culture plates and tubes, reducing the effective concentration available to the cells.[5] Consider using low-adhesion plasticware.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2][3][4] |
| Solid Stability | ≥ 4 years | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in Ethanol | 10 mg/mL | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound in cell culture medium over a specific time course.
Materials:
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This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM), complete with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile, light-protected tubes
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells.
-
Incubation: Aliquot the spiked medium into sterile, light-protected tubes. Place the tubes in a cell culture incubator (37°C, 5% CO2) to mimic experimental conditions.
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as your initial concentration reference.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Preparation for Analysis: At the time of analysis, thaw the samples. Prepare them for HPLC or LC-MS analysis according to your instrument's requirements. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove media components.
-
HPLC/LC-MS Analysis: Analyze the samples to quantify the concentration of this compound at each time point.
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Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in your specific cell culture medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway antagonism by this compound.
References
Preventing CAY10464 precipitation in experiments
Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Aryl hydrocarbon Receptor (AhR).[1][2][3] It functions by blocking the activity of the AhR, a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and other biological processes. This compound has been identified as having potential antitumor activity and is used in research to study cancer and metabolic diseases.[2][3]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound varies significantly across different solvents. It is highly soluble in organic solvents like DMSO and DMF, but its solubility dramatically decreases in aqueous solutions.
Q3: My this compound solution, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue for hydrophobic compounds like this compound.[4][5] The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly concentrated DMSO stock is diluted.[4][5] The sudden change in solvent from DMSO to the aqueous medium causes the compound to come out of solution.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent on the cells.[4]
Q5: How should I store my this compound stock solution?
For long-term stability, this compound as a crystalline solid should be stored at -20°C.[3][6] Stock solutions in DMSO can also be stored at -20°C. However, the stability of compounds in DMSO can be affected by factors like water absorption and multiple freeze-thaw cycles.[7][8] For sensitive experiments, it is advisable to prepare fresh dilutions from the stock or even a fresh stock solution.[8]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to prevent this compound from precipitating during your experiments.
Issue: this compound precipitates upon addition to aqueous solutions (e.g., cell culture media, PBS).
This is primarily due to the low aqueous solubility of this compound.
Root Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound is a hydrophobic molecule with inherently poor solubility in water-based solutions like cell culture media.[1][4] | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock solution directly into a large volume of aqueous medium causes a rapid shift in the solvent environment, leading to precipitation.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[4][5] |
| High Final DMSO Concentration | While DMSO helps to dissolve this compound initially, a high final concentration can be toxic to cells. However, a slightly higher (but still non-toxic) final DMSO concentration can sometimes help maintain solubility. | Maintain the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] You may need to optimize this for your specific cell line's tolerance. |
| Temperature Effects | Adding the compound to cold media can decrease its solubility.[5] Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[4] | Always use pre-warmed (37°C) cell culture media for dilutions.[5] When thawing stock solutions, do so slowly and bring them to room temperature before use. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.[4] |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of some compounds.[4] As cells metabolize, they can alter the pH of the medium, which could potentially lead to precipitation over time.[4] | Ensure the pH of your culture medium is stable and within the optimal range for your cells. Use buffered media and monitor the pH during long-term experiments. |
Quantitative Data Summary
| Solvent | Solubility |
| DMF | 30 mg/ml[1] |
| DMSO | 30 mg/ml[1] |
| Ethanol | 10 mg/ml[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml[1] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.
-
Note: The stability of compounds in DMSO can vary.[8] For optimal results, use a freshly prepared stock solution or one that has been stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
-
Pre-warm Culture Medium:
-
Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
-
Perform Serial Dilutions:
-
Instead of adding the concentrated stock directly to your final culture volume, perform one or more intermediate dilution steps in the pre-warmed medium.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently but thoroughly.
-
Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µL of 100 µM solution into 990 µL of medium for a final concentration of 1 µM in 1 mL).
-
-
-
Add to Cells:
-
Add the final working solution of this compound to your cells immediately after preparation.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Visualizations
Caption: Experimental workflow to prevent this compound precipitation.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic action of this compound.
References
CAY10464 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist. The information provided is intended to help users address specific issues that may arise during their experiments and to clarify the known selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). It functions by binding to the AhR with high affinity, thereby preventing the binding of AhR agonists and the subsequent downstream signaling events, such as the expression of target genes like CYP1A1.[1]
Q2: How potent and selective is this compound for the Aryl Hydrocarbon Receptor (AhR)?
This compound exhibits high potency and selectivity for the AhR. It has been reported to have a Ki (inhibition constant) of 1.4 nM in rabbit liver cytosol preparations.[2]
Q3: Are there any known off-target activities of this compound?
Quantitative Selectivity Data
The following table summarizes the known binding affinity and selectivity of this compound.
| Target | Assay Type | Species | Affinity/Activity | Reference |
| Aryl Hydrocarbon Receptor (AhR) | Competitive Binding | Rabbit | Ki = 1.4 nM | [2] |
| Estrogen Receptor | Ligand Binding Assay | N/A | Inactive at 100 µM | [2] |
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound.
Issue 1: I am not observing the expected inhibition of AhR signaling (e.g., no change in CYP1A1 expression after agonist stimulation).
Experimental Protocol: Verifying AhR Antagonism
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Cell Culture: Plate cells (e.g., HepG2) at an appropriate density and allow them to adhere overnight.
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Pre-treatment: Treat cells with a range of this compound concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
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Agonist Stimulation: Add a known AhR agonist (e.g., TCDD or β-Naphthoflavone) at a concentration known to induce a robust response and co-incubate for the desired time (e.g., 4-24 hours).
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Readout: Measure the expression of an AhR target gene, such as CYP1A1, using qPCR or a reporter assay (e.g., luciferase).
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Analysis: Compare the level of target gene expression in cells treated with the agonist alone versus those pre-treated with this compound. A successful antagonism will show a dose-dependent decrease in agonist-induced gene expression.
Issue 2: I am observing a cellular phenotype that is not consistent with AhR antagonism.
Experimental Protocol: Deconvoluting On-Target vs. Off-Target Effects
-
Correlate with AhR Activity: In parallel with your phenotype assessment, measure the inhibition of a known AhR target gene (e.g., CYP1A1) at the same concentrations of this compound. If the unexpected phenotype occurs at concentrations significantly higher than those required for AhR antagonism, it may suggest an off-target effect.
-
Use an Alternative AhR Antagonist: Test a structurally different AhR antagonist. If the same phenotype is observed with another selective AhR antagonist, it is more likely to be an on-target effect of AhR inhibition in your specific model system.
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Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use cells where AhR has been genetically knocked down (e.g., using siRNA) or knocked out. If the phenotype is recapitulated in these cells, it is independent of AhR. If the phenotype is absent in these cells, it is likely mediated by AhR.
Signaling Pathway
References
Troubleshooting inconsistent results with CAY10464
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist.[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR), with a Ki of 1.4 nM.[1] It functions by competitively inhibiting the binding of AhR agonists, thereby preventing the translocation of the AhR to the nucleus and the subsequent transcription of target genes like Cytochrome P450 1A1 (CYP1A1).[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the expected outcome of treating cells with this compound?
In the presence of an AhR agonist (e.g., TCDD, β-naphthoflavone), this compound should inhibit the induction of AhR target genes, such as CYP1A1.[1] This can be measured by a decrease in CYP1A1 mRNA expression or a reduction in CYP1A1 enzymatic activity (e.g., using an EROD assay).
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This section provides a systematic approach to troubleshooting common issues.
Problem 1: this compound Appears to Have No Effect or a Weaker than Expected Antagonist Effect.
This is a frequent issue that can often be traced back to problems with the compound itself or the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly at -20°C as a solid and that stock solutions are not subjected to repeated freeze-thaw cycles.[1] - Prepare fresh stock solutions from the solid compound. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 can vary between cell types. |
| Agonist Concentration Too High | - If the concentration of the AhR agonist is too high, it may overcome the competitive antagonism of this compound. Reduce the agonist concentration or increase the this compound concentration. |
| Low AhR Expression in Cells | - Confirm that your cell line expresses a functional AhR. AhR expression can vary significantly between cell types.[2] |
| Variability in CYP1A1 Expression | - The basal and inducible expression of CYP1A1 can be highly variable between individuals and cell lines due to genetic polymorphisms and other regulatory factors.[3][4] This inherent variability can mask the effect of the antagonist. Ensure you have robust controls and sufficient biological replicates. |
| Incorrect Timing of Treatment | - For antagonist activity, this compound should be added to the cells prior to or concurrently with the AhR agonist. Pre-incubation with this compound may be necessary to allow for cellular uptake and binding to the receptor. |
Problem 2: High Variability Between Replicates.
High variability can obscure real biological effects and make data interpretation difficult.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across all wells. |
| Inconsistent Compound Distribution | - Mix the plate gently after adding this compound and the agonist to ensure even distribution in the media. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Cell Health and Passage Number | - Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic and genotypic changes, affecting responsiveness. |
| Inherent Biological Variability | - As mentioned, AhR signaling and CYP1A1 expression can be inherently variable.[3][4] Increase the number of biological replicates to improve statistical power. |
Problem 3: Compound Precipitation in Cell Culture Media.
Precipitation of this compound in the media will lead to an inaccurate final concentration and inconsistent results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - this compound is sparingly soluble in aqueous solutions.[1] Prepare a high-concentration stock solution in 100% DMSO. |
| "Solvent Shock" | - When diluting the DMSO stock into the aqueous cell culture medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[5] |
| Final DMSO Concentration Too Low | - While high DMSO concentrations can be toxic to cells, a certain amount is necessary to maintain the solubility of hydrophobic compounds. Ensure the final DMSO concentration in your assay is sufficient, typically between 0.1% and 0.5%. Always include a vehicle control with the same final DMSO concentration. |
| Interaction with Media Components | - Serum proteins can sometimes interact with compounds and cause precipitation. If using serum-free media, the lack of protein carriers can reduce solubility. Consider the composition of your media. |
| Temperature and pH Shifts | - Ensure the cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the compound. Changes in pH can also affect solubility. |
Experimental Protocols
Protocol 1: Cell-Based AhR Reporter Gene Assay
This protocol is for determining the antagonist activity of this compound using a cell line containing an AhR-responsive luciferase reporter gene.
Materials:
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Human hepatoma (HepG2) cells stably transfected with a DRE-luciferase reporter construct
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Cell culture medium (e.g., DMEM) with 10% FBS
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This compound
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AhR agonist (e.g., TCDD or β-naphthoflavone)
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DMSO (anhydrous)
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96-well white, clear-bottom tissue culture plates
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Luciferase assay reagent
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Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-DRE-luciferase cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in cell culture medium. Also, prepare the AhR agonist at the desired concentration in the medium.
-
Treatment:
-
Antagonist Mode: Add the this compound dilutions to the cells and incubate for 1 hour at 37°C. Then, add the AhR agonist to the wells.
-
Agonist Mode (Control): To test for any potential agonist activity of this compound, add the dilutions to the cells without any other agonist.
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Include vehicle control (DMSO) and positive control (agonist only) wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
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Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a luminometer.
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Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye). Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of this compound.
Protocol 2: CYP1A1 mRNA Expression Analysis by qRT-PCR
This protocol measures the ability of this compound to inhibit agonist-induced expression of the endogenous AhR target gene, CYP1A1.
Materials:
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Human hepatoma (HepG2) cells or another responsive cell line
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Cell culture medium
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This compound
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AhR agonist (e.g., TCDD or β-naphthoflavone)
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DMSO (anhydrous)
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6-well tissue culture plates
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
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Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare stock solutions and dilutions of this compound and the AhR agonist in cell culture medium as described in Protocol 1.
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Treatment: Treat the cells with this compound (and agonist), agonist only, and vehicle control for the desired time (e.g., 24 hours).
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RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA.
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qRT-PCR: Perform quantitative real-time PCR using primers for CYP1A1 and a housekeeping gene.
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Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control.
Visualizations
AhR Signaling Pathway and this compound Inhibition
Caption: this compound competitively inhibits agonist binding to the AhR complex in the cytoplasm.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
How to determine the optimal incubation time for CAY10464
Welcome to the technical support center for CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] It functions by binding to the AhR with high affinity, thereby preventing the binding of AhR agonists and the subsequent translocation of the receptor to the nucleus. This inhibitory action blocks the transcription of target genes, such as those in the Cytochrome P450 family 1 (CYP1), including CYP1A1.[1]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time for this compound are highly dependent on the specific cell line, the biological endpoint being measured, and the experimental conditions. Based on available literature, a concentration of 100 nM has been effectively used to inhibit CYP1A1 mRNA expression in HepG2 cells.[1]
For determining the optimal incubation time, a time-course experiment is strongly recommended. The appropriate time frame will vary based on the assay type:
-
For signaling pathway studies (e.g., measuring changes in protein phosphorylation or gene expression): Shorter incubation times are generally sufficient. A suggested starting range is 1, 2, 4, 8, and 24 hours.
-
For cellular response assays (e.g., cell viability, proliferation, or apoptosis): Longer incubation periods are typically required to observe a significant effect. A recommended starting range is 24, 48, and 72 hours.
Q3: How should this compound be stored?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, it is advisable to prepare a stock solution in an appropriate solvent, such as DMSO, and store it at -20°C. To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.
Q4: Can this compound exhibit off-target effects or cytotoxicity?
While this compound is a selective AhR antagonist, like any small molecule inhibitor, it has the potential for off-target effects or cytotoxicity, particularly at higher concentrations or with prolonged incubation times. In some experimental contexts, co-treatment with this compound has been observed to exacerbate oxidative stress responses even while effectively inhibiting AhR signaling.[2] Therefore, it is crucial to perform dose-response and time-course experiments to identify a concentration and incubation time that maximizes AhR antagonism while minimizing potential cytotoxic or off-target effects. Always include appropriate vehicle controls in your experiments to assess the baseline cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Insufficient incubation time: The duration of treatment may not be long enough to elicit a measurable biological response. | Perform a time-course experiment: Test a range of incubation times (e.g., for gene expression: 4, 8, 12, 24 hours; for cell viability: 24, 48, 72 hours) to determine the optimal duration. |
| Inadequate concentration: The concentration of this compound may be too low to effectively antagonize the AhR. | Conduct a dose-response experiment: Test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to find the optimal effective concentration. | |
| Low AhR expression in the cell model: The target cell line may not express sufficient levels of the Aryl Hydrocarbon Receptor. | Verify AhR expression: Confirm the presence of AhR in your cell line using techniques such as Western blot or qPCR. | |
| Compound instability: this compound may be unstable under your specific experimental conditions. | Refresh the media: For long-term experiments (beyond 48 hours), consider replacing the media containing fresh this compound to ensure a consistent concentration. | |
| High levels of cell death or unexpected cellular stress | Cytotoxicity: The concentration of this compound may be too high, leading to cell death. | Lower the concentration: Perform a toxicity assay to determine the maximum non-toxic concentration of this compound in your cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Use a low solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1% for DMSO). Always include a vehicle-only control. | |
| Exacerbation of oxidative stress: Inhibition of the AhR pathway by this compound may, in some contexts, increase cellular oxidative stress.[2] | Assess oxidative stress markers: Measure markers of oxidative stress (e.g., ROS levels, glutathione (B108866) levels) to determine if this is a contributing factor. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the initial number of cells can lead to variability in the final readout. | Standardize cell seeding: Ensure a consistent number of cells are plated in each well and that they are evenly distributed. |
| Cell passage number: The characteristics of cell lines can change over time with increasing passage numbers. | Use a consistent passage number: Maintain a log of cell passage numbers and use cells within a defined, consistent range for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound in a CYP1A1 Gene Expression Assay
This protocol outlines a time-course experiment to identify the optimal incubation duration for this compound to inhibit agonist-induced CYP1A1 mRNA expression.
Materials:
-
This compound
-
An appropriate AhR agonist (e.g., TCDD, β-Naphthoflavone)
-
Cell line known to express AhR (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow the cells to attach and recover for 24 hours.
-
Agonist and Antagonist Preparation: Prepare a stock solution of the AhR agonist and this compound in a suitable solvent (e.g., DMSO).
-
Treatment:
-
Pre-treat the cells with this compound at a fixed concentration (e.g., 100 nM) for 1 hour.
-
Following pre-treatment, add the AhR agonist at a concentration known to induce CYP1A1 expression.
-
Include appropriate controls: vehicle-only, agonist-only, and this compound-only.
-
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24 hours).
-
RNA Extraction and qRT-PCR: At each time point, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the relative expression levels of CYP1A1 mRNA. Normalize the data to a stable housekeeping gene.
-
Data Analysis: Plot the relative CYP1A1 expression against the incubation time for each treatment group. The optimal incubation time is the point at which the inhibitory effect of this compound on agonist-induced CYP1A1 expression is maximal and stable.
Protocol 2: Assessing the Effect of this compound Incubation Time on Cell Viability
This protocol describes a time-course experiment to evaluate the impact of this compound on cell viability over time.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
A cell viability assay reagent (e.g., MTT, MTS, or a real-time viability reagent)
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at an optimized density for your cell line. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.
-
Treatment: Add the different concentrations of this compound to the cells. Include vehicle-only controls.
-
Time-Course Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours).
-
Cell Viability Measurement: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the data to the vehicle-only control to calculate the percent viability. Plot the percent viability against the concentration of this compound for each incubation time. This will allow you to determine the IC50 value at each time point and observe any time-dependent cytotoxic effects.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound
| Assay Type | Biological Endpoint | Recommended Incubation Time Range |
| Signaling | Gene Expression (e.g., CYP1A1 mRNA) | 4 - 24 hours |
| Protein Phosphorylation | 1 - 8 hours | |
| Cellular | Cell Viability / Proliferation | 24 - 72 hours |
| Apoptosis | 24 - 72 hours |
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal incubation time for this compound.
References
CAY10464 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CAY10464 in cytotoxicity assessments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR)[1][2]. The AhR is a ligand-activated transcription factor involved in the regulation of various biological processes, including the metabolism of xenobiotics. As an antagonist, this compound blocks the activation of the AhR signaling pathway.
Q2: Is this compound expected to be cytotoxic on its own?
The intrinsic cytotoxicity of this compound has not been extensively reported in publicly available literature. One study noted that co-treatment with this compound did not alleviate the cytotoxic effects of the antiarrhythmic drug amiodarone (B1667116) in HepG2 cells, and even exacerbated oxidative stress responses. This suggests that while its primary role is AhR antagonism, it may have off-target effects or intrinsic cytotoxicity at certain concentrations, which should be determined empirically for the cell line of interest.
Q3: I am not observing any cytotoxicity with this compound. What could be the reason?
There are several potential reasons for not observing cytotoxicity:
-
Cell Line Specificity: The cytotoxic response to a compound can be highly cell-line dependent. Your chosen cell line may be resistant to the cytotoxic effects of this compound or may not express the necessary targets for its activity.
-
Concentration and Exposure Time: The concentrations tested may be too low, or the incubation time may be too short to induce a cytotoxic response. It is crucial to perform a dose-response and time-course experiment.
-
Compound Inactivity: Ensure the compound has been stored and handled correctly to maintain its stability and activity. This compound should be stored at -20°C[1].
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a panel of assays that measure different cytotoxicity endpoints.
Q4: My results are inconsistent across experiments. What are the common causes of variability in cytotoxicity assays?
Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results.
-
Compound Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to variability.
-
Assay Protocol: Minor deviations in incubation times, reagent volumes, and washing steps can introduce errors.
-
Plate Reader Settings: Ensure that the plate reader is calibrated and using the correct wavelength and settings for your specific assay.
-
Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to altered cell growth and compound concentrations. It is advisable to not use the outer wells for experimental samples.
Troubleshooting Guides
Problem 1: High Background Signal in Control Wells
| Possible Cause | Recommended Solution |
| Contamination | Visually inspect cultures for signs of microbial contamination. Use fresh, sterile reagents and practice aseptic technique. |
| Compound Interference | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Phenol (B47542) Red Interference | Some colorimetric assays are affected by phenol red in the culture medium. Use phenol red-free medium if necessary. |
| High Cell Seeding Density | An excessive number of cells can lead to high background. Optimize cell seeding density for your specific cell line and assay. |
Problem 2: Low Signal or No Dose-Response
| Possible Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Perform a wider range of serial dilutions of this compound to identify the effective concentration range. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Low Cell Seeding Density | Insufficient cell numbers will result in a low signal. Optimize the initial cell seeding density. |
| Compound Insolubility | This compound is soluble in DMSO, DMF, and ethanol[1]. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Observe for any precipitation of the compound in the media. |
| Assay Not Suitable | The chosen assay may not be appropriate for the mechanism of cell death induced by this compound. Consider using a multiplexed assay that measures different parameters of cell health simultaneously. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and incubate for the desired time. Include vehicle and untreated controls. Also, prepare a maximum LDH release control by treating cells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, untreated, and maximum release controls.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Data sourced from Cayman Chemical[1] |
Visualizations
Caption: this compound as an antagonist of the AhR signaling pathway.
Caption: A generalized workflow for performing a cytotoxicity assay.
Caption: A logical flow for troubleshooting unexpected cytotoxicity results.
References
Technical Support Center: CAY10464 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing CAY10464, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] Its primary mechanism of action is to competitively inhibit the binding of AhR agonists, thereby preventing the translocation of the AhR to the nucleus and the subsequent transcription of target genes like Cytochrome P450 1A1 (CYP1A1).[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage and handling guidelines.
Table 1: Solubility and Storage of this compound [1]
| Parameter | Recommendation |
| Solvents | DMF: ~30 mg/mL |
| DMSO: ~30 mg/mL | |
| Ethanol: ~10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Q3: Which cell lines are suitable for studying the antagonist activity of this compound?
The choice of cell line is critical for a successful experiment. The following cell lines are commonly used for AhR studies and express a functional AhR.
Table 2: Recommended Cell Lines for AhR Antagonist Assays [4][5]
| Cell Line | Origin | Key Features |
| HepG2 | Human Hepatoma | Well-characterized for xenobiotic metabolism studies. |
| Hepa-1c1c7 | Mouse Hepatoma | Widely used for AhR-mediated toxicity and gene expression studies. |
| HT29 | Human Colon Adenocarcinoma | Relevant for investigating AhR signaling in the context of gut health. |
| AhR Reporter Cells | Various (e.g., HepG2, HT29) | Engineered to express a reporter gene (e.g., luciferase) under the control of AhR-responsive elements, ideal for high-throughput screening.[4][5] |
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line, the agonist being used, and the specific experimental endpoint. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting range for this compound in antagonist assays is from 10 nM to 10 µM.
Troubleshooting Guides
Variability in experimental results can arise from several factors. This guide provides solutions to common issues encountered during this compound experiments.
Issue 1: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before plating. Visually inspect plates after seeding to confirm even distribution. Aim for 70-80% confluency at the time of treatment.[5] |
| Pipetting errors | Use calibrated pipettes. Prepare master mixes for reagents to be added to multiple wells to minimize pipetting variability.[5] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the stock solvent before further dilution. Gentle warming or sonication may aid dissolution. Visually inspect solutions for precipitates.[6] |
Issue 2: Weak or No Antagonist Effect Observed
| Possible Cause | Recommended Solution |
| Suboptimal this compound concentration | Perform a dose-response curve with a wider concentration range of this compound to determine the IC50. |
| Low AhR expression in the cell line | Confirm AhR expression in your cell line using qPCR or Western blot. Consider using a cell line known to have robust AhR expression.[5] |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.[6] |
| Agonist concentration is too high | If using a strong AhR agonist (e.g., TCDD), its concentration may be too high for this compound to effectively compete. Use the agonist at a concentration that elicits a submaximal response (e.g., EC50 or EC80). |
| Insufficient pre-incubation time | Pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the agonist to allow for cellular uptake and binding to the AhR.[6] |
Issue 3: Unexpected Agonist Activity of this compound
| Possible Cause | Recommended Solution |
| Off-target effects | While this compound is reported to be selective for AhR and inactive as an estrogen receptor ligand even at 100 µM, off-target effects at high concentrations cannot be entirely ruled out.[1] To investigate this, perform a dose-response experiment with this compound alone (without an AhR agonist) and measure the expression of AhR target genes. |
| Contamination of this compound stock | Ensure proper handling and storage to prevent contamination of the compound. |
| Cell line-specific effects | The response to AhR ligands can be cell-line specific. Test the effect of this compound in a different AhR-responsive cell line. |
Experimental Protocols
Protocol 1: AhR Antagonist Luciferase Reporter Gene Assay
This protocol is designed to determine the IC50 of this compound in inhibiting agonist-induced AhR activation using a reporter cell line.
Materials:
-
AhR reporter cell line (e.g., HepG2-Lucia™ AhR Cells)[4]
-
Cell culture medium
-
This compound
-
AhR agonist (e.g., TCDD, FICZ)
-
DMSO (vehicle)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)[7]
-
Luminometer
Methodology:
-
Cell Seeding: Seed the AhR reporter cells in a 96-well plate at a density that will achieve 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium. Also, prepare the AhR agonist at a concentration that gives a sub-maximal response (e.g., EC80).
-
Treatment:
-
Pre-incubation: Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 30-60 minutes.
-
Agonist Addition: Add the AhR agonist to the wells containing this compound and the vehicle control. Also include a control with only the agonist and a negative control with vehicle only.
-
-
Incubation: Incubate the plate for 6-24 hours. The optimal incubation time should be determined empirically.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the chosen assay system.[7]
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if using a dual-luciferase system).
-
Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[8][9]
-
Protocol 2: CYP1A1 mRNA Induction Assay (qPCR)
This protocol measures the ability of this compound to inhibit agonist-induced expression of the endogenous AhR target gene, CYP1A1.
Materials:
-
AhR-responsive cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
AhR agonist (e.g., TCDD)
-
DMSO (vehicle)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Luciferase Reporter Gene Assay protocol, using 6-well plates.
-
Incubation: Incubate for a period determined to be optimal for CYP1A1 mRNA induction (typically 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a commercial kit. Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for CYP1A1 and a reference gene.
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.
-
Determine the percentage of inhibition of agonist-induced CYP1A1 expression by this compound.
-
Mandatory Visualizations
Caption: Canonical AhR Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CAY10464 and Serum Interference in Assays
Welcome to the technical support center for assays involving CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential serum interference and to offer troubleshooting strategies for reliable and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] It functions by inhibiting the expression of CYP1A1 mRNA, which is a target gene of the AhR signaling pathway.[1] This makes it a valuable tool for studying cancer and metabolic diseases.[1]
Q2: We are observing lower than expected activity of this compound in our cell-based assay when using serum-containing media. Why might this be happening?
Serum contains a complex mixture of proteins, lipids, and other small molecules that can interfere with the assay. Potential causes for reduced this compound activity in the presence of serum include:
-
Protein Binding: this compound may bind to serum proteins, such as albumin, reducing its free concentration and availability to interact with the AhR.
-
Non-Specific Interactions: Other serum components might interact with the assay reagents or the target cells, leading to altered signaling or detection.
-
Metabolic Conversion: Serum enzymes could potentially metabolize this compound, leading to its inactivation.
Q3: Our colorimetric/fluorometric assay is showing high background noise when serum samples are included with this compound. What are the likely causes?
High background in assays containing serum can be attributed to several factors:
-
Hemolysis, Icterus, and Lipemia (HIL) Interference: These are common issues with serum samples that can affect optical measurements.[3] Hemolysis releases hemoglobin, which can absorb light at similar wavelengths to common assay readouts. Icterus (high bilirubin) and lipemia (high lipids) can also cause colorimetric and turbidimetric interference.[3]
-
Endogenous Enzyme Activity: Serum contains various enzymes that might react with assay substrates, leading to a false-positive signal.
-
Autofluorescence: Serum components can exhibit natural fluorescence, which can interfere with fluorescence-based assays.
Q4: How can we troubleshoot and mitigate serum interference in our this compound assays?
Several strategies can be employed to address serum interference:
-
Sample Dilution: Diluting the serum sample can reduce the concentration of interfering substances.[4] However, this may also dilute the analyte of interest.
-
Use of Serum-Free Media: If compatible with your experimental setup, switching to serum-free or reduced-serum media for the duration of the this compound treatment can eliminate these interferences.
-
Protein Precipitation: Methods like trichloroacetic acid (TCA)/acetone (B3395972) or polyethylene (B3416737) glycol (PEG) precipitation can be used to remove the bulk of serum proteins.[5]
-
Heat Inactivation: Heating the serum (e.g., at 56°C for 30 minutes) can denature some interfering proteins and enzymes.
-
Use of Blocking Agents: For immunoassays, adding blocking agents to the assay buffer can help to minimize non-specific binding.
-
Appropriate Controls: Running parallel controls, including serum-only wells and this compound in serum-free media, is crucial for data interpretation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to serum interference in assays with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced this compound Potency | High protein binding in serum reducing the effective concentration of this compound. | 1. Determine the serum protein binding of this compound. 2. Increase the concentration of this compound to compensate for binding. 3. Switch to a lower percentage of serum or serum-free medium during the treatment period. |
| High Background Signal | Interference from endogenous serum components (e.g., hemolysis, lipemia).[3] | 1. Visually inspect serum samples for signs of hemolysis, icterus, or lipemia.[3] 2. Use a protein precipitation method to remove interfering proteins.[5] 3. Include a "serum blank" control to subtract background absorbance/fluorescence. |
| Inconsistent/Irreproducible Results | Variability in serum batches or handling. | 1. Use a single, qualified batch of serum for the entire set of experiments. 2. Standardize serum handling and storage procedures. 3. Perform a matrix effect validation for each new batch of serum. |
| False Positives/Negatives in Immunoassays | Presence of heterophilic antibodies or other interfering substances in the serum.[6][7] | 1. Perform a serial dilution of the sample; the results should be linear if no interference is present.[4] 2. Use commercially available heterophilic antibody blocking tubes or reagents.[8] 3. Consider using an alternative assay platform with different antibody pairs.[8] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetone
This protocol is designed to remove the majority of proteins from serum samples prior to their use in an assay.
Materials:
-
Serum sample
-
Cold acetone (-20°C)
-
Microcentrifuge
-
Assay buffer
Procedure:
-
To one volume of serum, add four volumes of cold acetone.
-
Vortex briefly to mix.
-
Incubate at -20°C for 60 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the small molecules, and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in the desired volume of assay buffer.
Note: It is important to test whether this compound remains in the supernatant. A parallel experiment with a known amount of this compound spiked into the serum should be performed to determine the recovery rate.
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C15H12Cl2O | [2] |
| Formula Weight | 279.2 g/mol | [2] |
| Purity | ≥98% | [2] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
| Solubility (DMSO) | 30 mg/mL | [2] |
| Solubility (Ethanol) | 10 mg/mL | [2] |
| Solubility (DMF) | 30 mg/mL | [2] |
| Solubility (DMSO:PBS (pH 7.2) (1:1)) | 0.5 mg/mL | [2] |
Visualizations
Caption: this compound acts as an antagonist to the Aryl Hydrocarbon Receptor (AhR).
Caption: A logical workflow for troubleshooting serum interference in assays.
References
- 1. This compound | 688348-37-0 | MOLNOVA [molnova.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum sample containing endogenous antibodies interfering with multiple hormone immunoassays. Laboratory strategies to detect interference - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low potency of CAY10464 in specific cells
Welcome to the technical support center for CAY10464. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address issues of low potency when using this compound in specific cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and provides troubleshooting steps for experiments where this compound shows lower than expected potency.
Q1: We are observing a weak or no inhibitory effect of this compound on our target gene expression in our cell line. What could be the reason?
A1: Several factors can contribute to the apparent low potency of this compound. Consider the following possibilities:
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Cell Line-Specific Aryl Hydrocarbon Receptor (AhR) Expression: The potency of this compound is directly dependent on the expression level of its target, the Aryl Hydrocarbon Receptor (AhR). Cell lines can have varying levels of AhR expression. We recommend verifying the AhR expression level in your specific cell line by Western blot or qPCR.
-
Compound Solubility and Stability: this compound is soluble in organic solvents like DMSO and ethanol, but has limited aqueous solubility.[1] Ensure that the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid cell toxicity and compound precipitation. Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles or prolonged storage of working solutions can lead to degradation.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the observed potency. Optimize these conditions for your specific cell line and assay.
-
Presence of Endogenous or Media-Derived AhR Agonists: Some components in cell culture media, such as tryptophan derivatives, can act as endogenous AhR agonists. This can lead to a higher apparent IC50 value for this compound as it has to compete with these agonists. Consider using a more defined, serum-free medium if this is suspected.
Q2: How can I confirm that this compound is active and that my experimental setup is working correctly?
A2: To validate your experimental system, we recommend the following positive control experiment:
-
Use a known AhR agonist: Treat your cells with a potent AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), to induce the expression of a downstream target gene like Cytochrome P450 1A1 (CYP1A1).[2][3][4]
-
Co-treatment with this compound: In a parallel experiment, co-treat the cells with the AhR agonist and this compound.
-
Assess Target Gene Expression: Measure the mRNA or protein levels of CYP1A1. A successful experiment will show a significant induction of CYP1A1 by the agonist, which is inhibited by the presence of this compound.
Q3: We are still observing low potency despite optimizing our experimental conditions. What other factors could be at play?
A3: If you have addressed the common issues, consider these more complex possibilities:
-
Cellular Uptake and Efflux: The ability of this compound to reach its cytosolic target can be influenced by cellular uptake and efflux mechanisms. Some cell lines may express high levels of efflux pumps that actively remove the compound from the cell, reducing its intracellular concentration and apparent potency.
-
Metabolism of this compound: Your specific cell line might metabolize this compound into less active forms. The metabolic capacity of cell lines can vary significantly.
-
AhR Pathway Polymorphisms: Genetic variations in the AhR or its signaling partners in your cell line could potentially affect the binding and efficacy of this compound.
Quantitative Data Summary
Due to the limited availability of a comprehensive IC50 panel for this compound across multiple cell lines in publicly available literature, the following table summarizes the reported effective concentrations and binding affinities. Researchers are encouraged to determine the IC50 value empirically in their cell line of interest.
| Parameter | Species/Cell Line | Value | Notes |
| Ki | Rabbit Liver Cytosol | 1.4 nM | Represents the binding affinity of this compound to the AhR.[1] |
| Effective Concentration | Human Hepatoma (HepG2) cells | 100 nM | Concentration shown to inhibit CYP1A1 mRNA expression.[1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a CYP1A1 Induction Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit agonist-induced CYP1A1 expression.
Materials:
-
Your cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
A potent AhR agonist (e.g., TCDD or Benzo[a]pyrene)
-
DMSO (for dissolving compounds)
-
96-well cell culture plates
-
Reagents for RNA extraction and qPCR, or an ELISA kit for CYP1A1 protein.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the AhR agonist (e.g., 10 µM TCDD) in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a fixed concentration of the AhR agonist in cell culture medium (a concentration that gives a robust induction of CYP1A1, e.g., 1-10 nM TCDD).
-
-
Treatment:
-
Pre-treat the cells with the serial dilutions of this compound for 1-2 hours.
-
Add the fixed concentration of the AhR agonist to the wells already containing this compound.
-
Include appropriate controls: vehicle control (DMSO), agonist only, and this compound only at the highest concentration.
-
-
Incubation: Incubate the plate for a predetermined time sufficient to induce CYP1A1 expression (e.g., 24 hours).
-
Endpoint Measurement:
-
qPCR: Lyse the cells, extract RNA, and perform qPCR to measure the relative mRNA levels of CYP1A1. Normalize to a housekeeping gene.
-
ELISA: Lyse the cells and measure the concentration of CYP1A1 protein using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CYP1A1 induction for each concentration of this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCDD-induced CYP1A1 expression, an index of dioxin toxicity, is suppressed by flavonoids permeating the human intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of TCDD-mediated induction of cytochrome P450 1A1 by mercury, lead, and copper in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CAY10464 positive and negative controls for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10464 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] Its primary mechanism of action is to block the AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins.[1][5][6][7] When an agonist (ligand) binds to AhR, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus.[1][5][7][8] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[5][6][7] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[5][8][9] this compound, as an antagonist, likely competes with agonists for binding to the AhR, thereby preventing this downstream signaling cascade.
Q2: What are appropriate positive and negative controls for an experiment with this compound?
Proper controls are crucial for the accurate interpretation of results. The selection of controls depends on whether you are investigating the agonist or antagonist properties of a compound.
| Control Type | Purpose | Recommended Compound | Expected Outcome |
| Positive Control (Agonist) | To confirm that the experimental system (e.g., cell line, reporter assay) is responsive to AhR activation. | 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[9][10][11] | Significant induction of AhR target gene expression (e.g., CYP1A1) or reporter activity. |
| Positive Control (Antagonist) | To validate the assay's ability to detect AhR antagonism. | CH223191[12][13] | Inhibition of TCDD-induced AhR activation. |
| Negative Control (Vehicle) | To establish a baseline and ensure the solvent used to dissolve the compounds does not affect AhR signaling. | Dimethyl sulfoxide (B87167) (DMSO) | No significant change in basal AhR activity. |
| Untreated Control | To measure the basal level of AhR activity in the absence of any treatment. | Cells in culture medium only | Represents the baseline for comparison. |
Q3: What is a suitable starting concentration for this compound in a cell-based assay?
This compound has a reported Ki of 1.4 nM.[1][2] For initial experiments, a concentration range that brackets this Ki value is recommended. A common starting point for in vitro cell-based assays could be in the low nanomolar to low micromolar range (e.g., 1 nM to 10 µM). It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols & Methodologies
AhR Antagonist Luciferase Reporter Gene Assay
This protocol describes a common method to assess the AhR antagonist activity of this compound.
Materials:
-
Human hepatoma (HepG2) cells or another suitable cell line expressing AhR.
-
A luciferase reporter plasmid containing XREs upstream of the luciferase gene.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Cell culture medium and supplements.
-
This compound, TCDD (positive control agonist), and a known AhR antagonist (positive control antagonist).
-
DMSO (vehicle).
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Transfection (if not using a stable cell line): Co-transfect the cells with the XRE-luciferase reporter plasmid and the normalization control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Treatment:
-
Prepare serial dilutions of this compound and the positive control antagonist in cell culture medium.
-
Prepare a solution of TCDD at a concentration that gives a sub-maximal response (e.g., EC80).
-
Pre-incubate the cells with the antagonist dilutions (including this compound and the positive control antagonist) for 1-2 hours.
-
Add the TCDD solution to the wells already containing the antagonists.
-
Include control wells: vehicle only, TCDD only, and antagonist only.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold induction of luciferase activity for the TCDD-only treatment relative to the vehicle control.
-
Determine the percent inhibition of TCDD-induced activity by this compound and the positive control antagonist.
-
Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
-
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Workflow for an AhR Antagonist Luciferase Reporter Assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of agonist activity by this compound | 1. This compound concentration is too low. 2. Agonist (e.g., TCDD) concentration is too high. 3. This compound has degraded. 4. Cell line is not responsive. | 1. Perform a dose-response curve with a wider concentration range of this compound. 2. Use the agonist at its EC50 or EC80 concentration, not a saturating concentration. 3. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and protect from light. 4. Confirm AhR expression in your cell line and ensure the positive control agonist induces a robust response. |
| High background signal in negative controls | 1. Contamination of reagents or cells. 2. Basal AhR activity in the cell line is high. 3. Components in the cell culture medium are activating AhR. | 1. Use fresh, sterile reagents and test cells for mycoplasma contamination. 2. Serum-starve cells for a few hours before treatment. 3. Use phenol (B47542) red-free medium, as phenol red can have weak estrogenic and AhR-modulating effects. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. 2. Use calibrated pipettes and be consistent with pipetting technique. Prepare master mixes for treatments. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| This compound shows agonist activity | 1. This compound may act as a partial agonist in some cell systems. 2. The observed effect is off-target. | 1. Run a full dose-response curve of this compound alone to characterize its intrinsic activity in your specific assay. 2. Use a structurally different AhR antagonist as a control to see if the effect is specific to AhR antagonism. |
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | 688348-37-0 | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
Common pitfalls when using CAY10464 in research
Welcome to the technical support center for CAY10464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common pitfalls encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR) with a high affinity, exhibiting a Ki of 1.4 nM in rabbit liver cytosol preparations.[1] Its primary mechanism of action is the inhibition of the AhR signaling pathway. By binding to the AhR, this compound prevents the receptor's translocation to the nucleus and subsequent dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This blockage inhibits the transcription of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1).[2] this compound is often used in research related to cancer and metabolic diseases.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is a crystalline solid that is soluble in various organic solvents. For preparing stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended, with a solubility of approximately 30 mg/mL in both.[1] It is also soluble in ethanol (B145695) at about 10 mg/mL.[1]
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?
This is a very common issue known as "crashing out" and is expected for hydrophobic compounds like this compound when diluted into an aqueous environment.[3][4] The dramatic change in solvent polarity from a high-concentration organic stock to the aqueous medium causes the compound to exceed its solubility limit and precipitate.
Q4: How can I prevent this compound from precipitating in my cell culture medium?
Several strategies can be employed to prevent precipitation:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the stock solution directly to pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations.[3][4]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4] Maintaining the final DMSO concentration as high as is tolerable for your specific cell line can improve the solubility of this compound.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4] If your experimental design allows, using serum-containing medium can aid in solubility.
Q5: What is the recommended storage and stability of this compound?
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to two weeks or at -80°C for up to six months.[5] It is recommended to prepare and use aqueous solutions on the same day and avoid repeated freeze-thaw cycles of stock solutions.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect your culture medium under a microscope for precipitates after adding this compound. If present, refer to the FAQ on preventing precipitation. The effective concentration of the compound is reduced if it is not fully dissolved. |
| Suboptimal Concentration | The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the effective concentration range for your specific cell model. A concentration of 100 nM has been shown to inhibit CYP1A1 mRNA expression in HepG2 cells.[6] |
| Compound Degradation | Ensure that stock solutions are stored properly and that aqueous working solutions are freshly prepared for each experiment. The stability of this compound in cell culture medium at 37°C for extended periods has not been extensively documented, so minimizing incubation time or replenishing the compound in long-term experiments should be considered. |
| Cell Line Insensitivity | Confirm that your cell line expresses a functional AhR pathway. Some cell lines may have low AhR expression or mutations that render them insensitive to AhR antagonists. |
Issue 2: Unexpected Cellular Toxicity
| Potential Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of organic solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is below the tolerance level of your specific cell line (typically <0.5%). Run a vehicle control with the same solvent concentration to assess its toxicity.[4] |
| Compound-Induced Cytotoxicity | Although this compound is an antagonist, at high concentrations it may exhibit off-target effects leading to cytotoxicity. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations to determine its cytotoxic profile in your cell line. |
| Precipitate-Induced Stress | Compound precipitates can cause physical stress to cells, leading to apoptosis or necrosis. Ensure the compound is fully dissolved in the culture medium by following the recommended solubilization procedures. |
Issue 3: Interference with Assays
| Potential Cause | Recommended Solution |
| Autofluorescence or Quenching | This compound, like many small molecules, has the potential to interfere with fluorescence-based assays.[7] To check for interference, run controls with this compound alone in the assay buffer at the same excitation and emission wavelengths used for your fluorophore. If interference is observed, consider using a fluorophore with different spectral properties or a non-fluorescent assay readout. |
| Interaction with Assay Reagents | The compound may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase, alkaline phosphatase). To test for this, perform the assay in a cell-free system with this compound and the purified enzyme. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Table 2: Recommended Starting Concentrations for In Vitro Studies
| Cell Line | Application | Recommended Concentration | Reference |
| HepG2 | Inhibition of CYP1A1 mRNA expression | 100 nM | [6] |
| Various | General AhR Antagonism | 10 nM - 1 µM | General starting range for dose-response experiments |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve in 100% DMSO to a high concentration (e.g., 10-30 mM).
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 2 weeks).[5]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration.
-
Add the diluted this compound solution to your cells, ensuring the final DMSO concentration is below the cytotoxic level for your cell line (ideally ≤ 0.1%).
-
Protocol 2: CYP1A1 Induction Assay (EROD Assay)
This protocol outlines the measurement of CYP1A1 enzyme activity using the 7-Ethoxyresorufin-O-deethylase (EROD) assay after treatment with an AhR agonist and this compound.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare dilutions of your AhR agonist (e.g., TCDD or β-naphthoflavone) and this compound in pre-warmed cell culture medium.
-
Include the following controls: vehicle control (DMSO), AhR agonist alone, and this compound alone.
-
For antagonist studies, pre-incubate the cells with this compound for 1-2 hours before adding the AhR agonist.
-
Incubate the cells with the compounds for 24-72 hours.
-
-
EROD Assay:
-
Prepare the EROD reaction buffer containing 7-ethoxyresorufin (B15458) (typically 1-5 µM).[8]
-
Aspirate the treatment medium from the cells and wash twice with warm PBS.
-
Add the EROD reaction buffer to each well.
-
Initiate the reaction by adding NADPH to a final concentration of 0.1-1 mM.
-
Immediately measure the fluorescence kinetically in a pre-warmed (37°C) plate reader with excitation at ~530 nm and emission at ~590 nm for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of resorufin (B1680543) formation (increase in fluorescence over time).
-
Normalize the EROD activity to the total protein content in each well, determined by a standard protein assay (e.g., Bradford or BCA).
-
Compare the EROD activity in the presence and absence of this compound to determine its antagonistic effect.
-
Mandatory Visualizations
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 688348-37-0 | MOLNOVA [molnova.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|688348-37-0|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
Validation & Comparative
A Head-to-Head Battle of AhR Inhibitors: CAY10464 vs. CH-223191
For researchers, scientists, and drug development professionals navigating the landscape of Aryl Hydrocarbon Receptor (AhR) antagonists, the choice between CAY10464 and CH-223191 is a critical one. This guide provides an objective, data-driven comparison of these two widely used inhibitors to inform experimental design and drug discovery efforts.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, from xenobiotic metabolism to immune regulation and tumorigenesis. Its modulation through small molecule inhibitors has become a significant area of research. This comparison focuses on two prominent commercially available AhR antagonists: this compound and CH-223191.
Quantitative Performance: A Tale of Two Potencies
A direct comparison of the inhibitory potency of this compound and CH-223191 reveals distinct profiles. While both are potent antagonists, their reported inhibitory constants differ significantly.
| Parameter | This compound | CH-223191 |
| Binding Affinity (Ki) | 1.4 nM (rabbit liver cytosol)[1] | Not explicitly reported as Ki, but competitive binding confirmed. |
| Functional Inhibition (IC50) | Data not available in a comparable functional assay. | ~30 nM (in TCDD-induced luciferase activity assay in HepG2 cells)[2] |
| Mechanism of Action | Selective AhR antagonist[1] | Ligand-selective competitive AhR antagonist[3][4] |
| Selectivity | Inactive as an estrogen receptor ligand at 100 µM[4] | No affinity for the estrogen receptor[4]; preferentially antagonizes halogenated aromatic hydrocarbons (HAHs) over polycyclic aromatic hydrocarbons (PAHs) and other non-HAH agonists.[3][4] |
| In Vivo Activity | Data not readily available. | Prevents TCDD-induced toxicities in mice.[3] |
Note: The Ki value for this compound indicates a very high binding affinity to the AhR. However, without a corresponding IC50 value from a functional assay, a direct comparison of potency with CH-223191 is challenging. The IC50 value for CH-223191 demonstrates its effectiveness in a cell-based functional context.
Mechanism of Action and Selectivity
Both compounds act as antagonists of the AhR, preventing its activation by agonists. CH-223191 has been characterized as a ligand-selective antagonist, demonstrating greater efficacy in blocking the effects of halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) compared to other classes of AhR agonists.[3][4] This selectivity could be advantageous in studies focused on specific pathways of AhR activation.
Both this compound and CH-223191 have been shown to be selective for the AhR over the estrogen receptor, which is a crucial consideration for avoiding off-target effects in endocrine-related research.[1][4]
Experimental Data and Protocols
The efficacy of AhR antagonists is typically evaluated using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly used to characterize compounds like this compound and CH-223191.
In Vitro Assays
1. AhR-Dependent Luciferase Reporter Gene Assay: This is a widely used method to quantify the ability of a compound to inhibit AhR activation in a cellular context.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of AhR-responsive elements (DREs). Activation of AhR by an agonist leads to the transcription of luciferase, which can be measured as light output. An antagonist will reduce the agonist-induced luciferase activity.
-
Protocol Outline:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the antagonist (this compound or CH-223191) for a specified time (e.g., 1 hour).
-
Agonist Stimulation: Add a known AhR agonist (e.g., TCDD) to the wells and incubate for a further period (e.g., 4-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
2. CYP1A1 Induction Assay: This assay measures the inhibition of the expression of a key AhR target gene, Cytochrome P450 1A1 (CYP1A1).
-
Principle: Activation of AhR leads to the increased transcription of the CYP1A1 gene. An antagonist will suppress this induction.
-
Protocol Outline (RT-qPCR):
-
Cell Treatment: Treat cells (e.g., HepG2) with the antagonist followed by an agonist as described above.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene for normalization.
-
Data Analysis: Determine the relative fold change in CYP1A1 mRNA expression in the presence and absence of the antagonist.
-
3. AhR Nuclear Translocation Assay: This assay visualizes the ability of an antagonist to prevent the movement of AhR from the cytoplasm to the nucleus upon agonist stimulation.
-
Principle: In its inactive state, AhR resides in the cytoplasm. Ligand binding triggers its translocation to the nucleus. An antagonist will block this process.
-
Protocol Outline (Immunofluorescence):
-
Cell Culture: Grow cells on coverslips.
-
Treatment: Treat cells with the antagonist followed by an agonist.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.
-
Immunostaining: Incubate with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Microscopy: Visualize the subcellular localization of AhR using a fluorescence microscope.
-
In Vivo Studies
-
TCDD-Induced Toxicity Model: This model assesses the ability of an antagonist to protect against the toxic effects of the potent AhR agonist, TCDD.[3]
-
Protocol Outline:
-
Animal Model: Use a suitable animal model (e.g., C57BL/6 mice).
-
Dosing: Administer the antagonist (e.g., CH-223191) via an appropriate route (e.g., oral gavage) prior to and/or concurrently with TCDD administration.
-
Endpoint Measurement: Monitor for signs of TCDD toxicity, such as wasting syndrome (body weight loss), thymic atrophy, and hepatotoxicity (liver enzyme levels).
-
Gene Expression Analysis: Analyze the expression of AhR target genes (e.g., Cyp1a1) in relevant tissues like the liver.
-
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of AhR inhibition and the experimental approaches used, the following diagrams are provided.
Caption: Canonical AhR signaling pathway and points of inhibition.
Caption: Workflow for an AhR luciferase reporter assay.
Conclusion
Both this compound and CH-223191 are valuable tools for the study of AhR signaling.
-
CH-223191 is a well-characterized antagonist with a defined functional IC50, demonstrated in vivo efficacy, and known ligand-selective properties. It stands as a robust choice for studies requiring a well-documented inhibitor, particularly for antagonizing HAH-induced AhR activation.
-
This compound exhibits very high binding affinity (Ki of 1.4 nM), suggesting it is a highly potent inhibitor at the receptor level. However, the lack of readily available functional IC50 data and in vivo studies makes a direct performance comparison with CH-223191 challenging. It may be a suitable candidate for researchers looking to explore novel stilbene-based AhR antagonists or when very high affinity is the primary selection criterion, though further characterization in functional assays is recommended.
The selection between these two inhibitors will ultimately depend on the specific experimental context, the class of AhR agonists being investigated, and the need for in vivo data. Researchers are encouraged to consider the available quantitative data and the specific requirements of their study design when making their choice.
References
Unveiling the Potency of Aryl Hydrocarbon Receptor (AhR) Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for effective Aryl Hydrocarbon Receptor (AhR) antagonists is a critical frontier in therapeutic innovation. This guide provides an objective comparison of the efficacy of various AhR antagonists, supported by experimental data, to empower informed decisions in research and development.
The Aryl Hydrocarbon Receptor, a ligand-activated transcription factor, plays a pivotal role in regulating immune responses, cellular differentiation, and xenobiotic metabolism. Its dysregulation has been implicated in various diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target. This comparison focuses on several prominent AhR antagonists, presenting their performance based on available preclinical data.
Quantitative Efficacy of AhR Antagonists: A Tabular Comparison
The following tables summarize the in vitro and in vivo efficacy of key AhR antagonists. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines, agonist concentrations, and assay methods can vary between studies.
Table 1: In Vitro Potency of Selected AhR Antagonists
| Antagonist | Chemical Class | Assay Type | Cell Line | Agonist | IC50 | Reference |
| CH223191 | Pyrazole-carboxamide | Reporter Gene | HepG2 | TCDD | 30 nM | [1] |
| Reporter Gene | COS-7 | TCDD | 98 nM | [2] | ||
| CYP1A1 Expression | Mouse Hepatocytes | TCDD | 7.1 µM | [2] | ||
| PX-A24590 | Indole derivative | Reporter Gene | HepG2 | - | 60 nM | [3] |
| IK-175 (KYN-101) | Pyrazolo[1,5-a]pyrimidine | CYP1A1 Expression | Human T cells | - | 11 nM | [4] |
| IL-22 Production | Human T cells | - | 7 nM | |||
| BAY 2416964 | 1,3-diaryl-pyrazin-6-one-5-carboxamide | CYP1A1 Expression | Human monocytic U937 | - | 4.30 nM | [4] |
| Reporter Gene | - | - | 341 nM | [5] | ||
| GNF351 | Purine derivative | Ligand Binding | Humanized mouse liver cytosol | Photoaffinity ligand | 62 nM | [5][6][7] |
| Reporter Gene | HepG2 40/6 | TCDD | 8.5 nM | [3][7] | ||
| Reporter Gene | Mouse Hepatocytes | TCDD | 116 nM | [3] | ||
| Stemregenin 1 (SR1) | Purine derivative | Cell-free | - | - | 127 nM | [5][8] |
| Ligand Binding | hAHR protein | PAL | 80 nM | [3] | ||
| 6,2',4'-Trimethoxyflavone (TMF) | Flavonoid | - | - | - | 1 µM | [3] |
| CB7993113 | Bromo-furan-chromen-acetamide | Reporter Gene | - | - | 0.33 µM | [3] |
Table 2: Preclinical In Vivo Efficacy of Selected AhR Antagonists
| Antagonist | Animal Model | Cancer Type | Key Findings | Reference |
| PX-A24590 | Syngeneic mouse models | Pancreatic (Panc02), Colon (CT26, M38) | Demonstrated tumor growth control as a single agent. Enhanced anti-cancer activity of anti-PD-L1 antibody and gemcitabine. | [3] |
| IK-175 | Syngeneic mouse models | Colorectal cancer, Melanoma | Demonstrated antitumor activity as monotherapy. Enhanced antitumor activity with an anti-PD-1 antibody and liposomal doxorubicin. | [4] |
| BAY 2416964 | Syngeneic mouse model | Melanoma (B16F10-OVA) | Suppressed tumor growth as a monotherapy. Preclinical data suggests enhanced T cell responses in combination with anti-PD-1. | [4] |
| CH223191 | Immune competent mice | Melanoma (B16) with high IDO1/TDO expression | Inhibited tumor growth. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of therapeutic agents. Below are generalized protocols for key experiments cited in this guide.
AhR Activation Reporter Gene Assay (Luciferase Assay)
This assay is a widely used method to screen for AhR agonists and antagonists by measuring the transcriptional activation of a reporter gene (e.g., luciferase) under the control of AhR response elements.
Principle: Engineered cell lines containing a luciferase reporter gene driven by an AhR-responsive promoter are utilized. Upon activation by an AhR agonist, the AhR-ARNT heterodimer binds to xenobiotic response elements (XREs) in the promoter, inducing the expression of luciferase. An AhR antagonist will inhibit this process, leading to a quantifiable reduction in luminescence.
Generalized Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HepG2, H1L1.1c2) stably transfected with an AhR-responsive luciferase reporter plasmid in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test AhR antagonist and a known AhR agonist (e.g., TCDD, kynurenine).
-
For antagonist screening, pre-incubate the cells with the antagonist for a specified time (e.g., 1 hour).
-
Add the AhR agonist to the wells containing the antagonist. Include appropriate vehicle and positive controls.
-
Incubate the plate for a duration sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
For antagonist activity, calculate the percent inhibition of the agonist-induced response.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the maximal agonist response.
-
CYP1A1 Induction Assay (EROD Assay)
This assay measures the induction of Cytochrome P450 1A1 (CYP1A1), a key downstream target gene of AhR activation. The 7-Ethoxyresorufin-O-deethylase (EROD) assay is a common method to quantify CYP1A1 enzymatic activity.
Principle: The EROD assay is a fluorometric method that measures the O-deethylation of the non-fluorescent substrate, 7-ethoxyresorufin (B15458), into the highly fluorescent product, resorufin (B1680543), by CYP1A1. The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2) in 96-well plates.
-
Treat the cells with various concentrations of the test compound (potential agonist or antagonist in the presence of an agonist) for a specified induction period (e.g., 24-72 hours).
-
-
EROD Assay:
-
Wash the cells with a suitable buffer.
-
Add the EROD reaction mixture containing 7-ethoxyresorufin to each well.
-
Initiate the reaction by adding a cofactor such as NADPH.
-
Measure the fluorescence kinetically over a period of time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of resorufin.
-
Calculate the rate of resorufin formation and normalize it to the total protein concentration in each well.
-
For antagonists, determine the IC50 value for the inhibition of agonist-induced EROD activity.
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Canonical AhR signaling pathway and the inhibitory action of AhR antagonists.
Caption: Generalized experimental workflow for the AhR luciferase reporter assay.
This guide serves as a starting point for comparing the efficacy of different AhR antagonists. As research progresses and more head-to-head comparative studies become available, a clearer picture of the therapeutic potential of these compounds will emerge. The provided data and protocols are intended to aid researchers in designing and interpreting their own experiments in this exciting and rapidly evolving field.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. selleckchem.com [selleckchem.com]
CAY10464: A Comparative Guide to its Specificity as an Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of CAY10464, a potent antagonist of the Aryl Hydrocarbon Receptor (AhR), against other commonly used AhR inhibitors. The information presented here is intended to assist researchers in selecting the most appropriate tool compound for their studies by providing available quantitative data, outlining experimental methodologies, and visualizing key concepts.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in cellular metabolism, immune responses, and toxicology. The development of specific AhR antagonists is vital for dissecting its physiological and pathological functions and for potential therapeutic applications. This compound has emerged as a high-affinity ligand for AhR, necessitating a clear understanding of its specificity compared to other available inhibitors.
Quantitative Comparison of AhR Antagonist Activity
The following table summarizes the available quantitative data for this compound and other well-characterized AhR antagonists. It is important to note that the data presented is compiled from different studies and, therefore, the experimental conditions may vary. This can influence the absolute values, and direct comparison of potencies should be interpreted with caution. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay system.
| Compound | Target | Assay Type | Value | Organism/System | Reference |
| This compound | AhR | Competitive Binding | Ki = 1.4 nM | Rabbit Liver Cytosol | --INVALID-LINK-- |
| CH-223191 | AhR | TCDD-induced Luciferase Activity | IC50 = 30 nM | HepG2 cells | --INVALID-LINK-- |
| AhR | Competitive Binding vs. [³H]TCDD | IC50 ≈ 1 µM | Guinea Pig Hepatic Cytosol | [1] | |
| GNF351 | AhR | Competitive Binding vs. Photoaffinity Ligand | IC50 = 62 nM | Human AHR | [2] |
| Stemregenin 1 (SR1) | AhR | Cell-free Assay | IC50 = 127 nM | Human AHR | --INVALID-LINK-- |
| BAY 2416964 | AhR | Reporter Assay | IC50 = 341 nM | Not Specified | --INVALID-LINK-- |
Experimental Protocols
To aid in the interpretation of the provided data and to facilitate further research, detailed methodologies for key experiments are outlined below.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand.
Principle: A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., liver cytosol) in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the inhibitor constant (Ki).
Detailed Protocol:
-
Preparation of Cytosolic Extract:
-
Homogenize liver tissue (e.g., from rabbit or rat) in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the cytosolic extract containing the AhR.
-
Determine the protein concentration of the cytosol.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the cytosolic extract with the assay buffer.
-
Add serial dilutions of the unlabeled test compound (e.g., this compound).
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]TCDD) to all tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled high-affinity ligand).
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the AhR-ligand complex from the unbound ligand. A common method is the hydroxyapatite (B223615) (HAP) assay.
-
Add a slurry of HAP to each tube and incubate to allow the AhR to adsorb to the HAP.
-
Centrifuge to pellet the HAP and wash the pellet with buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
AhR-Dependent Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of the AhR.
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with DREs. Activation of the AhR by an agonist leads to the expression of luciferase. An antagonist will inhibit this induction.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter construct) under standard conditions.
-
-
Cell Plating:
-
Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test antagonist (e.g., CH-223191) for a short pre-incubation period (e.g., 1 hour).
-
Add a constant concentration of an AhR agonist (e.g., TCDD) to all wells except the vehicle control.
-
Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a co-transfected control reporter or a separate viability assay).
-
Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of the antagonist.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and determine the IC50 value.
-
Visualizing the AhR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Experimental workflow for an AhR competitive binding assay.
Conclusion
This compound is a highly potent AhR antagonist with a reported Ki in the low nanomolar range. While it demonstrates high selectivity against the estrogen receptor, a comprehensive understanding of its broader off-target profile requires further investigation through large-scale screening against diverse panels of proteins, such as kinases and G-protein coupled receptors.
When selecting an AhR antagonist, researchers should consider not only the potency but also the potential for ligand-selective effects, as observed with CH-223191, and whether the compound acts as a "pure" antagonist like GNF351. The lack of direct comparative studies for this compound against these other inhibitors under identical conditions means that the choice of inhibitor should be guided by the specific requirements of the experimental system and a careful consideration of the available data. Further head-to-head comparisons and broad specificity profiling will be invaluable in solidifying the position of this compound as a selective and reliable tool for studying AhR biology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Activity of CAY10464: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including immune response, tumorigenesis, and xenobiotic metabolism. Its role in disease has made it a compelling target for therapeutic intervention. CAY10464 has emerged as a potent and selective AhR antagonist. This guide provides a comprehensive comparison of this compound with other widely used AhR antagonists—CH223191, GNF351, and StemRegenin 1 (SR1)—supported by experimental data and detailed protocols to aid researchers in validating its antagonistic activity.
Performance Comparison of AhR Antagonists
The antagonistic activity of this compound and its alternatives is typically quantified by their binding affinity (Ki) and their ability to inhibit AhR-mediated downstream effects, commonly measured as the half-maximal inhibitory concentration (IC50) in various functional assays.
| Compound | Target | Ki (nM) | IC50 (nM) | Key Characteristics |
| This compound | Aryl Hydrocarbon Receptor (AhR) | 1.4 | - In a cell-free assay, 100 nM inhibits CYP1A1 mRNA expression. | A selective and high-affinity AhR antagonist.[1] |
| CH223191 | Aryl Hydrocarbon Receptor (AhR) | - | 30 (TCDD-induced luciferase activity) | A potent and specific AhR antagonist.[2] |
| GNF351 | Aryl Hydrocarbon Receptor (AhR) | - | 62 (competes with a photoaffinity AhR ligand) | A full AhR antagonist with minimal toxicity in keratinocytes. |
| StemRegenin 1 (SR1) | Aryl Hydrocarbon Receptor (AhR) | 40 (PAL binding to hAhR protein) | 127 (TCDD mediated hAHR activation) | A selective human AhR antagonist that promotes the expansion of human hematopoietic stem cells.[2] |
Visualizing the AhR Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches to validate it, the following diagrams illustrate the AhR signaling pathway and the workflows for key validation assays.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of therapeutic agents. The following are generalized protocols for key experiments used to validate the antagonistic activity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to the AhR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compound (this compound)
-
Radiolabeled AhR agonist (e.g., [³H]TCDD)
-
Cytosolic extracts from cells or tissues expressing AhR
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cytosolic extract, a fixed concentration of [³H]TCDD, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
The data is then used to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of AhR.
Materials:
-
A cell line stably or transiently expressing a luciferase reporter gene under the control of an AhR-responsive promoter (e.g., containing Dioxin Response Elements - DREs).
-
AhR agonist (e.g., TCDD)
-
This compound
-
Cell culture reagents
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Add a fixed concentration of an AhR agonist (e.g., TCDD) to induce luciferase expression.
-
Incubate the cells for a sufficient time to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The IC50 value is determined by plotting the luminescence against the concentration of this compound.
Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression
This assay measures the ability of an antagonist to inhibit the agonist-induced expression of a key AhR target gene, CYP1A1.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
AhR agonist (e.g., TCDD)
-
This compound
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for CYP1A1 and a housekeeping gene
-
Real-time PCR instrument
Protocol:
-
Culture the cells and treat them with the AhR agonist and varying concentrations of this compound.
-
After the desired incubation period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for CYP1A1 and a reference housekeeping gene.
-
Analyze the data to determine the relative expression of CYP1A1 mRNA in treated versus control cells.
Conclusion
This compound is a high-affinity AhR antagonist with a potent inhibitory profile. When compared to other established AhR antagonists such as CH223191, GNF351, and SR1, this compound demonstrates comparable or superior potency in terms of its binding affinity. The selection of an appropriate antagonist for research or therapeutic development will depend on the specific experimental context, including the cell type, the agonist being investigated, and whether an in vitro or in vivo model is being used. The experimental protocols provided in this guide offer a robust framework for the validation and characterization of this compound's antagonistic activity, enabling researchers to make informed decisions for their studies.
References
A Comparative In Vitro Analysis of Aryl Hydrocarbon Receptor Antagonists: CAY10464 versus GNF351
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent antagonists of the Aryl Hydrocarbon Receptor (AHR), CAY10464 and GNF351. The AHR is a ligand-activated transcription factor implicated in a variety of cellular processes and its modulation is a key area of interest for therapeutic development in oncology, immunology, and toxicology. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Data Presentation: Quantitative In Vitro Activity
The following table summarizes the key in vitro potency and activity data for this compound and GNF351 based on available literature. It is important to note that direct comparison of absolute potency can be challenging due to variations in experimental assays, cell types, and species from which cellular materials were derived.
| Parameter | This compound | GNF351 | Assay Type | Source |
| Binding Affinity | Kᵢ = 1.4 nM[1][2] | IC₅₀ = 62 nM[3][4] | Competitive Ligand Binding Assay | Rabbit Liver Cytosol[1] / Photoaffinity Ligand[3][4] |
| Functional Antagonism | Inhibition of CYP1A1 mRNA expression at 100 nM[5][6] | IC₅₀ = 116 nM[7] | DRE-Luciferase Reporter Assay | HepG2 cells[2] / Murine Hepatoma H1L1.1c2 cells[7] |
| Cellular Activity | Not Available | Significant reduction in Ki67-positive cells at 500 nM | Cell Proliferation Assay | Human Primary Keratinocytes |
Note on Data Interpretation: The provided Ki and IC₅₀ values are key indicators of the compounds' potency. A lower value generally signifies a higher affinity or potency. However, the differences in the assay methodologies (e.g., competitive binding with a radioligand for Ki vs. a photoaffinity ligand for IC₅₀) and the biological systems used (e.g., rabbit liver cytosol vs. intact murine cells) should be carefully considered when comparing these values.
Signaling Pathway and Mechanism of Action
Both this compound and GNF351 are competitive antagonists of the Aryl Hydrocarbon Receptor. They exert their effects by binding to the ligand-binding pocket of the AHR, thereby preventing the binding of endogenous and exogenous agonists. This inhibition blocks the subsequent downstream signaling cascade.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway and the inhibitory mechanism of this compound and GNF351.
Experimental Protocols
AHR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.
Materials:
-
Test compounds (this compound, GNF351)
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Cytosolic protein extract containing AHR (e.g., from rabbit liver)
-
Assay Buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)
-
Hydroxyapatite (B223615) (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.
-
Add the unlabeled test compound at various concentrations. For total binding, add buffer only. For non-specific binding, add a saturating concentration of a known high-affinity unlabeled ligand.
-
Initiate the binding reaction by adding the radiolabeled AHR ligand to all tubes.
-
Incubate the mixture to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the receptor-bound from the unbound ligand using a hydroxyapatite assay.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
DRE-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to antagonize the AHR-mediated transcription of a reporter gene.
Materials:
-
AHR reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter plasmid)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, GNF351)
-
AHR agonist (e.g., TCDD or Benzo[a]pyrene)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear-bottom)
-
Luminometer
Procedure:
-
Seed the AHR reporter cells into a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Add a fixed concentration of the AHR agonist to the wells (except for the vehicle control).
-
Incubate the plate for a further period (e.g., 4-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound to determine the IC₅₀ value.
Cell Proliferation Assay (Ki67 Staining)
This assay assesses the effect of AHR antagonists on cell proliferation by measuring the expression of the proliferation marker Ki67.
Materials:
-
Human primary keratinocytes or other relevant cell line
-
Cell culture medium
-
Test compounds (this compound, GNF351)
-
Fixation and permeabilization buffers
-
Anti-Ki67 antibody (conjugated to a fluorophore)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cells in a suitable format (e.g., chamber slides or multi-well plates).
-
Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 48 hours).
-
Fix and permeabilize the cells.
-
Incubate the cells with the anti-Ki67 antibody.
-
Counterstain the nuclei with DAPI.
-
Analyze the percentage of Ki67-positive cells using fluorescence microscopy or flow cytometry.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro comparison of AHR antagonists.
Caption: General experimental workflow for the in vitro comparison of this compound and GNF351.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound | 688348-37-0 | MOLNOVA [molnova.com]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist in Comparative Perspective
For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of the Aryl Hydrocarbon Receptor (AhR) is of paramount importance. CAY10464 has emerged as a high-affinity AhR antagonist. This guide provides a comparative analysis of this compound against other widely used AhR antagonists, supported by experimental data and detailed protocols to aid in the objective assessment of its performance.
Quantitative Comparison of AhR Antagonist Potency
The following table summarizes the available quantitative data for this compound and other prominent AhR antagonists. It is crucial to note that the data presented below is compiled from various sources and was not obtained from a single head-to-head comparative study. Therefore, direct comparisons of potency should be made with caution, as experimental conditions likely varied between studies.
| Compound | Potency Metric | Value (nM) | Cell Type / System | Reference |
| This compound | K_i_ | 1.4 | Rabbit liver cytosol | [1] |
| CH-223191 | IC_50_ | 30 | Not specified | |
| GNF351 | IC_50_ (binding) | 62 | Mouse liver cytosol (humanized AhR) | [2][3][4] |
| Stemregenin 1 (SR1) | IC_50_ | 127 | Cell-free |
Note: IC_50_ (half-maximal inhibitory concentration) and K_i_ (inhibitory constant) are common metrics for antagonist potency. A lower value indicates higher potency.
Experimental Methodologies
To facilitate the replication and validation of findings, detailed protocols for key experiments used to characterize AhR antagonists are provided below.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.
Protocol:
-
Preparation of Cytosol: Prepare cytosolic extracts from a suitable source, such as rabbit liver, known to express AhR.[1]
-
Incubation: In a reaction mixture, combine the cytosolic preparation with a fixed concentration of a high-affinity radiolabeled AhR agonist (e.g., [³H]-TCDD) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Equilibration: Incubate the mixtures at 4°C for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxyapatite (B223615) precipitation.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC_50_ value is determined from the resulting dose-response curve. The K_i_ value can then be calculated using the Cheng-Prusoff equation.
Dioxin-Responsive Element (DRE)-Driven Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an antagonist to inhibit agonist-induced transcription of a reporter gene under the control of AhR-responsive elements.[2]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., human hepatoma HepG2 cells) and transiently or stably transfect them with a luciferase reporter plasmid containing DREs in its promoter region.
-
Compound Treatment: Seed the transfected cells in multi-well plates. Pre-treat the cells with varying concentrations of the AhR antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: Add a known AhR agonist (e.g., TCDD) at a concentration that elicits a robust luciferase response.
-
Incubation: Incubate the cells for a further period to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in transfection efficiency and cell number. The inhibitory effect of the antagonist is calculated as a percentage of the agonist-induced response, and the IC_50_ value is determined from the dose-response curve.
Visualizing the Molecular Interactions
To better understand the context in which this compound and other antagonists function, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.
References
CAY10464 Off-Target Profile: A Comparative Guide for Researchers
In the realm of drug discovery and chemical biology, the specificity of a chemical probe is paramount. An ideal probe selectively interacts with its intended target, thereby enabling the precise dissection of biological pathways. CAY10464 has emerged as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in xenobiotic metabolism, immune regulation, and carcinogenesis. This guide provides a comparative analysis of the off-target profile of this compound against other commonly used AhR antagonists, namely CH223191, GNF351, and Stemregenin 1 (SR1). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting an appropriate AhR antagonist for their studies.
Summary of On-Target and Off-Target Activities
A critical aspect of evaluating any chemical probe is to understand its activity at both its intended target and potential off-targets. The following table summarizes the available data for this compound and its comparators. It is important to note that comprehensive off-target screening data is not publicly available for all compounds, and the information below is based on published literature.
| Compound | Primary Target | On-Target Potency | Known Off-Targets/Selectivity Information |
| This compound | Aryl Hydrocarbon Receptor (AhR) | Kᵢ = 1.4 nM[1] | Inactive as an estrogen receptor ligand at concentrations up to 100 µM.[2] Comprehensive off-target screening data is not readily available. |
| CH223191 | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ = 30 nM[3] | Does not bind to the estrogen receptor.[4] Exhibits ligand-selective antagonism of AhR.[5][6][7][8] Has been reported to have AhR-independent pro-proliferative effects.[9][10] |
| GNF351 | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ = 62 nM[11][12] | A pure antagonist that can inhibit both DRE-dependent and -independent AhR activity.[13] Comprehensive off-target screening data is not readily available. |
| Stemregenin 1 (SR1) | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ = 127 nM[3][14][15] | Exhibits no inhibitory activity against a panel of 61 kinases.[14] |
Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
AhR Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Detailed Steps:
-
Preparation of Cytosolic Extracts: Prepare cytosolic fractions from a suitable source, such as rat or mouse liver, which are rich in AhR.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled AhR agonist (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD) with the cytosolic extract in the presence of increasing concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
AhR-Dependent Reporter Gene Assay
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of AhR by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.
Signaling Pathway:
Detailed Steps:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently or stably transfect them with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple dioxin response elements (DREs).
-
Compound Treatment:
-
Agonist Mode: Treat the transfected cells with various concentrations of the test compound.
-
Antagonist Mode: Co-treat the cells with a known AhR agonist (e.g., TCDD) and varying concentrations of the test compound.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luciferase activity against the test compound concentration to determine the EC₅₀ value.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced luciferase activity against the test compound concentration to determine the IC₅₀ value.
-
CYP1A1 Induction Assay
This assay assesses the functional consequence of AhR activation by measuring the induction of Cytochrome P450 1A1 (CYP1A1), a well-characterized AhR target gene.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate a suitable cell line, such as human hepatoma cells (HepG2), and treat them with various concentrations of the test compound for a period of 24 to 72 hours.
-
Measurement of CYP1A1 Induction:
-
mRNA Level (qPCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) using primers specific for CYP1A1 and a housekeeping gene for normalization.
-
Enzyme Activity (EROD Assay): Measure the catalytic activity of CYP1A1 using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This involves incubating the cells with 7-ethoxyresorufin (B15458) and measuring the fluorescence of the product, resorufin.
-
-
Data Analysis: Calculate the fold induction of CYP1A1 mRNA or activity relative to the vehicle-treated control cells.
Conclusion
This compound is a highly potent and selective AhR antagonist. While it has been shown to be inactive against the estrogen receptor, a comprehensive off-target profile from broad panel screening is not yet publicly available. In comparison, while other AhR antagonists like CH223191, GNF351, and Stemregenin 1 are also potent, some have known off-target effects or a lack of comprehensive selectivity data. Stemregenin 1 stands out with published data showing a lack of activity against a kinase panel.
The choice of an AhR antagonist should be guided by the specific requirements of the experiment. For studies demanding high on-target potency, this compound is an excellent candidate. However, for applications where potential off-target effects, particularly on kinases, are a major concern, Stemregenin 1 might be a more suitable choice, despite its lower AhR potency. The experimental protocols provided in this guide should empower researchers to independently verify the activity and selectivity of these compounds in their specific experimental systems. As with any chemical probe, it is crucial to include appropriate controls and consider potential off-target effects when interpreting experimental results.
References
- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand Promiscuity of Aryl Hydrocarbon Receptor Agonists and Antagonists Revealed by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. medchemexpress.com [medchemexpress.com]
Cross-Validation of CAY10464's Aryl Hydrocarbon Receptor Antagonism with siRNA-Mediated Gene Silencing
In the realm of drug development and molecular biology, validating the on-target effects of a small molecule inhibitor is a critical step to ensure that its observed biological activities are a direct consequence of its intended mechanism of action. This guide provides a comparative analysis of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), with the highly specific genetic tool of small interfering RNA (siRNA) targeting the AhR. The primary readout for this comparison is the modulation of Cytochrome P450 1A1 (CYP1A1) mRNA expression, a well-established downstream target of the AhR signaling pathway.
This document is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments aimed at validating the effects of AhR antagonists.
Data Presentation: this compound vs. AhR siRNA
The following table summarizes the comparative effects of this compound and AhR-targeting siRNA on the expression of CYP1A1 mRNA. While direct comparative studies are limited, this table consolidates data from independent research to provide a cohesive overview.
| Treatment | Target | Mechanism of Action | Effect on CYP1A1 mRNA Expression |
| This compound | Aryl Hydrocarbon Receptor (AhR) | A selective and high-affinity antagonist that prevents the binding of endogenous or exogenous ligands to AhR, thereby inhibiting its activation and subsequent translocation to the nucleus.[1] | Inhibition of expression.[1] In HepG2 cells, 100 nM this compound has been shown to inhibit CYP1A1 mRNA expression.[1] |
| AhR siRNA | Aryl Hydrocarbon Receptor (AhR) mRNA | A synthetic double-stranded RNA molecule that specifically targets AhR mRNA for degradation through the RNA interference (RNAi) pathway, leading to a reduction in AhR protein levels. | Significant reduction of constitutive expression. In human pulmonary microvascular endothelial cells, 25 nM AhR siRNA reduced constitutive CYP1A1 mRNA levels. This was accompanied by a reduction of AhR mRNA to approximately 40% of basal levels. |
Experimental Protocols
To ensure reproducibility and accuracy in cross-validation studies, detailed experimental protocols are essential. Below are methodologies for siRNA-mediated knockdown of AhR and the subsequent quantification of CYP1A1 mRNA.
siRNA Transfection Protocol for AhR Knockdown
This protocol is a general guideline for the transfection of siRNA targeting the Aryl Hydrocarbon Receptor in a 6-well plate format. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
One day prior to transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).
-
Incubate the cells at 37°C in a CO2 incubator until they reach 60-80% confluency.
-
-
Preparation of siRNA-Transfection Reagent Complex:
-
Solution A: For each well, dilute 20-80 pmol of AhR siRNA duplex into 100 µl of a suitable serum-free medium (e.g., siRNA Transfection Medium).
-
Solution B: For each well, dilute a suitable volume of transfection reagent (e.g., 2-8 µl) into 100 µl of the same serum-free medium. The optimal ratio of siRNA to transfection reagent should be determined experimentally.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-transfection reagent complexes.
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium and aspirate.
-
Add 0.8 ml of serum-free medium to the tube containing the siRNA-transfection reagent complex.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 1 ml of normal growth medium containing twice the normal concentration of serum and antibiotics without removing the transfection mixture.
-
Incubate the cells for an additional 18-24 hours.
-
Aspirate the medium and replace it with fresh, complete growth medium.
-
Cells are typically ready for downstream analysis (e.g., RNA extraction) 24-72 hours post-transfection.
-
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression
This protocol outlines the steps for quantifying CYP1A1 mRNA levels following treatment with this compound or AhR siRNA.
-
RNA Isolation:
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CYP1A1 mRNA expression, normalized to the reference gene.
-
Visualizing the Molecular Pathway and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the DOT language.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental workflow for cross-validation.
References
Benchmarking CAY10464: A Comparative Guide to Aryl Hydrocarbon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AhR) has emerged as a significant therapeutic target in fields ranging from oncology to immunology. The development of potent and selective AhR antagonists is crucial for advancing research and therapeutic strategies. This guide provides an objective comparison of the novel AhR antagonist, CAY10464, against the historically significant antagonists, GNF351 and CH-223191. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Data Presentation: Quantitative Comparison of AhR Antagonists
The following table summarizes the key quantitative data for this compound, GNF351, and CH-223191, focusing on their binding affinities and functional antagonist activities. It is important to note that these values have been obtained from various studies and under different experimental conditions, which may influence direct comparisons.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kᵢ | 1.4 nM | Rabbit Liver Cytosol | [1] |
| GNF351 | IC₅₀ (Binding) | 62 nM | Mouse Liver Cytosol (humanized AhR) | [2][3] |
| IC₅₀ (Reporter Assay) | 8.5 nM | HepG2 40/6 Cells | ||
| CH-223191 | IC₅₀ (Reporter Assay) | 30 nM | HepG2 Cells | [4] |
| IC₅₀ (TCDD-induced luciferase activity) | 0.03 µM | Not Specified | [4] |
Key Insights from Comparative Data
This compound demonstrates a high binding affinity for the AhR with a reported Kᵢ of 1.4 nM.[1][5] This suggests it is a potent antagonist at the receptor binding level. For comparison, GNF351 shows a binding IC₅₀ of 62 nM in a competitive photoaffinity ligand binding assay.[2][3] In functional assays, GNF351 and CH-223191 have been shown to be potent inhibitors of AhR-mediated transcription, with IC₅₀ values in the low nanomolar range in reporter gene assays.[4][6] A direct comparison in a luciferase reporter assay indicated that at a concentration of 40 nM, both GNF351 and CH-223191 showed significant antagonism of the Dioxin Response Element (DRE) response, with GNF351 appearing more potent in that specific study.[6]
Mandatory Visualizations
AhR Signaling Pathway and Antagonist Intervention
The following diagram illustrates the canonical Aryl Hydrocarbon Receptor signaling pathway and the point of intervention for competitive antagonists like this compound, GNF351, and CH-223191.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
CAY10464 in Combination Therapy: A Landscape of Untapped Potential
Despite growing interest in the therapeutic application of Aryl hydrocarbon Receptor (AhR) antagonists in oncology, specific preclinical and clinical data on the use of CAY10464 in combination with other therapeutic agents remains elusive. While the scientific community has explored the broader potential of AhR antagonists as partners in combination therapies, detailed experimental results, quantitative data, and established protocols for this compound are not publicly available in the current body of scientific literature.
This compound is recognized as a potent and selective antagonist of the AhR. The AhR signaling pathway has been implicated in various aspects of cancer biology, including cell proliferation, and immune evasion. The rationale for using AhR antagonists in combination with existing cancer therapies, such as chemotherapy, immunotherapy, and targeted therapy, is theoretically strong. By blocking the AhR pathway, it is hypothesized that antagonists like this compound could sensitize cancer cells to the cytotoxic effects of chemotherapy, enhance the anti-tumor immune response, or overcome resistance to targeted agents.
However, a thorough review of published studies, clinical trial databases, and other scientific resources has not yielded any specific investigations detailing the synergistic or additive effects of this compound when combined with other drugs. Consequently, the creation of a comprehensive comparison guide, complete with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, is not feasible at this time.
Researchers, scientists, and drug development professionals interested in the potential of this compound in combination therapy are encouraged to initiate preclinical studies to explore this promising area. Such studies would be foundational in establishing the efficacy and safety profile of this compound combination regimens and would be a critical first step towards any potential clinical application.
Future Directions for Research
To unlock the potential of this compound in combination cancer therapy, future research should focus on:
-
In vitro studies: Investigating the synergistic or additive effects of this compound with a panel of standard-of-care chemotherapeutic agents, targeted therapies, and immune checkpoint inhibitors across various cancer cell lines.
-
In vivo studies: Utilizing animal models to assess the efficacy and safety of this compound in combination with other anti-cancer drugs, monitoring tumor growth inhibition and potential toxicities.
-
Mechanism of action studies: Elucidating the molecular mechanisms by which this compound may enhance the efficacy of other therapies, including its impact on drug metabolism, DNA repair pathways, and the tumor microenvironment.
The diagrams below illustrate the theoretical potential of combining an AhR antagonist like this compound with other cancer therapies, based on the known functions of the AhR pathway. These are conceptual frameworks for future investigation.
Evaluating the Selectivity of CAY10464 for the Aryl Hydrocarbon Receptor: A Comparative Guide
For researchers and professionals in drug development, the precise selection of chemical tools is paramount. This guide provides a detailed comparison of CAY10464, a potent Aryl hydrocarbon Receptor (AhR) antagonist, with other commonly used AhR modulators. The focus is an objective evaluation of its selectivity, supported by available experimental data.
Comparative Analysis of AhR Antagonists
The following table summarizes the quantitative data on the potency and selectivity of this compound and two other well-characterized AhR antagonists, CH-223191 and Stemregenin 1 (SR1). This data is crucial for assessing their suitability for specific experimental contexts.
| Compound | Target | Potency | Selectivity Data |
| This compound | Aryl hydrocarbon Receptor (AhR) | Kᵢ = 1.4 nM[1] | Inactive as an estrogen receptor ligand at concentrations up to 100 µM.[1] |
| CH-223191 | Aryl hydrocarbon Receptor (AhR) | IC₅₀ = 30 nM | Exhibits no affinity for the estrogen receptor.[2] It displays ligand-selective antagonism, being more effective against halogenated aromatic hydrocarbons (e.g., TCDD) than polycyclic aromatic hydrocarbons.[3][4] |
| Stemregenin 1 (SR1) | Aryl hydrocarbon Receptor (AhR) | IC₅₀ = 127 nM[2][5][6] | Exhibits no inhibitory activity against a panel of 61 kinases.[7][8] |
Delving into the Experimental Protocols
The determination of the binding affinity and functional antagonism of these compounds relies on established experimental methodologies. Below are detailed protocols for two key assays used to characterize AhR modulators.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the AhR.
Objective: To quantify the binding affinity of this compound and other compounds to the AhR.
Materials:
-
Test compounds (this compound, CH-223191, SR1)
-
Radiolabeled AhR ligand (e.g., [³H]TCDD)
-
Cytosolic protein extract containing AhR (e.g., from rabbit liver)
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In reaction tubes, combine the cytosolic protein extract with the assay buffer.
-
Add the unlabeled test compound at various concentrations to the respective tubes.
-
To determine total binding, add only the assay buffer (no competitor).
-
To determine non-specific binding, add a high concentration of an unlabeled, high-affinity AhR ligand.
-
Initiate the binding reaction by adding a fixed concentration of the radiolabeled ligand to all tubes.
-
Incubate the mixture to allow it to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or charcoal dextran).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The Kᵢ value is then calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
Dioxin-Responsive Element (DRE)-Driven Reporter Gene Assay
This cell-based assay measures the functional consequence of AhR activation or inhibition by quantifying the expression of a reporter gene under the control of AhR-responsive DNA elements.
Objective: To determine the functional antagonist activity (IC₅₀) of this compound and other compounds.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct.
-
Cell culture medium and reagents.
-
Test compounds (this compound, CH-223191, SR1).
-
An AhR agonist (e.g., TCDD or benzo[a]pyrene).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a multi-well plate and allow the cells to adhere.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds for a defined period.
-
Add a fixed concentration of the AhR agonist to the wells to induce reporter gene expression.
-
Incubate the cells for a sufficient time to allow for gene expression (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The IC₅₀ value is determined as the concentration of the antagonist that reduces the agonist-induced reporter gene activity by 50%.
Visualizing the Molecular Mechanisms and Experimental Design
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel CH223191-based antagonists of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. rndsystems.com [rndsystems.com]
- 8. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Dose-Response Analysis of CAY10464 and Other Aryl Hydrocarbon Receptor (AhR) Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response performance of CAY10464 with other notable Aryl Hydrocarbon Receptor (AhR) antagonists, namely CH223191 and GNF351. This guide synthesizes available experimental data to facilitate informed decisions in research and development involving AhR modulation.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to a variety of environmental toxins and endogenous molecules. Its dysregulation has been implicated in various diseases, including cancer and inflammatory conditions, making AhR antagonists valuable tools for therapeutic development. This compound is a potent and selective AhR antagonist. Understanding its dose-response profile in comparison to other well-characterized antagonists is essential for its effective application.
Quantitative Dose-Response Data
The following table summarizes the available quantitative data for this compound, CH223191, and GNF351, providing a basis for comparing their potency as AhR antagonists. It is important to note that the reported values originate from different studies and experimental conditions, which may influence direct comparisons.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Ki | 1.4 nM | N/A | MedChemExpress |
| CH223191 | IC50 | 30 nM | TCDD-induced luciferase activity | Tocris Bioscience[1], R&D Systems[2] |
| IC50 | 0.03 µM | TCDD-induced luciferase activity | MedchemExpress.com[3] | |
| GNF351 | IC50 | 62 nM | Competition with photoaffinity AHR ligand | MedchemExpress.com[4], TargetMol[5] |
| IC50 | 8.5 nM | Repression of DRE-mediated response in HepG2 40/6 | Merck Millipore[6] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of AhR antagonists. The following are generalized protocols for two key experiments commonly used to characterize the dose-response of these compounds.
Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the ability of a compound to inhibit AhR activation in response to an agonist.
Principle:
Engineered cell lines containing a luciferase reporter gene under the control of AhR-responsive elements (Dioxin Response Elements, DREs) are utilized. When an AhR agonist activates the receptor, the AhR-ARNT heterodimer binds to the DREs, inducing the expression of luciferase. The resulting luminescence is proportional to the level of AhR activation. For antagonist screening, cells are co-treated with a known agonist and the test compound. A reduction in luminescence indicates antagonist activity.
Materials:
-
Human hepatoma (HepG2) or other suitable cells stably transfected with a DRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Test compounds (this compound, CH223191, GNF351) and a known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist test compounds. Prepare a solution of the AhR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Treatment: Pre-incubate the cells with the antagonist dilutions for a specified time (e.g., 1 hour). Then, add the AhR agonist to the wells and incubate for an additional period (e.g., 24 hours).
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The dose-dependent inhibition of the agonist-induced luciferase activity is used to calculate the IC50 value for each antagonist.
AhR Nuclear Translocation Assay
This assay visually confirms the ability of an antagonist to prevent the ligand-induced movement of AhR from the cytoplasm to the nucleus.
Principle:
Upon binding to an agonist, the AhR translocates from the cytoplasm to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy with an antibody specific to AhR or by using cells expressing a fluorescently tagged AhR protein. Antagonists will inhibit this translocation in a dose-dependent manner.
Materials:
-
Suitable cell line (e.g., mouse hepatoma cells).
-
Test compounds (this compound, CH223191, GNF351) and a known AhR agonist (e.g., TCDD).
-
Primary antibody specific for AhR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or in imaging-compatible plates. Treat the cells with varying concentrations of the antagonist followed by treatment with an AhR agonist.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with the primary anti-AhR antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The subcellular localization of AhR (cytoplasmic vs. nuclear) is quantified for each treatment condition. The dose-dependent inhibition of nuclear translocation by the antagonist is then determined.
Visualizations
To further illustrate the concepts discussed, the following diagrams depict the AhR signaling pathway and a general experimental workflow for comparing AhR antagonists.
References
Navigating the Aryl Hydrocarbon Receptor: A Comparative Guide to Commercially Available Inhibitors
For researchers, scientists, and drug development professionals, the Aryl Hydrocarbon Receptor (AhR) presents a compelling target for therapeutic intervention in a range of diseases, from cancer to inflammatory disorders. The burgeoning interest in AhR has led to the development of several commercially available inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
The AhR is a ligand-activated transcription factor that, upon binding to a variety of small molecules, translocates to the nucleus and regulates the expression of a host of genes, including those involved in xenobiotic metabolism, immune responses, and cell cycle control. Dysregulation of the AhR signaling pathway has been implicated in the pathology of numerous diseases, making its inhibition a promising therapeutic strategy. This review focuses on five prominent, commercially available AhR inhibitors: IK-175, CH223191, BAY 2416964, StemRegenin 1 (SR1), and GNF351.
Performance Comparison of AhR Inhibitors
The efficacy of these inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for the selected AhR inhibitors across various experimental setups. It is important to note that IC50 values can vary depending on the cell line, agonist, and specific assay conditions used.
| Inhibitor | Target | Assay Type | Cell Line | Agonist | IC50 (nM) |
| IK-175 | AhR | DRE-Luciferase Reporter | Human HepG2 | VAF347 (80 nM) | 91[1][2] |
| AhR | DRE-Luciferase Reporter | Human and rodent cell lines | Not Specified | ~35-150[3] | |
| AhR | Cyp1a1 Activity | Rat H411E | Kynurenine (100 µM) | 151[4] | |
| AhR | CYP1B1 Expression | Cynomolgus monkey PBMCs | Not Specified | < 500[5] | |
| CH223191 | AhR | TCDD-induced Luciferase Activity | Not Specified | TCDD | 30[6][7][8][9][10][11] |
| AhR | TCDD-induced Luciferase Activity | Not Specified | TCDD | 30[9][12] | |
| BAY 2416964 | AhR | Not Specified | Not Specified | Not Specified | 341[4][6][13][14][15][16][17] |
| AhR | Not Specified | U87 cells | Not Specified | 22[15][18] | |
| AhR | CYP1A1 Expression | Human monocytic U937 | Kynurenic acid | 4.3[4][6] | |
| StemRegenin 1 (SR1) | AhR | Cell-free | Not Specified | Not Specified | 127[6][19][20][21] |
| AhR | Photoaffinity Ligand Binding | Not Specified | Not Specified | 40[19] | |
| GNF351 | AhR | Photoaffinity Ligand Binding | Not Specified | Not Specified | 62[22][23][24][25] |
| AhR | DRE-mediated transcription | HepG2 40/6 cells | Not Specified | 8.5[19] |
Key Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins including heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[26][27] Ligand binding triggers a conformational change, leading to the translocation of the AhR complex into the nucleus.[26][27] In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[26][27][28] This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[26][27][28][29] A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of AhR ligands, forming a negative feedback loop.[29]
References
- 1. StemRegenin 1 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GNF-351 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands | Cell Physiol Biochem [cellphysiolbiochem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. BAY 2416964 | AhR inhibitor | antitumor | TargetMol [targetmol.com]
- 17. medkoo.com [medkoo.com]
- 18. rndsystems.com [rndsystems.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 21. selleckchem.com [selleckchem.com]
- 22. pure.mpg.de [pure.mpg.de]
- 23. IK-175 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 26. researchgate.net [researchgate.net]
- 27. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Justifying the Choice of CAY10464 Over Other Aryl Hydrocarbon Receptor Antagonists
For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for the accurate investigation of signaling pathways and for the development of targeted therapeutics. This guide provides an objective comparison of CAY10464 with other commercially available antagonists of the Aryl Hydrocarbon Receptor (AhR), supported by experimental data to justify its choice for research applications.
Introduction to the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating biological responses to a variety of environmental contaminants and endogenous molecules.[1][2] The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This binding event triggers the translocation of the complex into the nucleus, where AhR heterodimerizes with the AhR Nuclear Translocator (ARNT).[3][4][5] The resulting AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3][5] A key target gene is Cytochrome P450 1A1 (CYP1A1), the induction of which is a hallmark of AhR activation.[1][4]
This compound: A Potent and Selective AhR Antagonist
This compound has emerged as a highly potent and selective antagonist of the Aryl Hydrocarbon Receptor.[6][7] Its efficacy is substantiated by a low nanomolar binding affinity and demonstrated activity in cellular assays.
Comparative Analysis of AhR Antagonists
The selection of an appropriate AhR antagonist is contingent on factors such as potency, selectivity, and the specific experimental context. This section provides a comparative overview of this compound and other commonly used AhR antagonists.
| Antagonist | Mechanism of Action | Potency (Ki/IC50) | Key Characteristics |
| This compound | Selective AhR antagonist | Ki = 1.4 nM [6][7] | High affinity and selectivity. Effectively inhibits CYP1A1 mRNA expression.[6] |
| CH-223191 | Specific AhR antagonist | IC50 = 30 nM (inhibition of TCDD-induced luciferase activity)[8] | Potent and specific, but may have AhR-independent pro-proliferative activities.[9] |
| GNF351 | Full AhR antagonist | IC50 = 62 nM (competition for photoaffinity ligand binding)[8] | Potent antagonist with minimal toxicity in keratinocytes.[8] |
| SR1 (StemRegenin 1) | AhR antagonist | IC50 = 127 nM[8] | Not cross-reactive with the mouse AhR.[9] |
| BAY 2416964 | Potent and selective AhR inhibitor | IC50 = 21 nM (inhibition of CYP1A1 expression in U937 cells)[9] | Orally bioavailable and demonstrates in vivo efficacy.[9] |
| Luteolin | Flavonoid with AhR antagonist activity | Cell context-dependent[10] | A naturally occurring compound with demonstrated AhR antagonist properties in specific cell lines.[10] |
Experimental Data Supporting the Superiority of this compound
The high binding affinity of this compound, as indicated by its low nanomolar Ki value, positions it as a highly potent antagonist. In cellular assays, this compound has been shown to effectively reverse the effects of AhR agonists. For instance, in HepG2 cells, this compound at a concentration of 100 nM significantly inhibits the expression of CYP1A1 mRNA induced by AhR agonists.[6] This demonstrates its ability to effectively block the downstream signaling of the AhR pathway at the transcriptional level.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize AhR antagonists.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the AhR.
Methodology:
-
Preparation of Cytosol: Prepare liver cytosol from a suitable animal model (e.g., rabbit) as a source of AhR.
-
Incubation: Incubate the liver cytosol with a radiolabeled AhR agonist (e.g., [3H]TCDD) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competitor to the affinity of the radioligand.
DRE-Luciferase Reporter Gene Assay
Objective: To measure the ability of a compound to antagonize AhR-mediated gene transcription.
Methodology:
-
Cell Culture: Use a cell line (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid containing DREs in its promoter.
-
Treatment: Treat the cells with a known AhR agonist (e.g., TCDD) in the presence and absence of varying concentrations of the test antagonist (e.g., this compound).
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of luciferase activity against the antagonist concentration.
CYP1A1 mRNA Expression Assay
Objective: To quantify the effect of an AhR antagonist on the expression of a key target gene.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., HepG2) and treat with an AhR agonist with and without the test antagonist.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it to cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.
Visualizing Key Processes
To further clarify the mechanisms discussed, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: General Experimental Workflow for Characterizing AhR Antagonists.
Conclusion
The selection of a high-quality research tool is paramount for generating reliable and reproducible data. This compound, with its high potency and selectivity for the Aryl Hydrocarbon Receptor, represents a superior choice for researchers investigating AhR signaling. Its well-characterized inhibitory activity in cellular assays, supported by a strong binding affinity, provides a solid foundation for its use in a wide range of applications, from basic research to drug discovery. When compared to other available antagonists, this compound offers a compelling profile that justifies its selection for studies requiring precise and potent inhibition of the AhR pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as aryl hydrocarbon receptor agonists/antagonists: effects of structure and cell context - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of CAY10464: A Comprehensive Guide for Laboratory Professionals
Ann Arbor, MI - For researchers, scientists, and drug development professionals utilizing CAY10464, a potent and selective aryl hydrocarbon receptor (AhR) antagonist, a clear understanding of proper disposal and handling procedures is paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions and build deep trust by providing value beyond the product itself.
Essential Safety and Disposal Information
This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires careful handling and disposal as a hazardous waste. Adherence to all federal, state, and local environmental regulations is mandatory. The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference. This information is critical for safe handling and storage.
| Property | Value |
| Formal Name | 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene |
| CAS Number | 688348-37-0 |
| Molecular Formula | C₁₅H₁₂Cl₂O |
| Formula Weight | 279.2 g/mol |
| Appearance | A crystalline solid |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years |
Experimental Protocol: Assessing this compound's Antagonistic Activity on CYP1A1 mRNA Expression
This compound functions as a selective antagonist of the aryl hydrocarbon receptor (AhR). A key experiment to characterize its activity is to measure the inhibition of agonist-induced expression of Cytochrome P450 1A1 (CYP1A1), a primary target gene of the AhR signaling pathway. The following is a detailed methodology for this experiment using the human hepatoma cell line HepG2.
Materials and Reagents
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
A potent AhR agonist (e.g., TCDD or an alternative)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents (including primers for CYP1A1 and a housekeeping gene like GAPDH)
Procedure
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound and the AhR agonist in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, add the AhR agonist at a concentration known to induce a robust CYP1A1 response (e.g., 1 nM TCDD).
-
Include appropriate controls: vehicle-only, agonist-only, and this compound-only at the highest concentration to test for any intrinsic agonist activity.
-
Incubate the cells for a period determined to be optimal for CYP1A1 mRNA induction (typically 6-24 hours).
-
-
RNA Extraction: After the incubation period, wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Run the qPCR reaction in a thermal cycler with a program optimized for the primers and reagents used.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
-
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical AhR signaling pathway and the point of intervention for the antagonist this compound.
This comprehensive guide provides laboratory professionals with the necessary information for the safe handling and proper disposal of this compound, alongside a detailed experimental protocol and a clear visualization of its mechanism of action. By adhering to these guidelines, researchers can ensure a safe laboratory environment while effectively utilizing this potent AhR antagonist in their drug discovery and development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
